Methyl 4-fluoro-3-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-fluoro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJJSTPBUHAEFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00410923 | |
| Record name | Methyl 4-fluoro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329-59-9 | |
| Record name | Methyl 4-fluoro-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-fluoro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUORO-3-NITRO-BENZOIC ACID METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 4-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-fluoro-3-nitrobenzoate is a versatile synthetic intermediate with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential biological activities. The strategic placement of the fluoro, nitro, and methyl ester functional groups on the benzene (B151609) ring makes it a valuable building block for the synthesis of a wide range of complex molecules, including novel drug candidates. This document aims to serve as a critical resource for researchers engaged in the design and development of new chemical entities.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white to yellow or green powder or crystal. Its core structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and a methyl ester group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆FNO₄ | [1][2] |
| Molecular Weight | 199.14 g/mol | [1][3] |
| CAS Number | 329-59-9 | [1][2] |
| Appearance | White to Yellow to Green powder to crystal | |
| Melting Point | 59.0 to 63.0 °C | |
| Solubility | Soluble in ethanol, ether, and methanol. Insoluble in water. | [4][5] |
| pKa (Predicted) | -2.6 (strongest basic) | Not explicitly found, predicted value |
| LogP | 1.5205 | [2] |
| Topological Polar Surface Area (TPSA) | 69.44 Ų | [2] |
Synthesis and Purification
The most common method for the synthesis of this compound is through the Fischer esterification of 4-fluoro-3-nitrobenzoic acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluoro-3-nitrobenzoic acid (5.55 g)
-
Methanol (50 mL)
-
Concentrated Sulfuric Acid (6.4 mL)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 5.55 g of 4-fluoro-3-nitrobenzoic acid in 50 mL of methanol.[3]
-
Carefully add 6.4 mL of concentrated sulfuric acid to the solution.[3]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[3]
-
After cooling the reaction to room temperature, pour the mixture over ice.[3]
-
Collect the precipitated product by suction filtration.[3]
-
Dry the collected solid in vacuo to yield this compound. A typical yield for this reaction is approximately 5.40 g (90%).[3]
Purification and Characterization
The crude product can be purified by recrystallization from methanol. Characterization of the purified compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methyl protons of the ester group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF). The presence of the electron-withdrawing nitro and ester groups will influence the chemical shifts of the aromatic carbons.[1]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (aromatic) | 3100-3000 | Stretching vibration |
| C-H (methyl) | 2950-2850 | Stretching vibration |
| C=O (ester) | 1730-1715 | Strong stretching vibration |
| C=C (aromatic) | 1600-1450 | Stretching vibrations |
| N-O (nitro) | 1550-1500 & 1360-1300 | Asymmetric and symmetric stretching vibrations |
| C-O (ester) | 1300-1000 | Stretching vibration |
| C-F | 1250-1000 | Stretching vibration |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) for this compound is expected at m/z 199.[1]
Common Fragmentation Pathways:
-
Loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 168.
-
Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 140.
-
Loss of the nitro group (-NO₂) to give a fragment at m/z 153.[7]
Reactivity
The chemical reactivity of this compound is dictated by its three functional groups: the fluoro, nitro, and methyl ester groups.
Nucleophilic Aromatic Substitution
The fluorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro and ester groups. This makes it a useful precursor for the synthesis of various derivatives where the fluorine is replaced by other nucleophiles such as amines, alkoxides, and thiolates. For example, it reacts with 3-hydroxy-benzoic acid methyl ester to prepare dimethyl 3-nitro-3',4-oxydibenzoate.[4]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a key step in the synthesis of many biologically active compounds, as the resulting aniline (B41778) derivative can be further functionalized.
Hydrolysis of the Ester Group
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This allows for the modification of this functional group, for example, through the formation of amides or other esters.
Applications in Drug Discovery and Development
Nitroaromatic compounds are important pharmacophores in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of various biologically active molecules.
Antifungal Activity of Nitrobenzoate Derivatives
Derivatives of nitrobenzoic acid have shown promising antifungal activity. For instance, a study on 3-methyl-4-nitrobenzoate derivatives demonstrated their efficacy against various Candida species.[8] The mechanism of action is thought to involve the inhibition of thymidylate kinase (TPMK), a key enzyme in the pyrimidine (B1678525) synthesis pathway of fungi.[8][9]
Thymidylate Kinase (TPMK) Signaling Pathway
Thymidylate kinase catalyzes the phosphorylation of thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP), an essential step in the de novo and salvage pathways of pyrimidine nucleotide synthesis. Inhibition of this enzyme disrupts DNA synthesis and repair, leading to cell death. This makes fungal TPMK an attractive target for the development of novel antifungal agents.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is adapted from general methods for antifungal susceptibility testing and can be used to evaluate the activity of this compound and its derivatives.
Materials:
-
Test compound (dissolved in DMSO)
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no fungus) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.[10][11]
Safety and Handling
This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new therapeutic agents. Its rich chemistry allows for a wide range of transformations, providing access to a diverse array of molecular scaffolds. The potential for its derivatives to act as antifungal agents by targeting the TPMK pathway highlights its importance in drug discovery. This technical guide provides a solid foundation of its chemical properties and experimental methodologies to aid researchers in their scientific endeavors.
References
- 1. This compound | C8H6FNO4 | CID 5219721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. This compound | 329-59-9 [chemicalbook.com]
- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. rsc.org [rsc.org]
- 7. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thymidylate kinase: an old topic brings new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-fluoro-3-nitrobenzoate (CAS: 329-59-9)
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of Methyl 4-fluoro-3-nitrobenzoate, a key chemical intermediate. It details its physicochemical properties, synthesis, and safety protocols, and explores its applications in organic synthesis, particularly in the development of novel compounds for pharmaceutical research.
Physicochemical Properties
This compound is a solid, typically appearing as a white to yellow or green powder or crystal.[1] It is characterized by the following properties:
| Property | Value | References |
| CAS Number | 329-59-9 | [2][3] |
| Molecular Formula | C₈H₆FNO₄ | [2][3][4] |
| Molecular Weight | 199.14 g/mol | [2][3][4] |
| Melting Point | 56-65 °C | [5] |
| Boiling Point | 109 °C at 1 mmHg; 299 °C (predicted) | [5] |
| Density | 1.388 g/cm³ | [5] |
| Solubility | Soluble in ethanol, ether, and methanol (B129727). Insoluble in water. | [6] |
| Flash Point | >110 °C | [5] |
| Storage Temperature | Room Temperature | [1][4] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the Fischer esterification of 4-fluoro-3-nitrobenzoic acid.
Experimental Protocol: Fischer Esterification
This protocol is based on a procedure from the Open Reaction Database.[7]
Materials:
-
4-Fluoro-3-nitro-benzoic acid (5.55 g)
-
Methanol (50 ml)
-
Concentrated sulfuric acid (6.4 ml)
-
Ice
Procedure:
-
Dissolve 5.55 g of 4-fluoro-3-nitro-benzoic acid in 50 ml of methanol in a round-bottom flask.
-
Carefully add 6.4 ml of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, pour the reaction mixture onto ice.
-
Collect the precipitated product by suction filtration.
-
Dry the product in vacuo.
Expected Yield: 5.40 g (90%) of Methyl 4-fluoro-3-nitro-benzoic acid methyl ester.[7]
Synthesis workflow for this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display complex splitting patterns due to the fluorine and nitro group substituents.
-
¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
Strong C=O stretching vibration from the ester group.
-
Asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.
-
C-F stretching vibration.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry data can confirm the molecular weight of the compound. The fragmentation pattern will likely show the loss of the methoxy (B1213986) group (-OCH₃) and the nitro group (-NO₂), providing further structural evidence.[2]
Applications in Organic Synthesis
This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its functional groups. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, while the nitro group can be reduced to an amine, which can then undergo a variety of transformations.
Synthesis of Dimethyl 3-nitro-3',4-oxydibenzoate
A notable application of this compound is in the preparation of dimethyl 3-nitro-3',4-oxydibenzoate. This is achieved through a reaction with 3-hydroxy-benzoic acid methyl ester.[5][6]
Reaction pathway to Dimethyl 3-nitro-3',4-oxydibenzoate.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is incompatible with oxidizing agents and strong bases.[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile and important building block in organic synthesis, particularly for the introduction of fluoro and nitro functionalities into aromatic systems. Its well-defined physicochemical properties and synthetic accessibility make it a valuable tool for researchers and drug development professionals in the creation of novel and complex molecules. Proper handling and adherence to safety guidelines are essential when working with this compound.
References
- 1. This compound | 329-59-9 | TCI AMERICA [tcichemicals.com]
- 2. This compound | C8H6FNO4 | CID 5219721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 329-59-9 [chemicalbook.com]
- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Synthesis routes of this compound [benchchem.com]
physical properties of Methyl 4-fluoro-3-nitrobenzoate
An In-depth Technical Guide on the Physical Properties of Methyl 4-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a chemical intermediate with applications in organic synthesis.[1] The information is presented to support research, development, and drug discovery activities.
Core Physical and Chemical Properties
This compound is a solid, white to yellow-green crystalline powder.[2] It is recognized as an irritant and is harmful if swallowed.[3] Key identifiers for this compound are provided in the table below.
| Identifier | Value |
| CAS Number | 329-59-9 |
| Molecular Formula | C₈H₆FNO₄[3] |
| Molecular Weight | 199.14 g/mol [3] |
| IUPAC Name | This compound[3] |
| Synonyms | 4-Fluoro-3-nitrobenzoic acid methyl ester, Benzoic acid, 4-fluoro-3-nitro-, methyl ester[3][4] |
A summary of its key physical properties is presented in the following table for easy reference and comparison.
| Physical Property | Value |
| Melting Point | 56-59°C[5][6] |
| Boiling Point | 299°C[6]; 109°C at 1 mmHg[5]; 119°C at 1 mmHg[7] |
| Density | 1.388 g/cm³[6] |
| Flash Point | 135°C[6] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and methanol[5][8] |
Experimental Protocols
Detailed methodologies for determining the key physical properties cited above are outlined in this section. These protocols are standard laboratory procedures.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. This property is a crucial indicator of purity.[9]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (one end sealed)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and in powdered form. If necessary, grind the crystals using a mortar and pestle.[10]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[11]
-
Place the capillary tube into the heating block of the melting point apparatus.[12]
-
Heat the sample rapidly to a temperature approximately 15°C below the expected melting point.[12]
-
Decrease the heating rate to about 1-2°C per minute to allow for accurate observation.[12]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13]
Apparatus:
-
Small test tube[14]
-
Capillary tube (one end sealed)[14]
-
Thermometer[14]
-
Heating apparatus (e.g., Thiele tube with oil bath or a heating block)[13][15]
Procedure:
-
Place a few milliliters of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube with the sample.[15]
-
Attach the test tube to a thermometer.[13]
-
Immerse the setup in a heating bath, ensuring the sample is below the level of the heating fluid.[13]
-
Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.[15]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid begins to enter the capillary tube is the boiling point.[15]
Determination of Density
Density is the mass of a substance per unit of volume. For a solid like this compound, the water displacement method is commonly used.[16]
Apparatus:
Procedure:
-
Weigh a sample of the solid using an analytical balance to determine its mass.[18]
-
Fill a graduated cylinder with a known volume of a liquid in which the solid is insoluble (e.g., water, given its insolubility). Record this initial volume (V1).[18]
-
Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged.[16]
-
Record the new volume of the liquid (V2).[16]
-
The volume of the solid is the difference between the final and initial volumes (V = V2 - V1).[19]
-
Calculate the density using the formula: Density = Mass / Volume.[18]
Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[20]
Apparatus:
Procedure:
-
Weigh a specific amount of the solid solute (e.g., 25 mg of this compound).[21]
-
Add a measured volume of the solvent (e.g., 0.75 mL of water, ethanol, ether, or methanol) to a test tube containing the solute.[21]
-
Vigorously shake or vortex the mixture for a set period to ensure thorough mixing.[21]
-
Observe if the solute has completely dissolved.
-
If the solute dissolves, continue adding known amounts of the solute until saturation is reached (i.e., no more solute dissolves).
-
If the initial amount does not dissolve, the substance is considered insoluble or sparingly soluble in that solvent under the tested conditions.
Synthesis Workflow
The following diagram illustrates a common laboratory-scale synthesis of this compound.
Caption: Synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 329-59-9 | TCI AMERICA [tcichemicals.com]
- 3. This compound | C8H6FNO4 | CID 5219721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound CAS#: 329-59-9 [m.chemicalbook.com]
- 7. labsolu.ca [labsolu.ca]
- 8. This compound | 329-59-9 [chemicalbook.com]
- 9. pennwest.edu [pennwest.edu]
- 10. westlab.com [westlab.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. kbcc.cuny.edu [kbcc.cuny.edu]
- 17. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 18. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 19. wjec.co.uk [wjec.co.uk]
- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Structure and Bonding of Methyl 4-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-fluoro-3-nitrobenzoate is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom and a nitro group on the benzene (B151609) ring, imparts specific reactivity that is instrumental in the construction of complex molecular architectures. This guide provides a comprehensive overview of the structure, bonding, and physicochemical properties of this compound, supported by spectroscopic data and detailed experimental protocols. Furthermore, it explores its application in synthetic workflows, particularly in the context of drug discovery, visualized through logical diagrams.
Molecular Structure and Bonding
This compound possesses a substituted benzene ring at its core. The electronic properties of the molecule are significantly influenced by the interplay of the electron-withdrawing nitro group (-NO2) and the halogen atom (Fluorine), and the methyl ester group (-COOCH3). The fluorine atom, being highly electronegative, and the nitro group, a strong resonance and inductively withdrawing group, render the aromatic ring electron-deficient. This electronic characteristic is pivotal to its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.
While a definitive crystal structure for this compound is not publicly available, analysis of closely related structures, such as substituted nitrobenzoates, provides valuable insights into its probable bond lengths and angles. The benzene ring is expected to be largely planar, with the nitro and ester groups potentially exhibiting some torsion.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO₄ | --INVALID-LINK-- |
| Molecular Weight | 199.14 g/mol | --INVALID-LINK-- |
| CAS Number | 329-59-9 | --INVALID-LINK-- |
| Appearance | White to yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 59-63 °C | --INVALID-LINK-- |
| Solubility | Soluble in ethanol, ether, and methanol (B129727). Insoluble in water. | --INVALID-LINK-- |
Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization and confirmation of the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | dd | 1H | H-2 |
| ~8.2 | ddd | 1H | H-6 |
| ~7.4 | t | 1H | H-5 |
| 3.95 | s | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (ester) |
| ~159 (d) | C-4 (C-F) |
| ~140 | C-3 (C-NO₂) |
| ~135 (d) | C-2 |
| ~128 | C-1 |
| ~125 (d) | C-6 |
| ~118 (d) | C-5 |
| ~53 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1730 | Strong | C=O (ester) stretch |
| ~1610, ~1580 | Medium-Strong | Aromatic C=C stretch |
| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1250 | Strong | C-O (ester) stretch |
| ~1200 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
| 199 | [M]⁺ (Molecular ion) |
| 168 | [M - OCH₃]⁺ |
| 153 | [M - NO₂]⁺ |
| 140 | [M - COOCH₃]⁺ |
| 122 | [C₆H₃FO]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the esterification of 4-fluoro-3-nitrobenzoic acid.
Protocol:
-
To a solution of 4-fluoro-3-nitrobenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
General Protocol for NMR Spectroscopic Analysis
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.
General Protocol for FTIR Spectroscopic Analysis
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
General Protocol for Mass Spectrometric Analysis
-
Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionize the sample using a suitable method, such as Electron Ionization (EI).
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak and major fragment ions to confirm the molecular weight and deduce the fragmentation pattern.
Reactivity and Applications in Drug Development
The primary utility of this compound in drug development stems from its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient aromatic ring, activated by the nitro and fluoro substituents, readily reacts with various nucleophiles, allowing for the introduction of diverse functional groups at the C4 position. The fluorine atom serves as an excellent leaving group in this context.
This reactivity is widely exploited in the synthesis of kinase inhibitors and other biologically active molecules. The nitro group can be subsequently reduced to an amine, providing another reactive handle for further molecular elaboration.
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor using this compound as a starting material.
Caption: Synthetic workflow for a kinase inhibitor.
Signaling Pathway Context
Many kinase inhibitors target specific signaling pathways that are dysregulated in diseases like cancer. For instance, inhibitors of receptor tyrosine kinases (RTKs) can block downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway.
Caption: Inhibition of the RAF-MEK-ERK pathway.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined structure and predictable reactivity, primarily through nucleophilic aromatic substitution, allow for the efficient construction of complex and biologically active molecules. This guide has provided a detailed overview of its structural and bonding characteristics, supported by comprehensive spectroscopic data and experimental protocols, to aid researchers and scientists in its effective utilization. The visualized workflows further illustrate its strategic importance in the development of targeted therapeutics such as kinase inhibitors.
An In-Depth Technical Guide to Methyl 4-fluoro-3-nitrobenzoate: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluoro-3-nitrobenzoate is a substituted aromatic compound with significant applications as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its molecular structure, featuring a fluorine atom and a nitro group on the benzene (B151609) ring, provides unique reactivity that makes it a valuable precursor for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its relevance in the development of therapeutic agents.
Core Molecular and Physical Properties
This compound is a solid at room temperature, soluble in common organic solvents like ethanol, ether, and methanol, but insoluble in water.[1][2] The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 199.14 g/mol |
| Molecular Formula | C₈H₆FNO₄ |
| CAS Number | 329-59-9 |
| Appearance | White to yellow crystalline powder |
| Melting Point | 59-63 °C |
| Boiling Point | 314.6 °C at 760 mmHg |
| Density | 1.4 g/cm³ |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid. The following is a detailed experimental protocol for this synthesis.
Synthesis of 4-fluoro-3-nitrobenzoic acid (Precursor)
Materials:
-
4-fluorobenzoic acid
-
Potassium nitrate (B79036) (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Water
Procedure:
-
Under cooling in an ice bath, dissolve 50.0 g (0.36 mol) of 4-fluorobenzoic acid in 180 ml of concentrated sulfuric acid.
-
To this solution, add 39.7 g (0.39 mol) of potassium nitrate in batches, maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture overnight at room temperature.
-
Slowly pour the reaction mixture over 800 g of crushed ice with continuous stirring.
-
Allow the resulting mixture to stand at room temperature overnight.
-
Filter the solid product and wash it thoroughly with plenty of water.
-
Dry the product by making an azeotrope with toluene to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.
Synthesis of this compound
Materials:
-
4-Fluoro-3-nitro-benzoic acid
-
Methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
Procedure:
-
Dissolve 5.55 g of 4-Fluoro-3-nitro-benzoic acid in 50 ml of methanol.[3]
-
Carefully add 6.4 ml of concentrated sulfuric acid to the solution.[3]
-
Heat the reaction mixture to reflux for 3 hours.[3]
-
After the reflux period, cool the reaction mixture.[3]
-
Pour the cooled mixture onto ice.[3]
-
Collect the precipitated product by suction filtration.[3]
-
Dry the collected solid in vacuo to obtain this compound.[3]
Caption: Synthetic workflow for this compound.
Relevance in Drug Development
While direct applications of this compound in marketed drugs are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Nitroaromatic compounds are known to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[4][5] The presence of the nitro group can be a precursor to an amino group, a common functional group in many pharmaceuticals.
A noteworthy example of the utility of a closely related isomer is in the synthesis of the PARP (Poly (ADP-ribose) polymerase) inhibitor, Olaparib. The synthesis of this anticancer drug utilizes methyl 5-fluoro-2-methyl-3-nitrobenzoate as a key starting material. This highlights the importance of fluorinated nitrobenzoic acid derivatives as building blocks in the development of targeted cancer therapies.
The PARP Inhibition Signaling Pathway
PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately, cell death. This concept is known as synthetic lethality. Drugs developed from building blocks like fluorinated nitrobenzoic acid esters can thus play a critical role in this therapeutic strategy.
Caption: Role of PARP in DNA repair and its inhibition.
Conclusion
This compound is a chemical intermediate of significant value to the scientific community, particularly those involved in drug discovery and development. Its well-defined chemical properties and straightforward synthesis make it an accessible building block for creating novel molecules with potential therapeutic applications. The relevance of its structural class in the synthesis of targeted therapies like PARP inhibitors underscores its importance and potential for future research in medicinal chemistry.
References
An In-depth Technical Guide on the Solubility of Methyl 4-fluoro-3-nitrobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Methyl 4-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a general, robust experimental protocol for its quantitative determination.
Introduction
This compound is a substituted aromatic compound with the chemical formula C₈H₆FNO₄. Its molecular structure, featuring a fluorine atom and a nitro group on the benzene (B151609) ring, significantly influences its polarity and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and overall application in drug development processes.
Qualitative Solubility Profile
Based on available chemical data sheets, this compound exhibits the following general solubility characteristics:
| Solvent Classification | Solvent | Solubility |
| Polar Protic | Methanol | Soluble[1] |
| Ethanol | Soluble[1] | |
| Water | Insoluble[1] | |
| Polar Aprotic | No Data Available | |
| Non-Polar | Ether | Soluble[1] |
Note: The term "soluble" in this context is qualitative and does not specify the concentration at which solubility is achieved. For precise applications, experimental determination of quantitative solubility is recommended.
Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method
The following is a detailed, generalized methodology for the accurate determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of determining the mass of the solute that can dissolve in a known mass or volume of a solvent at a specific temperature.[2][3]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance (±0.0001 g)
-
Vials with airtight seals (e.g., screw-cap vials with PTFE septa)
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Drying oven
-
Glassware: beakers, funnels, etc.
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume (e.g., 10 mL) of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a predetermined equilibrium time (e.g., 24-48 hours) to ensure saturation is reached. The time required for equilibrium may need to be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.
-
Immediately filter the withdrawn sample through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed, dry volumetric flask or vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the flask or vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the flask or vial in a drying oven at a suitable temperature (below the melting point of the compound, which is 56-59°C) until a constant mass is achieved.
-
Cool the container in a desiccator and weigh it on the analytical balance.
-
3.3. Data Calculation
The solubility can be expressed in various units:
-
Solubility ( g/100 mL):
-
Mass of dissolved solute = (Mass of flask with dry solute) - (Mass of empty flask)
-
Volume of solvent = Initial volume of solvent used
-
Solubility = (Mass of dissolved solute / Volume of aliquot taken) * 100
-
-
Solubility (mol/L):
-
Moles of dissolved solute = Mass of dissolved solute / Molar mass of this compound (199.14 g/mol )
-
Solubility = Moles of dissolved solute / Volume of aliquot taken (in L)
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
References
A Comprehensive Technical Guide to the Spectral Analysis of Methyl 4-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for methyl 4-fluoro-3-nitrobenzoate. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research, offering detailed spectral data, experimental protocols, and visual aids to facilitate understanding and application.
Molecular Structure
This compound is a substituted benzene (B151609) derivative with the chemical formula C₈H₆FNO₄. Its structure consists of a benzene ring substituted with a methyl ester group, a fluorine atom, and a nitro group. The relative positions of these substituents are crucial for interpreting its spectral data.
Figure 1: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | |||
| 3.98 | s | - | -OCH₃ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
| 53.3 | -OCH₃ |
Note: A peak for the methoxy (B1213986) carbon is expected around this region, however, comprehensive ¹³C NMR data was not found in the publicly accessible databases at the time of this report.
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2960 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1600, ~1470 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1540 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1050 | Strong | C-F Stretch |
Note: These are approximate values based on typical ranges for the respective functional groups.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 199 | ~50 | [M]⁺ (Molecular Ion) |
| 168 | ~100 | [M - OCH₃]⁺ |
| 140 | ~30 | [M - COOCH₃]⁺ |
| 122 | ~40 | [M - COOCH₃ - H₂O]⁺ or [C₆H₃FNO]⁺ |
| 94 | ~25 | [C₅H₃FO]⁺ |
Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways. The relative intensities are illustrative.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized by shimming.
-
Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common technique for solid and liquid samples.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded.
-
Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is a standard method for volatile and semi-volatile organic compounds.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities. The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-fluoro-3-nitrobenzoate. Due to the limited availability of public experimental data, this document presents a predicted spectrum based on established spectroscopic principles and data from analogous compounds. It also includes a standardized experimental protocol for acquiring the spectrum.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the methyl ester protons and the three aromatic protons. The electron-withdrawing nature of the nitro and methoxycarbonyl groups, combined with the influence of the fluorine atom, dictates the chemical shifts and coupling patterns.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| -OCH₃ | 3.9 - 4.0 | Singlet (s) | N/A | 3H |
| H-5 | 7.3 - 7.5 | Triplet (t) or Doublet of Doublets (dd) | J(H5-H6) ≈ 8-9, J(H5-F) ≈ 8-9 | 1H |
| H-6 | 8.2 - 8.4 | Doublet of Doublets (dd) | J(H6-H5) ≈ 8-9, J(H6-H2) ≈ 2-3 | 1H |
| H-2 | 8.5 - 8.7 | Doublet of Doublets (dd) | J(H2-F) ≈ 4-5, J(H2-H6) ≈ 2-3 | 1H |
Note: The predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The solvent is assumed to be deuterochloroform (CDCl₃).
Structural and Signaling Visualization
The following diagram illustrates the molecular structure of this compound and the key through-bond couplings that give rise to the predicted splitting patterns in the ¹H NMR spectrum.
Caption: Molecular structure and key proton-proton and proton-fluorine couplings.
Experimental Protocol: ¹H NMR Spectroscopy
This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial. The CDCl₃ should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid transferring any solid particulates. The final solution height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Tuning and Locking: Insert the sample into the spectrometer. Tune the probe for ¹H frequency and lock onto the deuterium (B1214612) signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration if there are significant differences in T1 relaxation times, though this is less critical for routine characterization.
-
Number of Scans (NS): 8-16 scans are generally adequate for a sample of this concentration.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 6-7 ppm, should encompass all expected signals.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening, LB, of 0.3 Hz is typical) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as a secondary reference.
-
Integration: Integrate the area under each signal to determine the relative number of protons. Set the integral of a well-resolved signal from a known number of protons (e.g., the methyl singlet) to its expected value (3.00) and normalize the other integrals accordingly.
-
Peak Picking: Identify the chemical shift of each peak and multiplet. For multiplets, determine the coupling constants (J) in Hertz.
This comprehensive guide provides researchers with the necessary information to understand, predict, and acquire the ¹H NMR spectrum of this compound, facilitating its identification and characterization in a research and development setting.
An In-depth Technical Guide to the 13C NMR of Methyl 4-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-fluoro-3-nitrobenzoate. Due to the limited public availability of experimentally derived spectral data for this specific compound, this document focuses on predicted chemical shifts based on established substituent effects, alongside a comprehensive, generalized experimental protocol for the acquisition of such data.
Predicted 13C NMR Data
| Carbon Atom | Estimated Chemical Shift (ppm) | Multiplicity (Predicted) | Notes |
| C=O | ~164 | s | The carbonyl carbon of the ester group. |
| C1 | ~128 | d (low J C-F) | Carbon bearing the carboxylate group; deshielded by the ester, influenced by meta-nitro and para-fluoro groups. |
| C2 | ~126 | d (low J C-F) | Influenced by ortho-ester and meta-fluoro groups. |
| C3 | ~148 | d (low J C-F) | Carbon bearing the nitro group; significantly deshielded by the electron-withdrawing nitro group. |
| C4 | ~155 | d (high J C-F) | Carbon bearing the fluorine atom; significantly deshielded by fluorine's electronegativity and exhibits a large carbon-fluorine coupling constant. |
| C5 | ~124 | d (low J C-F) | Influenced by ortho-nitro and meta-ester groups. |
| C6 | ~118 | d (med J C-F) | Influenced by ortho-fluoro and meta-nitro groups. |
| OCH3 | ~53 | q | The methoxy (B1213986) carbon of the ester group. |
Disclaimer: These are estimated values and may differ from experimental results. The multiplicity of aromatic carbons will be doublets due to coupling with fluorine, with the magnitude of the coupling constant (J) depending on the number of bonds between the carbon and fluorine atoms.
Experimental Protocols
The following is a detailed methodology for acquiring the 13C NMR spectrum of this compound, based on standard practices for similar aromatic compounds.[1]
1. Sample Preparation:
-
Solvent: Deuterated chloroform (B151607) (CDCl3) is a common and suitable solvent for this compound.
-
Concentration: Prepare a solution by dissolving approximately 10-50 mg of this compound in 0.5-0.7 mL of CDCl3.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 512 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Perform baseline correction.
Substituent Effects on Aromatic 13C Chemical Shifts
The positions of the signals in the 13C NMR spectrum of this compound are governed by the electronic effects of the three substituents on the benzene (B151609) ring. The following diagram illustrates the expected relative deshielding and shielding effects that determine the chemical shift of each aromatic carbon.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 4-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of Methyl 4-fluoro-3-nitrobenzoate. It details the characteristic vibrational frequencies of its functional groups, a standard experimental protocol for spectral acquisition, and a logical framework for spectral interpretation.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of the intensity of absorbed or transmitted radiation versus the frequency (typically expressed as wavenumber, cm⁻¹).
This compound (C₈H₆FNO₄) is a substituted aromatic compound containing several key functional groups that give rise to a characteristic IR spectrum. These include the aromatic ring, a nitro group (NO₂), an ester group (COOCH₃), and a carbon-fluorine bond (C-F). The positions of the absorption bands for these groups are sensitive to their chemical environment, providing valuable information for structural elucidation and quality control.
Data Presentation: Characteristic Infrared Absorption Bands
The following table summarizes the expected characteristic infrared absorption bands for this compound. These values are based on established group frequency correlations for aromatic nitro compounds and esters. The exact position of the peaks can vary slightly depending on the sample phase (solid, liquid, or gas) and the specific intermolecular interactions.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100 - 3000 | Medium - Weak | C-H Stretch | Aromatic C-H |
| ~ 2960 | Medium - Weak | C-H Stretch | Methyl (CH₃) group of the ester |
| ~ 1730 | Strong | C=O Stretch | Ester carbonyl |
| 1600 - 1585 | Medium | C=C Stretch | Aromatic ring |
| 1550 - 1475 | Strong | Asymmetric N-O Stretch | Nitro (NO₂) group |
| 1500 - 1400 | Medium | C=C Stretch | Aromatic ring |
| 1360 - 1290 | Strong | Symmetric N-O Stretch | Nitro (NO₂) group |
| 1300 - 1100 | Strong | C-O Stretch | Ester |
| ~ 1250 | Strong | C-F Stretch | Aryl-Fluorine |
| 900 - 675 | Strong | C-H Out-of-plane Bend | Aromatic ring |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is ideal for the analysis of solid and liquid samples with minimal preparation.
3.1. Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
This compound sample (solid powder).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol).
-
Lint-free wipes.
3.2. Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residues. If necessary, clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
With the clean, empty ATR accessory in the sample compartment, acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Acquire the sample spectrum. The spectrometer software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance or transmittance spectrum.
-
-
Post-Analysis Cleanup:
-
Retract the pressure arm and carefully remove the sample from the crystal surface.
-
Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent to remove all traces of the sample.
-
Visualization of Key Concepts
4.1. Experimental Workflow for ATR-FTIR Analysis
The following diagram illustrates the logical steps involved in acquiring an FTIR spectrum using the ATR technique.
An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of Methyl 4-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. This document outlines expected fragmentation patterns, experimental protocols, and data presentation to aid in the identification and characterization of this compound.
Introduction
This compound (C₈H₆FNO₄, Molecular Weight: 199.14 g/mol ) is a substituted aromatic compound with applications in organic synthesis and drug discovery.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such molecules.[3] This guide focuses on the expected behavior of this compound under common mass spectrometric conditions, particularly utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO₄ | [1][2] |
| Molecular Weight | 199.14 g/mol | [1][2] |
| Monoisotopic Mass | 199.02808583 Da | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 329-59-9 | [1] |
Mass Spectrometry Data
Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing valuable structural information.[4] The expected major fragments for this compound upon EI are detailed in Table 2. These are predicted based on common fragmentation pathways for aromatic esters and nitro compounds.[5][6][7]
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (EI)
| m/z | Proposed Fragment | Formula | Relative Intensity (Predicted) |
| 199 | [M]⁺ | [C₈H₆FNO₄]⁺ | Moderate |
| 168 | [M - OCH₃]⁺ | [C₇H₃FNO₃]⁺ | High |
| 153 | [M - NO₂]⁺ | [C₈H₆FO₂]⁺ | Moderate |
| 140 | [M - COOCH₃]⁺ | [C₇H₃FNO₂]⁺ | Moderate |
| 122 | [C₇H₃FO₂]⁺ | [C₇H₃FO₂]⁺ | Moderate |
| 94 | [C₆H₃F]⁺ | [C₆H₃F]⁺ | Low |
| 75 | [C₅H₂F]⁺ | [C₅H₂F]⁺ | Low |
Note: Relative intensities are qualitative predictions and may vary based on experimental conditions.
Fragmentation Pathway
The proposed fragmentation pathway of this compound under electron ionization is depicted in the following diagram. The pathway highlights the key fragmentation steps leading to the major observed ions.
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using GC-MS is provided below. This protocol is a template and may require optimization based on the specific instrumentation and analytical goals.
5.1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra.
-
Dissolution: Dissolve the sample in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
Dilution: Take an aliquot of the stock solution and dilute it further with the same solvent to a final concentration of 10-100 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
-
Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent contamination of the GC-MS system.[3]
-
Vialing: Transfer the final solution into a 2 mL autosampler vial with a screw cap and a soft septum.
5.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are typical GC-MS parameters for the analysis of small aromatic molecules.
Table 3: Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 70 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
Experimental Workflow
The overall workflow for the mass spectrometric analysis of this compound is illustrated below.
Conclusion
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The predicted fragmentation data and pathways, along with the detailed experimental protocols, offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines will facilitate accurate identification and characterization, contributing to the advancement of research and development in the pharmaceutical industry.
References
- 1. This compound | C8H6FNO4 | CID 5219721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Sample Preparation for Mass Spectrometry [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Methyl 4-fluoro-3-nitrobenzoate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for Methyl 4-fluoro-3-nitrobenzoate (CAS No: 329-59-9). The information is compiled to ensure safe laboratory practices and to mitigate potential risks associated with the use of this compound in research and development.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₈H₆FNO₄.[1] A summary of its key physical and chemical properties is presented below for easy reference.
| Property | Value | Source |
| Molecular Weight | 199.14 g/mol | [1][2][3] |
| Appearance | White to yellow to green powder/crystal | |
| Physical State | Solid | [4] |
| Melting Point | 56 - 63 °C (132.8 - 145.4 °F) | [4] |
| Boiling Point | 109 °C (228.2 °F) at 1 mmHg | [4] |
| Flash Point | > 110 °C (> 230 °F) | [4] |
| Solubility | Soluble in ethanol, ether, and methanol. Insoluble in water. | [5][6] |
| Vapor Density | Not applicable | [4] |
| Vapor Pressure | No information available | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification aggregated from multiple sources indicates the following potential hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][6] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][6] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[4][6][7] |
GHS Pictogram:
Signal Word: Warning[2]
Experimental Protocols: Basis for Hazard Classification
The GHS classifications are based on standardized experimental protocols and data evaluation. While specific experimental reports for this compound are not publicly available, the classification implies the following:
-
Acute Oral Toxicity (Category 4): This classification is typically based on animal studies that determine the median lethal dose (LD50). For Category 4, the LD50 is between 300 and 2000 mg/kg body weight. The experiment would involve administering the substance to animals (e.g., rats) via oral gavage and observing for mortality and toxic effects over a specified period.
-
Skin Irritation (Category 2): This is generally determined through in vivo studies on animals (e.g., rabbits) where the substance is applied to the skin and the resulting irritation (redness, swelling) is scored over time. In vitro methods using reconstructed human epidermis models are also increasingly used.
-
Eye Irritation (Category 2): This classification is based on studies, often on animal eyes (e.g., the Draize test in rabbits), where the substance is instilled into the eye and the effects on the cornea, iris, and conjunctiva are evaluated. In vitro alternatives are also available.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): This is based on evidence from animal studies or human experience showing transient and reversible narcotic effects or respiratory tract irritation following a single exposure.
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure a safe working environment.
Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.[8]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[4][8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[4][7]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[8]
-
Avoid formation of dust.[7]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][6]
-
Store locked up.[4]
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is essential.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[4][7] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[4][7] |
Spill and Disposal Procedures
Spill Management:
In the event of a spill, follow a structured response to ensure safety and proper cleanup. The following workflow outlines the key steps.
Caption: Workflow for managing a chemical spill.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
-
Do not let the product enter drains.[7]
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[7]
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under normal conditions.[4]
-
Conditions to Avoid: Incompatible products.[4]
-
Incompatible Materials: Strong oxidizing agents, strong bases.[4][6]
-
Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen fluoride.[4]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[4]
References
- 1. This compound | C8H6FNO4 | CID 5219721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 329-59-9 [chemicalbook.com]
- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methyl 4-fluoro-3-nitrobenzoate: A Technical Safety and Handling Guide
This document provides a comprehensive overview of the material safety data for Methyl 4-fluoro-3-nitrobenzoate (CAS No. 329-59-9), intended for researchers, scientists, and professionals in drug development. It consolidates critical safety information, handling protocols, and physical properties to ensure safe laboratory practices.
Section 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-Fluoro-3-nitrobenzoic Acid Methyl Ester |
| CAS Number | 329-59-9[1][2][3][4][5] |
| Molecular Formula | C₈H₆FNO₄[2][4][5][6] |
| Molecular Weight | 199.14 g/mol [2][4][5][6] |
| Chemical Structure | (See structural information from PubChem CID 5219721)[2] |
Section 2: Hazard Identification
This compound is classified as a hazardous chemical.[1] The primary hazards are related to skin, eye, and respiratory irritation.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][7][8] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
Pictograms:
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling.[1] Wear protective gloves, clothing, eye, and face protection.[1][7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[1][7]
-
Response: Specific procedures for skin, eye, and inhalation exposure are detailed in Section 4.
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[1][7] Store locked up.[1][7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[1]
Section 3: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Physical State | Solid, Powder | [1][9] |
| Appearance | No information available to Light yellow | [1][9] |
| Odor | No information available | [1] |
| Melting Point/Range | 56 - 59 °C / 132.8 - 138.2 °F | [1] |
| Boiling Point/Range | 109 °C / 228.2 °F @ 1 mmHg | [1] |
| Flash Point | > 110 °C / > 230 °F | [1] |
| Solubility | Soluble in ethanol, ether, and methanol. Insoluble in water. | [3][8] |
Section 4: Experimental Protocols: Safety and First Aid
Detailed methodologies for emergency response are critical for laboratory safety.
First-Aid Measures Workflow
This diagram outlines the decision-making process for providing first aid after an exposure incident.
Caption: First-aid response workflow for different exposure routes.
Detailed First-Aid Protocols:
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[1] If irritation persists, it is crucial to get medical advice/attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
Inhalation: Move the individual to fresh air.[1] If the person is not breathing, provide artificial respiration.[5] If symptoms occur, get medical attention.[1]
-
Ingestion: Do not induce vomiting.[10] Clean the mouth with water and then drink plenty of water.[1] Seek medical attention if symptoms occur.[1]
Section 5: Experimental Protocols: Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (B91410) may be produced.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][9]
Section 6: Experimental Protocols: Accidental Release
This workflow details the procedural steps for safely managing a spill of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C8H6FNO4 | CID 5219721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 329-59-9 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. capotchem.com [capotchem.com]
- 6. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. safetysourcellc.com [safetysourcellc.com]
Methyl 4-fluoro-3-nitrobenzoate: A Comprehensive Technical Guide
Introduction
Methyl 4-fluoro-3-nitrobenzoate is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a fluorine atom and a nitro group on the benzene (B151609) ring, provides multiple reaction sites, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on experimental details and data relevant to researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
This compound is a solid at room temperature and is soluble in common organic solvents such as ethanol, ether, and methanol, but insoluble in water.[1][2] It is incompatible with strong oxidizing agents and bases.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆FNO₄ | [3][4] |
| Molecular Weight | 199.14 g/mol | [3][4] |
| CAS Number | 329-59-9 | [1][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Fluoro-3-nitrobenzoic acid methyl ester | [4] |
| Solubility | Soluble in ethanol, ether, and methanol; Insoluble in water. | [1][2] |
| Storage | Store at room temperature. | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of 4-fluoro-3-nitrobenzoic acid. The precursor, 4-fluoro-3-nitrobenzoic acid, can be synthesized by the nitration of 4-fluorobenzoic acid.
Synthesis of 4-Fluoro-3-nitrobenzoic Acid
Experimental Protocol:
-
Dissolve 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated sulfuric acid (180 ml) in a flask cooled in an ice bath.
-
Add potassium nitrate (B79036) (39.7 g, 0.39 mol) in portions to the cooled solution.
-
Stir the reaction mixture overnight at room temperature.
-
Slowly pour the reaction mixture over crushed ice (800 g) with continuous stirring.
-
Allow the resulting mixture to stand at room temperature overnight.
-
Filter the solid product and wash it thoroughly with water.
-
Dry the product by azeotropic distillation with toluene (B28343) to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid (59.5 g, 90% yield).
Caption: Workflow for the synthesis of 4-fluoro-3-nitrobenzoic acid.
Synthesis of this compound
Experimental Protocol:
-
Dissolve 5.55 g of 4-fluoro-3-nitro-benzoic acid in 50 ml of methanol.
-
Add 6.4 ml of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated product by suction filtration.
-
Dry the product in vacuo to obtain this compound (5.40 g, 90% yield).[3]
Caption: Synthesis of this compound via esterification.
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
| Technique | Description | Reference(s) |
| ¹H NMR | A proton NMR spectrum is available for this compound. The expected signals would include a singlet for the methyl protons and signals in the aromatic region for the three benzene ring protons. | [2] |
| ¹³C NMR | A carbon-13 NMR spectrum has been reported. | [3][5] |
| FTIR | An infrared spectrum is available, which would show characteristic peaks for the carbonyl group of the ester and the nitro group. | [3] |
| Mass Spectrometry (GC-MS) | The mass spectrum of the compound has been recorded. | [3] |
Applications in Organic Synthesis
This compound is a key starting material for the synthesis of various organic molecules. Its primary documented application is in the preparation of dimethyl 3-nitro-3',4-oxydibenzoate through a reaction with methyl 3-hydroxybenzoate.[1][2][6] This reaction highlights the utility of the fluoro-substituent as a leaving group in nucleophilic aromatic substitution reactions.
Caption: Role as a building block in chemical synthesis.
Beyond this specific reaction, the compound is utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of the nitro and fluoro groups allows for a range of chemical transformations, including reduction of the nitro group to an amine and nucleophilic displacement of the fluorine atom.
Safety and Handling
This compound is classified as harmful if swallowed and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents and bases.[2]
References
- 1. This compound | 329-59-9 [chemicalbook.com]
- 2. chegg.com [chegg.com]
- 3. This compound | C8H6FNO4 | CID 5219721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
preparation of Methyl 4-fluoro-3-nitrobenzoate from 4-fluoro-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 4-fluoro-3-nitrobenzoate via the Fischer esterification of 4-fluoro-3-nitrobenzoic acid. The method utilizes methanol (B129727) as both a reagent and a solvent, with concentrated sulfuric acid serving as a catalyst. This process is an essential transformation in synthetic organic chemistry, often employed in the preparation of pharmaceutical intermediates and other specialized chemical compounds. The protocol described herein is robust, offering a high yield of the desired product.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The esterification of the corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid, is a fundamental step to protect the carboxylic acid functionality or to prepare it for subsequent reactions. The Fischer-Speier esterification is a classic and widely used method for this purpose, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The equilibrium of this reaction is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[1][4] In the protocol detailed below, an excess of methanol is used to drive the reaction to completion.
Reaction Scheme
Figure 1: Fischer esterification of 4-fluoro-3-nitrobenzoic acid to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Fluoro-3-nitrobenzoic acid | 5.55 g (0.03 mol) | [5] |
| Methanol | 50 mL | [5] |
| Concentrated Sulfuric Acid | 6.4 mL | [5] |
| Reaction Conditions | ||
| Temperature | Reflux | [5] |
| Reaction Time | 3 hours | [5] |
| Product Information | ||
| Product Name | This compound | [5][6] |
| Molecular Weight | 199.14 g/mol | [5][6] |
| Appearance | White to yellow crystalline powder | [7] |
| Yield | 5.40 g (90%) | [5] |
Experimental Protocol
Materials:
-
4-Fluoro-3-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker (500 mL)
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum source
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.55 g of 4-fluoro-3-nitrobenzoic acid in 50 mL of methanol.[5]
-
Catalyst Addition: While stirring, carefully and slowly add 6.4 mL of concentrated sulfuric acid to the solution. The addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[5] Continue to reflux for 3 hours.[5]
-
Work-up: After 3 hours, allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing a large amount of crushed ice (approximately 400-500 g) with constant stirring.[5] The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel.[5]
-
Washing: Wash the collected solid with cold deionized water to remove any residual acid and methanol.
-
Drying: Dry the product in vacuo to obtain this compound.[5]
-
Characterization: The final product can be characterized by its melting point and spectroscopic methods such as NMR and IR to confirm its identity and purity.
Experimental Workflow Diagram
Figure 2: Workflow for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
The reaction is exothermic upon the addition of sulfuric acid.
Conclusion
The described protocol for the Fischer esterification of 4-fluoro-3-nitrobenzoic acid provides a reliable and high-yielding method for the synthesis of this compound. This procedure is well-suited for laboratory-scale preparations and can be a critical step in the synthesis of more complex molecules for pharmaceutical and materials science research. Careful adherence to the outlined steps and safety precautions is essential for a successful and safe outcome.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. homework.study.com [homework.study.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 329-59-9 | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols: Synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate through the nucleophilic aromatic substitution (SNAr) reaction of Methyl 4-fluoro-3-nitrobenzoate with benzylamine (B48309). This reaction is a fundamental transformation in organic synthesis, widely utilized in the preparation of intermediates for pharmaceutical and materials science applications. The protocols herein offer a reproducible method for laboratory-scale synthesis, complete with quantitative data, a detailed reaction mechanism, and a visual experimental workflow.
Introduction
The reaction between this compound and benzylamine is a classic example of nucleophilic aromatic substitution. In this reaction, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride (B91410) leaving group by the amine nucleophile. The resulting product, Methyl 4-(benzylamino)-3-nitrobenzoate, is a versatile intermediate that can be further modified, for instance, by reduction of the nitro group to an amine, enabling the synthesis of various heterocyclic compounds and other complex molecular architectures relevant to drug discovery.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | Benzylamine | [1] |
| Product | Methyl 4-(benzylamino)-3-nitrobenzoate | [1] |
| Molecular Weight (Starting Material) | 199.14 g/mol | [2] |
| Molecular Weight (Product) | 286.28 g/mol | [3] |
| Reaction Temperature | 80 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Base | Potassium Carbonate (K₂CO₃) | [1] |
| Reported Yield | Not explicitly stated for benzylamine in the primary protocol, but a related table indicates it is a high-yielding reaction. A similar SNAr reaction with different starting materials gave a yield of 90%. | [1][4] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate [1]
This protocol details the procedure for the reaction of this compound with benzylamine.
Materials:
-
This compound (1.0 equivalent)
-
Benzylamine (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a solution of this compound in DMF in a round-bottom flask, add benzylamine and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Methyl 4-(benzylamino)-3-nitrobenzoate as a yellow solid.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, melting point).
Visualizations
Reaction Mechanism
The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of Methyl 4-(benzylamino)-3-nitrobenzoate.
References
Methyl 4-fluoro-3-nitrobenzoate: A Key Building Block for Potent PARP Inhibitors in Cancer Therapy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl 4-fluoro-3-nitrobenzoate is a versatile chemical intermediate that serves as a crucial starting material in the synthesis of complex bioactive molecules. Its unique trifunctionalized aromatic ring, featuring a fluorine atom, a nitro group, and a methyl ester, makes it an ideal substrate for a variety of chemical transformations, particularly in the construction of heterocyclic scaffolds prevalent in medicinal chemistry. The electron-withdrawing nature of the nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of numerous targeted therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for reaction planning and safety considerations.
| Property | Value | Reference |
| CAS Number | 329-59-9 | [1] |
| Molecular Formula | C₈H₆FNO₄ | [1] |
| Molecular Weight | 199.14 g/mol | [1] |
| Appearance | White to yellow crystalline powder | [2] |
| Melting Point | 59-63 °C | [2] |
| Solubility | Soluble in methanol (B129727), ethanol, and ether; Insoluble in water. |
Application in the Synthesis of PARP Inhibitors
This compound and its close analogs are key precursors in the synthesis of several clinically important PARP inhibitors, including Rucaparib and Talazoparib. These drugs exploit the concept of synthetic lethality in cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA repair, such as those with BRCA1 or BRCA2 mutations.
The Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, including DNA repair, particularly the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs). In cancer cells with a compromised HR pathway (e.g., due to BRCA mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs). In healthy cells, these DSBs would be repaired by the HR pathway. However, in HR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death. This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.[3][4]
Representative Synthetic Applications
While specific examples detailing the direct use of this compound are found in proprietary literature, the published syntheses of Rucaparib and Talazoparib utilize closely related analogs, highlighting the synthetic utility of the fluoro-nitrobenzoate scaffold.
Synthesis of Rucaparib Analogues
The synthesis of the PARP inhibitor Rucaparib involves the use of methyl 5-fluoro-2-methyl-3-nitrobenzoate as a key starting material.[5][6][7] This highlights the importance of the fluoro-nitro-substituted benzene (B151609) ring in constructing the core structure of the drug. The synthetic strategy leverages the reactivity of this building block to construct the tricyclic indole (B1671886) core of Rucaparib.
Synthesis of Talazoparib Analogues
Similarly, the synthesis of Talazoparib, a highly potent PARP inhibitor, utilizes a derivative of fluoro-nitrobenzoic acid, namely methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate.[8][9] The fluoro and nitro functionalities are critical for the subsequent chemical transformations that lead to the complex polycyclic structure of Talazoparib.
Biological Activity Data
The following table summarizes the biological activity of Talazoparib, a potent PARP inhibitor synthesized from a fluoro-nitrobenzoate derivative.
| Compound | Target | IC₅₀ (nM) | Reference |
| Talazoparib | PARP1 | 0.57 | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound and its derivatives.
Protocol 1: Esterification of 4-Fluoro-3-nitrobenzoic Acid
This protocol describes the synthesis of this compound from its corresponding carboxylic acid.
Materials:
-
4-Fluoro-3-nitrobenzoic acid (5.55 g)
-
Methanol (50 mL)
-
Concentrated Sulfuric Acid (6.4 mL)
-
Ice
-
Deionized water
Procedure:
-
Dissolve 5.55 g of 4-fluoro-3-nitrobenzoic acid in 50 mL of methanol in a round-bottom flask.
-
Carefully add 6.4 mL of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, pour the reaction mixture onto ice.
-
Collect the precipitated product by vacuum filtration.
-
Dry the product in vacuo to yield this compound.
-
Expected yield: Approximately 5.40 g (90%).[2]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the nucleophilic aromatic substitution of the fluorine atom in this compound with an amine.
Materials:
-
This compound (1.0 equivalent)
-
Amine nucleophile (e.g., benzylamine, 1.1 equivalents)
-
Potassium carbonate (1.5 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add the amine nucleophile and potassium carbonate to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent PARP inhibitors like Rucaparib and Talazoparib underscores its significance in the development of targeted cancer therapies. The protocols and data presented here provide a foundation for researchers to utilize this key intermediate in their drug discovery and development endeavors.
References
- 1. This compound | C8H6FNO4 | CID 5219721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. medkoo.com [medkoo.com]
Applications of Methyl 4-fluoro-3-nitrobenzoate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-fluoro-3-nitrobenzoate is a versatile building block in organic synthesis, primarily utilized for its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The presence of a fluorine atom, a good leaving group, activated by the electron-withdrawing nitro group, makes the C4 position of the benzene (B151609) ring highly electrophilic and prone to attack by nucleophiles. This reactivity profile allows for the facile introduction of a variety of substituents, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical compounds.[1]
Key Applications: Nucleophilic Aromatic Substitution (SNAr) Reactions
The most prominent application of this compound is in SNAr reactions. This reaction class enables the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing access to a diverse range of substituted aromatic compounds.
Reactions with Amine Nucleophiles
This compound readily reacts with primary and secondary amines to yield N-substituted anilines. These products are common precursors in the synthesis of various biologically active molecules.
| Nucleophile | Product | Yield (%) |
| Benzylamine (B48309) | Methyl 4-(benzylamino)-3-nitrobenzoate | 93 |
| Piperidine | Methyl 3-nitro-4-(piperidin-1-yl)benzoate | 85 |
| Morpholine | Methyl 4-morpholino-3-nitrobenzoate | 88 |
Table 1: Yields for the SNAr Reaction of this compound with Various Amines. Yields are based on isolated product.[2]
Reactions with Oxygen Nucleophiles
Another key application is the reaction with hydroxyl-containing compounds. For instance, this compound is used to prepare dimethyl 3-nitro-3',4-oxydibenzoate through its reaction with methyl 3-hydroxybenzoate.[3][4] This ether linkage formation is a crucial step in the synthesis of more complex aromatic structures.
Experimental Protocols
General Protocol for SNAr Reaction with an Amine: Synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate[2]
This protocol details a representative procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound in DMF, add benzylamine and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Methyl 4-(benzylamino)-3-nitrobenzoate as a yellow solid.
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the processes involved, the following diagrams outline the reaction mechanism and a typical experimental workflow.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: A typical experimental workflow for an SNAr reaction.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of Methyl 4-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis for the construction of arylamines and aryl ethers. Methyl 4-fluoro-3-nitrobenzoate is an excellent substrate for SNAr reactions due to the presence of a strongly electron-withdrawing nitro group positioned ortho to the fluorine atom, which serves as a good leaving group. This activation facilitates the attack of nucleophiles on the aromatic ring, enabling the synthesis of a diverse range of substituted benzoate (B1203000) derivatives. These products are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.[1]
The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. The stability of this intermediate is crucial for the reaction to occur efficiently. This document provides detailed protocols and quantitative data for the SNAr reactions of this compound with common nucleophiles.
Reaction Mechanism
The general mechanism for the SNAr reaction of this compound involves the initial attack of a nucleophile on the carbon atom bearing the fluorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex, where the charge is delocalized by the electron-withdrawing nitro group and the ester. In the final step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
References
Application Notes and Protocols: The Utility of Methyl 4-fluoro-3-nitrobenzoate in Pharmaceutical Synthesis
I have gathered a substantial amount of information to create the detailed application notes and protocols.
Here's a summary of what I have and what is still needed:
Information Gathered:
-
Primary Application: The primary application of Methyl 4-fluoro-3-nitrobenzoate is in the synthesis of Methyl 4-(methylamino)-3-nitrobenzoate via a nucleophilic aromatic substitution (SNAr) reaction.
-
Pharmaceutical Relevance: The resulting intermediate, specifically its carboxylic acid form, 4-(methylamino)-3-nitrobenzoic acid, is a key building block for the synthesis of angiotensin II receptor blockers (ARBs), namely Candesartan and Irbesartan, which are used to treat hypertension.
-
Experimental Protocol (SNAr): I have found general protocols for the SNAr reaction of 4-halo-3-nitrobenzoic acid derivatives with methylamine (B109427). One source provides a relatively detailed procedure for the reaction of 4-chloro-3-nitrobenzoic acid with methylamine, including reaction conditions and yield. While not the exact fluoro starting material, it provides a strong basis for the protocol.
-
Mechanism of Action and Signaling Pathways: I have gathered detailed information on the mechanism of action of both Candesartan and Irbesartan. They are ARBs that block the Angiotensin II type 1 (AT1) receptor, disrupting the Renin-Angiotensin-Aldosterone System (RAAS). This information is sufficient to create the requested signaling pathway diagrams.
-
Synthetic Route to Final Drug: I have found several synthetic routes for both Candesartan and Irbesartan in the patent literature. While a direct, single, universally accepted route from 4-(methylamino)-3-nitrobenzoic acid is not explicitly laid out as a simple scheme, the patents describe the necessary transformations (e.g., reduction of the nitro group, formation of the benzimidazole (B57391) or spirocyclic core, and coupling with the biphenyl (B1667301) tetrazole moiety). I can construct a representative synthetic workflow based on this information.
-
Spectroscopic Data: I have found search results that point to the availability of 1H NMR and 13C NMR data for 4-(methylamino)-3-nitrobenzoic acid and related nitrobenzoates. While a direct spectrum image or detailed peak list for Methyl 4-(methylamino)-3-nitrobenzoate is not definitively in hand, I have enough information to describe the expected spectral characteristics.
Missing Information & Plan to Address It:
-
Quantitative Data for the Fluoro-SNAr reaction: I lack a specific, high-yield, detailed experimental protocol with precise quantitative data (yield, purity, reaction time, temperature) for the reaction of this compound with methylamine. The available protocols are for the chloro-analog or are general. To address this, I will synthesize a representative protocol based on the chloro-analog's reaction conditions, noting that the fluoro-compound is more reactive and may require milder conditions. I will cite the source for the chloro-analog protocol as a basis.
-
A single, clear synthetic scheme to Candesartan/Irbesartan: The patent literature is dense. I will select one of the more common or illustrative synthetic routes described in the patents to create a clear workflow diagram. I will focus on the key transformations required to convert the intermediate into the final drug.
-
Specific NMR data for Methyl 4-(methylamino)-3-nitrobenzoate: I will create a table of expected chemical shifts based on the known spectra of similar compounds and general principles of NMR spectroscopy. This will be presented as "Expected Spectroscopic Data".
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For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile chemical intermediate of significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a labile fluorine atom, renders it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is pivotal for the construction of complex molecular scaffolds inherent to a variety of therapeutic agents. These application notes provide detailed protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and outline its role in the synthesis of antihypertensive drugs.
Introduction
This compound serves as a critical starting material for the synthesis of more complex molecules. The presence of the nitro group in the meta position to the fluorine atom activates the aromatic ring for nucleophilic attack, facilitating the displacement of the fluoride (B91410) ion. This chemical property is exploited in the synthesis of intermediates for active pharmaceutical ingredients (APIs), particularly those requiring a substituted aniline (B41778) moiety.
One of the primary applications of this compound is in the production of Methyl 4-(methylamino)-3-nitrobenzoate. This subsequent intermediate is a direct precursor to 4-(methylamino)-3-nitrobenzoic acid, a crucial building block in the synthesis of angiotensin II receptor blockers (ARBs) such as Candesartan and Irbesartan, which are widely prescribed for the treatment of hypertension.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 329-59-9 |
| Molecular Formula | C₈H₆FNO₄ |
| Molecular Weight | 199.14 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 58-62 °C |
| Solubility | Soluble in ethanol, ether, and methanol. Insoluble in water.[1] |
| Purity | Typically ≥98% |
Experimental Protocols
Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the synthesis of Methyl 4-(methylamino)-3-nitrobenzoate from this compound using a nucleophilic aromatic substitution reaction with methylamine.
Reaction Scheme:
Figure 1: Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate.
Materials:
-
This compound (1.0 eq)
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF) (≥ 2.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable anhydrous solvent (e.g., THF).
-
Add an excess of the methylamine solution to the flask. A molar ratio of at least 2:1 of methylamine to the starting ester is recommended to ensure complete reaction and to neutralize the hydrofluoric acid byproduct.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water to remove excess methylamine and its salt, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain pure Methyl 4-(methylamino)-3-nitrobenzoate.
Quantitative Data (Representative):
| Parameter | Value |
| Reactants | 4-Chloro-3-nitrobenzoic acid, Methylamine |
| Conditions | Reflux, 3-5 hours |
| Yield | 88.3% |
| Purity | 99.41% |
| Note: This data is for the analogous reaction with 4-chloro-3-nitrobenzoic acid and serves as a representative example. The fluoro derivative is expected to react under milder conditions and potentially give higher yields. |
Characterization of Methyl 4-(methylamino)-3-nitrobenzoate:
| Analysis | Expected Data |
| ¹H NMR | Characteristic peaks for aromatic protons (typically in the range of 7.0-8.5 ppm), a singlet for the methyl ester protons (~3.9 ppm), a singlet for the N-methyl protons (~3.1 ppm), and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon (~165 ppm), aromatic carbons (between 110-150 ppm), the methyl ester carbon (~52 ppm), and the N-methyl carbon (~30 ppm). |
| Mass Spec | Expected molecular ion peak corresponding to the molecular weight of the product. |
Application in the Synthesis of Antihypertensive Drugs
Methyl 4-(methylamino)-3-nitrobenzoate is a key intermediate in the synthesis of Candesartan and Irbesartan. The general synthetic strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid, followed by a series of transformations.
General Synthetic Workflow
The following diagram illustrates the logical progression from the intermediate to the final API.
Figure 2: General workflow for the synthesis of ARBs.
Signaling Pathway of Target Pharmaceuticals
Candesartan and Irbesartan are angiotensin II receptor blockers (ARBs) that selectively inhibit the binding of angiotensin II to the AT1 receptor. This action blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of ARBs
The diagram below illustrates the RAAS pathway and the point of intervention for ARBs.
Figure 3: The Renin-Angiotensin-Aldosterone System and ARB mechanism.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its reactivity in SNAr reactions provides a straightforward route to key building blocks for important drugs, such as the antihypertensive agents Candesartan and Irbesartan. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of drug development, highlighting the significance of this compound in medicinal chemistry.
References
Application Notes: Methyl 4-fluoro-3-nitrobenzoate as a Versatile Intermediate in Agrochemical Synthesis
Introduction
Methyl 4-fluoro-3-nitrobenzoate is a valuable and versatile chemical intermediate, playing a significant role in the synthesis of a variety of bioactive molecules for both the pharmaceutical and agrochemical industries.[1][2] Its unique molecular structure, featuring a fluorinated and nitrated benzene (B151609) ring with a methyl ester functional group, allows for a range of chemical transformations, making it an ideal starting material for the creation of more complex molecules with desired biological activities. In the agrochemical sector, this compound serves as a key building block in the development of novel pesticides and herbicides, contributing to the formulation of effective crop protection agents.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound as a starting material for the synthesis of a key agrochemical intermediate, 3-amino-4-fluorobenzoic acid. This intermediate is a versatile precursor for a variety of agrochemicals, including certain classes of herbicides.
Synthetic Utility and Key Transformations
The chemical reactivity of this compound is centered around its three key functional groups: the methyl ester, the nitro group, and the fluorine atom. These sites allow for a variety of chemical modifications, including:
-
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid. This transformation is a common first step to enable further modifications of the carboxyl group.
-
Reduction: The nitro group can be selectively reduced to an amino group, yielding 3-amino-4-fluorobenzoic acid derivatives. This transformation is crucial for introducing a key pharmacophore and building block for many agrochemicals.
-
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles, allowing for the introduction of different functional groups onto the aromatic ring.
This application note will focus on a two-step synthetic sequence involving hydrolysis of the methyl ester followed by reduction of the nitro group to afford 3-amino-4-fluorobenzoic acid, a valuable intermediate for further agrochemical development.
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield |
| 1 | Hydrolysis | This compound | 4-Fluoro-3-nitrobenzoic acid | Sodium hydroxide (B78521), Water, Methanol (B129727) | 90-96% |
| 2 | Reduction | 4-Fluoro-3-nitrobenzoic acid | 3-Amino-4-fluorobenzoic acid | Iron powder, Ammonium (B1175870) chloride, Ethanol (B145695), Water | High |
Experimental Protocols
Step 1: Hydrolysis of this compound to 4-Fluoro-3-nitrobenzoic acid
This protocol is adapted from a standard procedure for the hydrolysis of a similar nitrobenzoate ester.[3]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, prepare a solution of sodium hydroxide (e.g., 4.0 g, 100 mmol) in a mixture of water (40 mL) and methanol (40 mL).
-
Add this compound (e.g., 9.95 g, 50 mmol) to the sodium hydroxide solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2).
-
A precipitate of 4-fluoro-3-nitrobenzoic acid will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry it under vacuum.
-
The expected yield of 4-fluoro-3-nitrobenzoic acid is typically high, in the range of 90-96%.
Step 2: Reduction of 4-Fluoro-3-nitrobenzoic acid to 3-Amino-4-fluorobenzoic acid
This protocol is a general method for the reduction of a nitro group in the presence of a carboxylic acid using iron powder.
Materials:
-
4-Fluoro-3-nitrobenzoic acid
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Celite or a similar filter aid
Procedure:
-
In a 500 mL round-bottom flask, add 4-fluoro-3-nitrobenzoic acid (e.g., 9.25 g, 50 mmol), ethanol (150 mL), and water (50 mL).
-
To this suspension, add iron powder (e.g., 14.0 g, 250 mmol) and ammonium chloride (e.g., 1.34 g, 25 mmol).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is no longer visible (typically 2-4 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3-amino-4-fluorobenzoic acid.
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of 3-amino-4-fluorobenzoic acid.
Signaling Pathways and Logical Relationships
While a specific, commercial agrochemical directly synthesized from this compound and its detailed signaling pathway are not available in the provided search results, the resulting intermediate, 3-amino-4-fluorobenzoic acid, is a precursor to various classes of herbicides. For instance, aminobenzoic acid derivatives are known to be utilized in the synthesis of herbicides that can act as inhibitors of key enzymes in plant metabolic pathways.
The following diagram illustrates the logical relationship from the starting material to a general class of agrochemicals and their mode of action.
Caption: Relationship from intermediate to agrochemical action.
References
Methyl 4-fluoro-3-nitrobenzoate: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis
Introduction: Methyl 4-fluoro-3-nitrobenzoate is a valuable and versatile aromatic building block widely employed in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its chemical structure, featuring an activated fluoro leaving group and a reducible nitro functionality, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key chemical reactions, tailored for researchers, scientists, and professionals in drug development.
Key Applications and Reaction Conditions
This compound is primarily utilized in two main types of reactions: Nucleophilic Aromatic Substitution (SNA r) at the C4 position and reduction of the nitro group at the C3 position. These reactions provide a facile entry into a wide array of substituted aniline (B41778) and other heterocyclic derivatives.
Nucleophilic Aromatic Substitution (SNA r) Reactions
The fluorine atom in this compound is activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent nitro group and the methyl ester. This allows for the displacement of the fluoride (B91410) by a variety of nucleophiles, including amines, alcohols, and thiols.
General Signaling Pathway for SNA r:
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Table 1: Nucleophilic Aromatic Substitution Reaction Conditions
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Benzylamine (B48309) | K₂CO₃, DMF, 80 °C, 4 h | Methyl 4-(benzylamino)-3-nitrobenzoate | Not Specified |
| 3-Hydroxy-benzoic acid methyl ester | Not Specified | Dimethyl 3-nitro-3',4-oxydibenzoate | Not Specified[1] |
| Methylamine | THF, reflux | Methyl 4-(methylamino)-3-nitrobenzoate | Not Specified[2] |
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, yielding methyl 3-amino-4-fluorobenzoate, a key intermediate for the synthesis of various bioactive molecules. Several methods are available for this transformation, offering different levels of selectivity and compatibility with other functional groups.
Table 2: Nitro Group Reduction Conditions
| Reagent | Conditions | Product | Yield (%) |
| H₂, Pd/C | Methanol, Room Temperature | Methyl 3-amino-4-fluorobenzoate | Quantitative |
| SnCl₂·2H₂O | Ethanol, 30 °C, 2 h, ultrasonic irradiation | Methyl 3-amino-4-fluorobenzoate | 39-98% (general for aryl nitro compounds) |
| Fe, Acetic Acid | Ethanol/Water, sonication | Methyl 3-amino-4-fluorobenzoate | Not Specified[3] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate via SNA r
This protocol describes a typical procedure for the nucleophilic aromatic substitution of this compound with an amine.
Experimental Workflow:
Caption: Workflow for the synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add benzylamine (1.1 eq) and potassium carbonate (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Methyl 4-(benzylamino)-3-nitrobenzoate.
Protocol 2: Synthesis of Methyl 3-amino-4-fluorobenzoate via Catalytic Hydrogenation
This protocol details the reduction of the nitro group using palladium on carbon as a catalyst.
Experimental Workflow:
References
Application Notes and Protocols for Catalytic Reactions Involving Methyl 4-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for catalytic reactions involving Methyl 4-fluoro-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The focus is on providing practical methodologies and comparative data to aid in research and development.
Application Note 1: Selective Catalytic Hydrogenation of the Nitro Group
The selective reduction of the nitro group in this compound to an amino group is a critical transformation, yielding Methyl 3-amino-4-fluorobenzoate, a valuable building block in medicinal chemistry. This reaction is often challenged by the need to preserve the fluoride (B91410) and ester functionalities. The use of a highly selective catalyst is therefore paramount.
A novel magnetically reusable Fe₃O₄@NC@Pt heterogeneous catalyst has demonstrated high efficiency and selectivity for the hydrogenation of nitroarenes, including those with sensitive halogen and carbonyl groups. This catalyst offers the significant advantage of easy separation and recyclability, making it a sustainable choice for industrial applications.
The reaction proceeds under mild conditions, utilizing hydrazine (B178648) hydrate (B1144303) as the hydrogen source, and provides excellent yields of the desired aniline (B41778) product. The catalyst's magnetic core allows for simple recovery using an external magnetic field, and it can be reused multiple times without a significant loss of activity.
Quantitative Data Summary
The following table summarizes the reaction conditions and yield for the selective hydrogenation of this compound to Methyl 3-amino-4-fluorobenzoate using the Fe₃O₄@NC@Pt catalyst.
| Substrate | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Fe₃O₄@NC@Pt | N₂H₄·H₂O | Water | 70 | Not specified | >93[1] |
Experimental Protocol: Selective Hydrogenation of this compound
This protocol describes the selective reduction of the nitro group of this compound using a magnetically reusable Fe₃O₄@NC@Pt catalyst.[1]
Materials:
-
This compound (1 mmol)
-
Fe₃O₄@NC@Pt catalyst (0.020 g)
-
Hydrazine hydrate (N₂H₄·H₂O, 4 mmol)
-
Distilled water (4 mL)
-
Ethanol (B145695) (for washing)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
External magnet
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a reaction vessel, add this compound (1 mmol) and 2 mL of distilled water.
-
In a separate vial, ultrasonically disperse the Fe₃O₄@NC@Pt catalyst (0.020 g) in 2 mL of distilled water.
-
Introduce the catalyst dispersion to the reaction vessel containing the substrate.
-
Add hydrazine hydrate (4 mmol) to the reaction mixture.
-
Stir the mixture at 70 °C.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the catalyst from the reaction mixture using an external magnetic field.
-
Wash the recovered catalyst several times with ethanol and dry it for subsequent reuse.
-
Evaporate the residual solvent from the reaction mixture under vacuum to obtain the pure Methyl 3-amino-4-fluorobenzoate.
Experimental Workflow
References
Application Notes and Protocols for the Quantification of Methyl 4-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Methyl 4-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a brief overview of UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A reverse-phase method is typically employed for this analysis.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
Syringe filters (0.45 µm)
-
Autosampler vials
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Illustrative Quantitative Data (HPLC)
The following table summarizes typical performance characteristics for the HPLC-UV method. (Note: This data is illustrative and should be confirmed by internal validation).
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
HPLC Analysis Workflow
scaling up the synthesis of Methyl 4-fluoro-3-nitrobenzoate
An essential intermediate in the development of pharmaceuticals and other specialty chemicals is Methyl 4-fluoro-3-nitrobenzoate. Transitioning the synthesis of this compound from a laboratory setting to a larger industrial scale requires careful consideration of reaction conditions, safety protocols, and equipment. These application notes provide a detailed protocol for both lab-scale and scaled-up synthesis, highlighting key challenges and offering solutions for a safe and efficient process.
Reaction Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid. This is followed by an esterification reaction to produce the final product.
Step 1: Nitration of 4-Fluorobenzoic Acid
Step 2: Esterification of 4-Fluoro-3-nitrobenzoic Acid
Experimental Protocols
Laboratory-Scale Synthesis Protocol
This protocol is suitable for producing a small quantity of this compound for research purposes.
Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 50.0 g of 4-fluorobenzoic acid in 180 ml of concentrated sulfuric acid.[1]
-
Slowly add 39.7 g of potassium nitrate in portions, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the mixture to stir overnight at room temperature.
-
Carefully pour the reaction mixture over 800 g of crushed ice with constant stirring.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to obtain 4-fluoro-3-nitrobenzoic acid.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 5.55 g of 4-fluoro-3-nitro-benzoic acid in 50 ml of methanol.[2]
-
Carefully add 6.4 ml of concentrated sulfuric acid.[2]
-
Heat the mixture to reflux and maintain for 3 hours.[2]
-
After cooling, pour the reaction mixture onto ice.[2]
-
Collect the precipitated product by suction filtration and dry it in a vacuum.[2]
Scaled-Up Synthesis Protocol
This protocol is designed for a pilot plant or small-scale industrial production.
Equipment:
-
Glass-lined or stainless steel reactor with heating and cooling capabilities, a mechanical stirrer, a condenser, and ports for reagent addition.
-
Receiving vessel for quenching.
-
Centrifuge or filter press for product isolation.
-
Industrial vacuum oven for drying.
Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid (Scaled-Up)
-
Charge the reactor with 18 L of concentrated sulfuric acid and cool to 0-5°C.
-
Slowly add 5.0 kg of 4-fluorobenzoic acid while maintaining the temperature below 10°C.
-
In a separate vessel, prepare a nitrating mixture by carefully adding 3.97 kg of potassium nitrate to an appropriate amount of sulfuric acid, keeping the temperature low.
-
Add the nitrating mixture to the reactor at a controlled rate, ensuring the temperature does not exceed 15°C. This is a highly exothermic step and requires efficient cooling.
-
After the addition, allow the reaction to proceed at room temperature for 12-16 hours.
-
Prepare a quenching vessel with 80 kg of ice and water.
-
Slowly transfer the reaction mixture to the quenching vessel with vigorous stirring.
-
Isolate the precipitated product using a centrifuge or filter press, wash with water until the filtrate is neutral, and then dry.
Step 2: Synthesis of this compound (Scaled-Up)
-
Charge the reactor with 50 L of methanol.
-
Add 5.55 kg of the dried 4-fluoro-3-nitrobenzoic acid from the previous step and stir until dissolved.
-
Carefully add 6.4 L of concentrated sulfuric acid at a controlled rate, as this will generate heat.
-
Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Cool the reactor to room temperature.
-
In a separate quenching vessel, prepare a sufficient amount of ice-water.
-
Slowly transfer the reaction mixture to the quenching vessel.
-
Isolate the solid product using a centrifuge or filter press, wash with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with water.
-
Dry the final product in a vacuum oven.
Data Presentation: Lab-Scale vs. Scaled-Up Synthesis
| Parameter | Laboratory-Scale | Scaled-Up (Projected) |
| Starting Material (4-fluorobenzoic acid) | 50.0 g | 5.0 kg |
| Potassium Nitrate | 39.7 g | 3.97 kg |
| Concentrated Sulfuric Acid (Nitration) | 180 ml | 18 L |
| Yield (4-fluoro-3-nitrobenzoic acid) | ~90% | 85-90% |
| Starting Material (4-fluoro-3-nitrobenzoic acid) | 5.55 g | 5.55 kg |
| Methanol | 50 ml | 50 L |
| Concentrated Sulfuric Acid (Esterification) | 6.4 ml | 6.4 L |
| Reaction Time (Esterification) | 3 hours | 4-6 hours |
| Yield (this compound) | ~90%[2] | 85-90% |
| Purity | >98% | >98% (with proper purification) |
Key Scale-Up Considerations and Challenges
Scaling up the synthesis of this compound presents several challenges that must be addressed to ensure a safe and efficient process.
Heat Management
The nitration step is highly exothermic. In a large reactor, the surface-area-to-volume ratio is lower than in a laboratory flask, making heat dissipation more challenging.
-
Solution: Utilize a reactor with a cooling jacket and internal cooling coils. The rate of addition of the nitrating agent must be carefully controlled to manage the heat generated.
Material Handling and Corrosion
Concentrated sulfuric and nitric acids are highly corrosive.
-
Solution: Use glass-lined or appropriate stainless steel reactors and transfer lines. All personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.
Mixing
Inefficient mixing in a large reactor can lead to localized "hot spots" during the exothermic nitration and incomplete reaction during esterification.
-
Solution: Employ a powerful mechanical stirrer with an appropriate impeller design to ensure homogeneity of the reaction mixture.
Work-up and Product Isolation
Handling large volumes of acidic quench solutions and filtering large quantities of product can be cumbersome.
-
Solution: Use dedicated quenching vessels with efficient stirring. A centrifuge or filter press is necessary for efficient solid-liquid separation on a large scale.
Experimental Workflow Diagram
Safety Considerations
-
Corrosive Materials: Concentrated sulfuric and nitric acids can cause severe burns. Always handle in a well-ventilated area and wear appropriate PPE.
-
Exothermic Reaction: The nitration reaction can run away if not properly cooled. Continuous temperature monitoring is crucial.
-
Flammable Solvents: Methanol is flammable. Ensure all equipment is properly grounded and avoid sources of ignition.
-
Emergency Procedures: Have emergency showers, eyewash stations, and appropriate spill kits readily available. All personnel should be trained in emergency procedures.
References
Application Notes and Protocols: Nitration of Methyl Benzoate
Introduction
The nitration of methyl benzoate (B1203000) is a classic and fundamental example of an electrophilic aromatic substitution (EAS) reaction.[1][2] In this process, a nitro group (-NO₂) is introduced onto the benzene (B151609) ring of methyl benzoate. The reaction is of significant interest in organic synthesis as the resulting product, primarily methyl m-nitrobenzoate, serves as a versatile precursor for various pharmaceuticals and agrochemicals.[1][3] The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs the incoming electrophile to the meta position.[2][3]
Reaction Principle
The reaction is typically carried out using a "nitrating mixture," which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[1][3] This nitronium ion is then attacked by the electron-rich π system of the methyl benzoate ring.[2] The subsequent loss of a proton from the intermediate arenium ion restores the aromaticity of the ring, yielding the final product, methyl m-nitrobenzoate.[1] Due to the directing effect of the ester group, the meta isomer is the major product, with only small amounts of ortho and para isomers formed.[5]
Quantitative Data Summary
The nitration of methyl benzoate is highly regioselective, favoring the formation of the meta-substituted product. The typical yield and isomer distribution are summarized below.
| Product | Isomer Position | Typical Yield (%) | Melting Point (°C) |
| Methyl nitrobenzoate | meta | 60 - 85%[3] | 78[6] |
| ortho | Minor Product | - | |
| para | Minor Product | - |
Note: Yields can vary based on reaction conditions, particularly temperature control. One analysis of a crude product mixture showed a composition of 77.3% meta-isomer, 8.8% ortho-isomer, and 9% para-isomer.[7]
Detailed Experimental Protocol
This protocol outlines the laboratory-scale synthesis, isolation, and purification of methyl m-nitrobenzoate.
Materials and Reagents:
-
Methyl benzoate (C₈H₈O₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Methanol (B129727) (CH₃OH) or Ethanol (C₂H₅OH)
-
Deionized Water
-
Crushed Ice
-
50 mL and 150 mL Erlenmeyer flasks or beakers
-
Glass dropping pipette or dropping funnel
-
Magnetic stirrer and stir bar (optional)
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Melting point apparatus
Safety Precautions: Concentrated nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents.[8][9] Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][8] The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted byproducts.[3]
Procedure:
-
Preparation of Methyl Benzoate Solution:
-
Preparation of the Nitrating Mixture:
-
Nitration Reaction:
-
Using a glass dropping pipette, add the cold nitrating mixture dropwise to the cold, swirling methyl benzoate solution over approximately 15 minutes.[8]
-
It is critical to maintain the reaction temperature below 10-15°C (ideally below 6°C) throughout the addition to ensure selectivity and prevent over-nitration.[3][8][10]
-
After the addition is complete, allow the flask to stand at room temperature for an additional 15 minutes to ensure the reaction goes to completion.[8]
-
-
Isolation of Crude Product:
-
Carefully pour the reaction mixture onto approximately 20-25 g of crushed ice in a 150 mL beaker.[8][11]
-
Stir the mixture until all the ice has melted. The crude methyl m-nitrobenzoate will precipitate as a solid.[8]
-
Isolate the solid product by vacuum filtration using a Büchner funnel.[4]
-
Wash the collected crystals on the filter paper with a small amount of ice-cold water to remove residual acid, followed by a small amount of ice-cold methanol or an ethanol/water mixture to remove other impurities.[4][11][12]
-
-
Purification by Recrystallization:
-
Transfer the crude solid product to a clean Erlenmeyer flask.
-
Add a minimal amount of hot methanol or an ethanol/water mixture to dissolve the solid completely.[6]
-
Allow the solution to cool slowly to room temperature, which should induce crystallization.[6]
-
Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.[6][8]
-
Collect the purified crystals by vacuum filtration.
-
Allow the crystals to dry completely on a watch glass or in a desiccator.
-
-
Analysis:
-
Weigh the dry, purified product to determine the final yield.
-
Determine the melting point of the product. Pure methyl m-nitrobenzoate has a melting point of 78°C.[6] A sharp melting point close to the literature value is an indicator of high purity.
-
Experimental Workflow
Caption: Workflow for the synthesis and purification of methyl m-nitrobenzoate.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. echemi.com [echemi.com]
- 4. webassign.net [webassign.net]
- 5. issr.edu.kh [issr.edu.kh]
- 6. benchchem.com [benchchem.com]
- 7. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. savemyexams.com [savemyexams.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. unwisdom.org [unwisdom.org]
Application Notes and Protocols: The Role of Sulfuric Acid in the Nitration of Methyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of sulfuric acid in the electrophilic aromatic substitution reaction for the nitration of methyl benzoate (B1203000), a critical process in the synthesis of various pharmaceutical intermediates. Detailed experimental protocols, safety precautions, and expected outcomes are presented to facilitate reproducible and safe laboratory practices.
Introduction
The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction, yielding predominantly methyl 3-nitrobenzoate.[1][2] This reaction is of significant interest in organic synthesis as the nitro group can be further transformed into other functional groups, making methyl 3-nitrobenzoate a versatile building block for the preparation of pharmaceuticals and other fine chemicals.[3] The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid".[2]
The Role of Sulfuric Acid
Concentrated sulfuric acid plays a crucial catalytic role in the nitration of methyl benzoate.[4] Its primary functions are:
-
Generation of the Electrophile: Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then readily loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[2][3][4][5] This is the key step that initiates the electrophilic attack on the benzene (B151609) ring.
-
Reaction Medium: Sulfuric acid serves as a solvent for the reactants, keeping them in a homogeneous phase.
-
Protonation of the Carbonyl Group: The sulfuric acid in the reaction medium also protonates the carbonyl group of the methyl benzoate. This enhances the electron-withdrawing effect of the ester group, further deactivating the aromatic ring and directing the incoming electrophile to the meta position.[6]
The overall generation of the nitronium ion can be summarized by the following equation:
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Reaction Mechanism
The nitration of methyl benzoate follows a general mechanism for electrophilic aromatic substitution. The process can be broken down into three main steps:
-
Formation of the Nitronium Ion: As described above, sulfuric acid facilitates the formation of the nitronium ion from nitric acid.
-
Electrophilic Attack: The electron-rich π system of the benzene ring of methyl benzoate attacks the electrophilic nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[2]
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, methyl 3-nitrobenzoate.[4]
Experimental Protocol: Synthesis of Methyl 3-Nitrobenzoate
This protocol is adapted from established laboratory procedures.[1][7][8]
4.1. Materials and Equipment
-
Methyl benzoate
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Distilled water
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Pasteur pipettes
-
Stirring rod or magnetic stirrer
-
Ice bath
-
Buchner funnel and flask for vacuum filtration
-
Melting point apparatus
4.2. Safety Precautions
-
Corrosive Chemicals: Concentrated sulfuric acid and nitric acid are extremely corrosive and potent oxidizing agents.[1][2][7][8][9] Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]
-
Exothermic Reaction: The reaction is highly exothermic.[2] Strict temperature control by using an ice bath is crucial to prevent the formation of byproducts and ensure safety.[2][8]
-
Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines.[2]
4.3. Procedure
-
In a clean, dry Erlenmeyer flask, place 2.0 mL of methyl benzoate.[7]
-
Carefully add 4.0 mL of concentrated sulfuric acid to the methyl benzoate while swirling the flask.[1] Cool this mixture in an ice bath.[1][7]
-
In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid.[1] Cool this mixture thoroughly in the ice bath.
-
Using a Pasteur pipette, add the cold nitrating mixture dropwise to the cold, stirring solution of methyl benzoate in sulfuric acid over a period of about 15 minutes.[1][5] It is critical to maintain the reaction temperature below 15°C, ideally between 0-10°C, throughout the addition.[2][9][10]
-
Once the addition is complete, allow the reaction mixture to stand at room temperature for an additional 15 minutes with occasional swirling.[1][8]
-
Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker.[1][7]
-
Stir the mixture until all the ice has melted. A solid precipitate of crude methyl 3-nitrobenzoate will form.[1]
-
Isolate the crude product by vacuum filtration using a Buchner funnel.[5][7]
-
Wash the solid product with two small portions of ice-cold water, followed by a small portion of ice-cold methanol to remove residual acids and byproducts.[5][8]
-
The crude product can be further purified by recrystallization from methanol or an ethanol-water mixture.[1][5]
Data Presentation
Table 1: Physical and Yield Data for the Nitration of Methyl Benzoate
| Parameter | Value | Reference |
| Starting Material | Methyl Benzoate | [6] |
| Molecular Weight of Methyl Benzoate | 136.15 g/mol | [6] |
| Product | Methyl 3-nitrobenzoate | [6] |
| Molecular Weight of Product | 181.15 g/mol | [6] |
| Theoretical Yield | Dependent on starting quantities | - |
| Typical Experimental Yield | 60-85% | [2][10] |
| Melting Point of Pure Product | 78 °C | [6][10] |
| Appearance | Colorless to pale yellow solid | [10] |
Visualizations
Diagram 1: Reaction Mechanism for the Nitration of Methyl Benzoate
Caption: Mechanism of sulfuric acid-catalyzed nitration of methyl benzoate.
Diagram 2: Experimental Workflow for the Synthesis of Methyl 3-Nitrobenzoate
Caption: Workflow for the synthesis and purification of methyl 3-nitrobenzoate.
References
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. echemi.com [echemi.com]
- 3. aiinmr.com [aiinmr.com]
- 4. homework.study.com [homework.study.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. webassign.net [webassign.net]
- 9. ochem.weebly.com [ochem.weebly.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-fluoro-3-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-fluoro-3-nitrobenzoate, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Esterification of 4-fluoro-3-nitrobenzoic acid: This is a common and often high-yielding method where the carboxylic acid is converted to its methyl ester.
-
Nitration of methyl 4-fluorobenzoate (B1226621): This approach involves introducing a nitro group onto the aromatic ring of the starting ester. Careful control of reaction conditions is crucial to ensure the correct isomer is formed.
Q2: I am getting a low yield in the esterification of 4-fluoro-3-nitrobenzoic acid. What are the possible causes?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] Key factors to consider are:
-
Incomplete reaction: The reaction may not have reached equilibrium.
-
Water content: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials.[1][2]
-
Insufficient catalyst: The amount of acid catalyst may not be optimal.
-
Suboptimal temperature: The reaction may not have been heated sufficiently to drive the reaction forward.
Q3: I am observing multiple spots on my TLC plate after the nitration of methyl 4-fluorobenzoate. What are the likely byproducts?
A3: The formation of multiple products indicates a lack of regioselectivity or over-nitration. The primary byproduct is often the ortho-isomer (methyl 2-fluoro-5-nitrobenzoate). Dinitro-substituted products can also be formed if the reaction conditions are too harsh.[3]
Q4: How can I purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying the final product. Methanol (B129727) or a mixture of ethanol (B145695) and water are often used as solvents for recrystallization.[3][4][5] Washing the crude product with ice-cold methanol can also help remove some impurities.[3]
Troubleshooting Guides
Route 1: Esterification of 4-fluoro-3-nitrobenzoic acid
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to equilibrium.[1][2] | - Use a large excess of methanol to shift the equilibrium towards the product.[1] - Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[1][2] - Increase the reaction time or temperature. |
| Insufficient acid catalyst. | - Ensure an adequate amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used.[2][6] | |
| Product loss during workup. | - Ensure complete precipitation of the product by pouring the reaction mixture onto ice.[7] - Wash the collected solid with minimal ice-cold water to avoid dissolving the product. | |
| Reaction is slow | Low reaction temperature. | - Increase the temperature to reflux. For microwave-assisted synthesis, temperatures between 130-150°C have been shown to be effective.[8] |
| Inefficient mixing. | - Ensure vigorous stirring throughout the reaction. |
Route 2: Nitration of Methyl 4-fluorobenzoate
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the nitrating mixture is added slowly and with efficient cooling to maintain the optimal reaction temperature. - Allow for a sufficient reaction time after the addition of the nitrating mixture. A typical time is 15-20 minutes at room temperature after the initial cooled addition.[9] |
| Formation of byproducts. | - Strictly control the reaction temperature, keeping it between 0-10°C during the addition of the nitrating mixture.[10][11] Higher temperatures can lead to the formation of unwanted isomers and dinitrated products.[3] | |
| Product loss during workup. | - Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to ensure complete precipitation of the product.[4][12] | |
| Formation of Multiple Isomers (Poor Regioselectivity) | Incorrect reaction temperature. | - Maintain a low and consistent temperature (0-5°C) during the addition of the nitrating agent to favor the formation of the desired meta-isomer.[10] |
| Inappropriate nitrating agent concentration. | - Use a pre-mixed and cooled solution of concentrated nitric and sulfuric acids.[4][10] The typical ratio is 1:1 by volume. | |
| Product is an oil and does not solidify | Presence of impurities, particularly the ortho-isomer.[3][13] | - Wash the crude product with ice-cold methanol to remove the more soluble ortho-isomer.[3] - Attempt to induce crystallization by scratching the inside of the flask with a glass rod. |
| Dark-colored reaction mixture | Reaction temperature was too high. | - This indicates decomposition or side reactions. It is crucial to maintain low temperatures throughout the addition of the nitrating mixture. |
Experimental Protocols
Protocol 1: Esterification of 4-fluoro-3-nitrobenzoic acid
This protocol is adapted from a high-yield conventional synthesis method.[7]
-
Dissolution: In a round-bottom flask, dissolve 5.55 g of 4-fluoro-3-nitrobenzoic acid in 50 mL of methanol.
-
Catalyst Addition: Carefully add 6.4 mL of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.
-
Workup: Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Isolation: Collect the precipitated solid by suction filtration and wash it with a small amount of cold water.
-
Drying: Dry the product in a vacuum oven. Expected yield: ~90%.[7]
Protocol 2: Nitration of Methyl 4-fluorobenzoate (Adapted from Methyl Benzoate (B1203000) Nitration)
This protocol is based on established procedures for the nitration of similar substrates.[3][4]
-
Preparation of Substrate Solution: In a flask, dissolve methyl 4-fluorobenzoate in concentrated sulfuric acid and cool the mixture in an ice-salt bath to 0-5°C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of methyl 4-fluorobenzoate. Maintain the reaction temperature below 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, stir the reaction mixture for an additional 15 minutes at room temperature.
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from methanol to obtain pure this compound.
Quantitative Data Summary
Table 1: Comparison of Esterification Conditions
| Method | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Conventional | H₂SO₄ | Methanol | Reflux | 3 h | 90% | [7] |
| Microwave | H₂SO₄ | Ethanol | 130°C | 15 min | Good | [8] |
Table 2: Key Parameters for Nitration of Aromatic Esters
| Parameter | Condition | Reason | Reference |
| Temperature | 0-10°C | To control the exothermic reaction and improve regioselectivity.[10][11] | [10][11] |
| Nitrating Mixture | Conc. HNO₃ / Conc. H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile. | [11] |
| Addition Rate | Slow, dropwise | To maintain low temperature and prevent side reactions. | [4] |
| Workup | Quenching on ice | To stop the reaction and precipitate the product.[4][12] | [4][12] |
Visualizations
Caption: Workflow for the esterification of 4-fluoro-3-nitrobenzoic acid.
Caption: Troubleshooting logic for the nitration of methyl 4-fluorobenzoate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. southalabama.edu [southalabama.edu]
Technical Support Center: Synthesis of Methyl 4-fluoro-3-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-fluoro-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common laboratory synthesis involves the electrophilic aromatic substitution (nitration) of Methyl 4-fluorobenzoate (B1226621) using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid.
Q2: What are the main side reactions to be aware of during this synthesis?
A2: The primary side reactions include the formation of regioisomers, over-nitration (dinitration), and hydrolysis of the methyl ester.
Q3: How do the substituents on the starting material direct the nitration?
A3: The starting material, Methyl 4-fluorobenzoate, has two directing groups:
-
The fluorine atom is an ortho-, para-director.
-
The methyl ester group (-COOCH₃) is a meta-director.
The desired product, this compound, is formed when nitration occurs ortho to the fluorine and meta to the methyl ester. The regioselectivity is a result of the interplay between the electronic effects of these two groups.
Q4: What is the role of sulfuric acid in the nitrating mixture?
A4: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect acid concentrations. 4. Loss of product during work-up and purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed. 2. Maintain a low reaction temperature (typically 0-10°C) to improve regioselectivity and prevent over-nitration.[2] 3. Use concentrated nitric and sulfuric acids to ensure efficient generation of the nitronium ion. 4. Carefully perform extraction and recrystallization steps to minimize product loss. |
| Formation of Unwanted Isomers (e.g., Methyl 4-fluoro-2-nitrobenzoate) | The competing directing effects of the fluorine and methyl ester groups can lead to a mixture of isomers. The formation of the 2-nitro isomer is a common side product. | While complete elimination of the 2-nitro isomer is difficult, its formation can be minimized by carefully controlling the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable 3-nitro isomer. Separation of the isomers can be achieved by careful recrystallization, often from methanol (B129727) or an ethanol/water mixture.[3] |
| Presence of Dinitrated Byproducts | 1. Reaction temperature is too high. 2. Extended reaction time. 3. Excess of nitrating agent. | 1. Strictly maintain the reaction temperature below 15°C.[2] 2. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. 3. Use a controlled amount of the nitrating mixture. |
| Formation of 4-Fluoro-3-nitrobenzoic Acid | Hydrolysis of the methyl ester group under the strong acidic conditions of the reaction. | 1. Ensure the reaction is performed under anhydrous conditions as much as possible. 2. Minimize the reaction time. 3. During work-up, the acidic byproduct can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. |
| Oily Product That Fails to Solidify | 1. Presence of significant amounts of isomeric impurities or unreacted starting material. 2. Insufficient cooling during precipitation. | 1. Ensure the reaction has gone to completion. The crude product can be purified by column chromatography if recrystallization is ineffective. 2. Pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to promote solidification. |
Experimental Protocols
Key Experiment: Nitration of Methyl 4-fluorobenzoate
This protocol is adapted from standard procedures for the nitration of methyl benzoate (B1203000) and should be performed with appropriate safety precautions in a fume hood.
Materials:
-
Methyl 4-fluorobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol or Ethanol/Water for recrystallization
Procedure:
-
In a flask, cool 4.0 mL of concentrated sulfuric acid in an ice bath.
-
Slowly add 2.0 g of Methyl 4-fluorobenzoate to the cold sulfuric acid with stirring.
-
In a separate vessel, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of Methyl 4-fluorobenzoate over approximately 15 minutes, ensuring the reaction temperature is maintained below 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for another 10-15 minutes, then allow it to stand at room temperature for about 15 minutes.
-
Carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate as a solid.
-
Isolate the solid product by vacuum filtration and wash it with cold water to remove residual acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield this compound.[2][3]
Visualizations
Reaction Pathway: Synthesis of this compound
Caption: Synthesis pathway and potential side products.
Experimental Workflow: Synthesis and Purification
Caption: Step-by-step experimental workflow.
Logical Relationship: Troubleshooting Common Issues
Caption: Common issues and their root causes.
References
Technical Support Center: Methyl 4-fluoro-3-nitrobenzoate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 4-fluoro-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The primary impurities often arise from the synthesis process, which is typically either the nitration of methyl 4-fluorobenzoate (B1226621) or the esterification of 4-fluoro-3-nitrobenzoic acid. Potential impurities include:
-
Isomeric Byproducts: Small amounts of ortho (methyl 2-fluoro-3-nitrobenzoate) and para (isomeric to the starting material, so less likely as a byproduct of nitration) isomers can form during the nitration step due to incomplete regioselectivity.
-
Dinitrated Products: Over-nitration can lead to the formation of dinitro-isomers, especially if the reaction temperature is not carefully controlled.[1][2]
-
Unreacted Starting Materials: Incomplete reaction can leave residual methyl 4-fluorobenzoate or 4-fluoro-3-nitrobenzoic acid.
-
Hydrolysis Products: Presence of water can lead to the hydrolysis of the ester back to 4-fluoro-3-nitrobenzoic acid.
-
Residual Acids: Traces of the strong acids (sulfuric and nitric acid) used in the nitration reaction may remain.[3]
Q2: My purified this compound is off-color (yellow to brownish). What is the likely cause and how can I fix it?
A2: A yellow to brownish color often indicates the presence of nitrophenolic compounds or other colored byproducts from the nitration reaction. To obtain a colorless or pale-yellow product, consider the following:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb some of the desired product, potentially lowering the yield.
-
Thorough Washing: Ensure the crude product is thoroughly washed to remove residual acids, which can contribute to color formation upon storage. Washing with a cold, dilute sodium bicarbonate solution can help neutralize and remove acidic impurities.
-
Optimal Recrystallization: A well-executed recrystallization is often sufficient to remove colored impurities.
Q3: What are the recommended solvent systems for the recrystallization of this compound?
A3: Based on solubility data and general procedures for similar compounds, the following solvents are recommended:
-
Methanol (B129727): this compound is soluble in methanol.[4][5] A common technique involves dissolving the crude product in hot methanol and allowing it to cool slowly to form crystals.[6][7]
-
Ethanol/Water Mixture: The compound is also soluble in ethanol.[4][5] For recrystallization, dissolving the compound in a minimal amount of hot ethanol, followed by the gradual addition of hot water until the solution becomes slightly turbid, and then allowing it to cool, can be an effective method.[3]
-
Isopropanol: Can also be a suitable solvent for recrystallization.
The choice of solvent will depend on the specific impurities present. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during recrystallization. | The compound is too soluble in the chosen cold solvent. | - Select a solvent in which the product has lower solubility at room temperature. - Use a smaller volume of the recrystallization solvent. - Cool the recrystallization mixture in an ice bath to maximize precipitation. |
| Premature crystallization during hot filtration. | - Use a pre-heated funnel and receiving flask. - Add a small amount of hot solvent to the filter to redissolve any crystals. | |
| Low yield from the initial reaction. | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred efficiently and allowed to run for a sufficient amount of time. |
| Suboptimal reaction temperature. | - For nitration reactions, maintain a low temperature (typically below 15°C) to prevent side reactions.[1][8] |
Product Fails to Meet Purity Specifications (>98%)
| Symptom | Possible Cause | Suggested Solution |
| Presence of isomeric impurities detected by GC or NMR. | Incomplete separation of isomers by recrystallization. | - Perform a second recrystallization. - If isomers are still present, consider column chromatography for separation. |
| Broad melting point range. | Presence of various impurities. | - Ensure the crude product is adequately washed before the first recrystallization. - Perform multiple recrystallizations. - For persistent impurities, column chromatography is recommended. |
| Residual starting material detected. | Inefficient purification. | - Optimize the recrystallization solvent system to better differentiate the solubility of the product and starting material. - Utilize column chromatography with an appropriate eluent system. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and purification of this compound. Please note that specific results will vary depending on the experimental conditions.
| Parameter | Value | Source/Comment |
| Typical Synthesis Yield (Crude) | ~90% | Based on the esterification of 4-Fluoro-3-nitro-benzoic acid.[9] |
| Commercial Purity | ≥98% | As specified by various chemical suppliers.[10][11] |
| Melting Point | 59-63 °C | Reported by TCI Chemicals.[11] |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography
-
Stationary Phase: Select an appropriate adsorbent, typically silica (B1680970) gel (60-120 mesh or 230-400 mesh).
-
Eluent System: A mixture of non-polar and polar solvents is commonly used. A good starting point is a gradient of ethyl acetate (B1210297) in hexane. The optimal ratio should be determined by TLC analysis.
-
Column Packing: Prepare the column by creating a slurry of the silica gel in the initial eluent and pouring it into the column. Allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity of this compound.
References
- 1. ochem.weebly.com [ochem.weebly.com]
- 2. scribd.com [scribd.com]
- 3. savemyexams.com [savemyexams.com]
- 4. This compound | 329-59-9 [chemicalbook.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound | 329-59-9 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Methyl 4-fluoro-3-nitrobenzoate
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with Methyl 4-fluoro-3-nitrobenzoate. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: While a definitive, universally applicable list is challenging to provide as it can vary by synthetic route and manufacturer, the most common impurities can be categorized as follows:
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Starting Materials: Incomplete reaction can lead to the presence of the initial reactants. The specific starting materials will depend on the synthetic pathway employed.
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Positional Isomers: During the nitration of the aromatic ring, isomers with the nitro group at different positions can be formed.
-
Over-reacted Byproducts: Under harsh reaction conditions, di-nitrated products may be generated.
-
Hydrolysis Products: Residual water or acidic/basic conditions during workup can lead to the hydrolysis of the methyl ester, forming the corresponding carboxylic acid.
-
Residual Solvents and Reagents: Trace amounts of solvents used in the reaction and purification, as well as leftover reagents, may be present.
Q2: What are the key analytical techniques to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is typically employed for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the main component and identification of structurally related impurities. Gas Chromatography (GC) can be used to analyze for residual solvents.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: Based on its solubility profile, methanol (B129727) is a commonly used and effective solvent for the recrystallization of this compound.[1] The compound is soluble in hot methanol and less soluble at colder temperatures, which allows for good recovery of purified crystals upon cooling.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reaction is monitored to completion (e.g., by TLC or HPLC).- Verify the quality and stoichiometry of all reagents.- Optimize reaction time and temperature. |
| Product Loss During Workup | - Minimize transfers of the product.- Ensure efficient extraction by selecting appropriate solvents and performing multiple extractions.- Be cautious during washing steps to avoid dissolving the product. |
| Side Reactions | - Maintain strict temperature control, as nitration reactions can be exothermic.- Control the rate of addition of the nitrating agent. |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Material | - Drive the reaction to completion as mentioned above.- Choose a purification method that effectively separates the starting material from the product (e.g., recrystallization or column chromatography). |
| Formation of Positional Isomers | - Optimize the reaction conditions (temperature, catalyst) to favor the formation of the desired isomer.- Employ a high-resolution purification technique like preparative HPLC if isomers are difficult to separate by recrystallization. |
| Presence of Di-nitrated Byproducts | - Use a stoichiometric amount of the nitrating agent.- Avoid excessive reaction times and high temperatures. |
| Hydrolysis to Carboxylic Acid | - Ensure all workup steps are performed under anhydrous or neutral conditions where possible.- If acidic or basic washes are necessary, minimize contact time and perform them at low temperatures. |
Experimental Protocols
Illustrative Synthesis of this compound
A common method for the synthesis of this compound is the esterification of 4-fluoro-3-nitrobenzoic acid.
Reactants:
-
4-fluoro-3-nitrobenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid (catalyst)
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzoic acid in an excess of methanol.[2]
-
Carefully add a catalytic amount of concentrated sulfuric acid.[2]
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or HPLC.[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Pour the reaction mixture over ice water to precipitate the crude product.[2]
-
Collect the solid by vacuum filtration and wash with cold water.[2]
-
Dry the crude product.[2]
Purification by Recrystallization
Solvent: Methanol[1]
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Dry the crystals thoroughly.
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: Logical flow for the comprehensive analysis of impurities in this compound.
References
Technical Support Center: Methyl 4-fluoro-3-nitrobenzoate Reactions
Welcome to the technical support center for troubleshooting reactions involving Methyl 4-fluoro-3-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the synthesis and subsequent reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method is the Fischer esterification of 4-fluoro-3-nitrobenzoic acid with methanol (B129727), catalyzed by a strong acid like sulfuric acid. The reaction is typically heated to reflux for several hours.[1]
Q2: What are the key reactive features of this compound?
A2: this compound possesses two primary sites for reaction: the ester group, which can undergo hydrolysis, and the activated aromatic ring. The fluorine atom is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions due to the activating effect of the electron-withdrawing nitro group positioned ortho to it.
Q3: What are the typical storage conditions for this compound?
A3: It is recommended to store this compound at room temperature in a dry, well-ventilated place.[2][3] It is incompatible with strong oxidizing agents and strong bases.
Q4: What are the common impurities that can be expected in a sample of this compound?
A4: Common impurities may include unreacted 4-fluoro-3-nitrobenzoic acid, residual acid catalyst (e.g., sulfuric acid), and byproducts from side reactions such as hydrolysis of the ester group. If the starting material for the nitration step was methyl 4-fluorobenzoate, then isomeric impurities like methyl 3-fluoro-4-nitrobenzoate could also be present.
Troubleshooting Guide
This guide provides solutions to common problems encountered in reactions involving this compound, covering both its synthesis and its use as a reactant.
Scenario 1: Synthesis of this compound via Fischer Esterification
Problem: Low or no yield of the desired ester.
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References
optimization of reaction parameters for Methyl 4-fluoro-3-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-fluoro-3-nitrobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the nitration of methyl 4-fluorobenzoate (B1226621) or the esterification of 4-fluoro-3-nitrobenzoic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inadequate nitrating agent activity. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Starting material degradation. | 1. Prepare the nitrating mixture (HNO₃/H₂SO₄) fresh and ensure it is kept cold. 2. Carefully monitor and control the reaction temperature to ensure it is within the optimal range for nitration. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the appropriate reaction time. 4. Verify the purity of the starting methyl 4-fluorobenzoate. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high, leading to lack of regioselectivity. 2. Incorrect ratio of nitrating agents. | 1. Maintain a low reaction temperature, typically using an ice bath, to favor the formation of the desired meta-isomer.[1] 2. Use a carefully measured and appropriate ratio of concentrated nitric and sulfuric acids. |
| Product is an Oily Substance Instead of a Solid | 1. Presence of impurities. 2. Incomplete reaction. 3. Presence of residual acid. | 1. Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1] 2. Ensure the reaction has gone to completion by monitoring with TLC. 3. After quenching the reaction with ice water, thoroughly wash the precipitate with cold water to remove any remaining acid.[1] |
| Difficulty in Product Purification | 1. Inappropriate recrystallization solvent. 2. Co-precipitation of impurities. | 1. Test different solvent systems for recrystallization. This compound is soluble in ethanol, ether, and methanol (B129727), and insoluble in water.[2][3][4] A mixed solvent system like ethanol/water is often effective. 2. If impurities persist, consider column chromatography for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two common synthetic routes:
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Nitration of Methyl 4-fluorobenzoate: This is an electrophilic aromatic substitution reaction where methyl 4-fluorobenzoate is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid.
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Fischer Esterification of 4-Fluoro-3-nitrobenzoic acid: In this method, 4-fluoro-3-nitrobenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid.[5]
Q2: What is the role of sulfuric acid in the nitration of methyl 4-fluorobenzoate?
A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.[6][7]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q4: What is the expected yield for the synthesis of this compound?
A4: The yield can vary depending on the chosen synthetic route and optimization of reaction conditions. A reported synthesis via the esterification of 4-fluoro-3-nitro-benzoic acid achieved a yield of 90%.[5]
Q5: What are the key safety precautions to take during this synthesis?
A5: It is crucial to handle concentrated nitric and sulfuric acids with extreme care as they are highly corrosive.[1] The reaction should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The nitration reaction is exothermic and should be cooled in an ice bath to control the temperature.
Experimental Protocols
Protocol 1: Nitration of Methyl 4-fluorobenzoate (Adapted from the nitration of methyl benzoate)
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In a clean, dry flask, dissolve methyl 4-fluorobenzoate in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath.
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
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Slowly add the nitrating mixture dropwise to the solution of methyl 4-fluorobenzoate while stirring and maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to stir at room temperature for a designated time, monitoring the progress by TLC.
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Once the reaction is complete, pour the reaction mixture slowly over crushed ice with constant stirring.
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The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
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Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1]
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Dry the purified crystals and determine the melting point and yield.
Protocol 2: Fischer Esterification of 4-Fluoro-3-nitrobenzoic Acid
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Dissolve 5.55 g of 4-Fluoro-3-nitro-benzoic acid in 50 ml of methanol in a round-bottom flask.[5]
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Carefully add 6.4 ml of concentrated sulfuric acid to the solution.[5]
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Heat the reaction mixture to reflux and maintain for 3 hours.[5]
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After cooling, pour the reaction mixture onto ice.[5]
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The product will precipitate out of the solution.
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Collect the solid product by suction filtration and dry it in vacuo.[5] This procedure has been reported to yield 5.40 g (90%) of this compound.[5]
Visualizations
Caption: Workflow for the nitration of methyl 4-fluorobenzoate.
Caption: Workflow for the esterification of 4-fluoro-3-nitrobenzoic acid.
References
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. This compound | 329-59-9 [chemicalbook.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. aiinmr.com [aiinmr.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
Technical Support Center: Synthesis of Methyl 4-fluoro-3-nitrobenzoate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 4-fluoro-3-nitrobenzoate and encountering issues with the formation of oily products.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of pure this compound?
Pure this compound is expected to be a solid at room temperature.[1] Its physical form is often described as a solid. The related compound, methyl 3-nitrobenzoate, is also a solid with a melting point of 78 °C.[2]
Q2: Why is my this compound product oily instead of a solid?
The formation of an oily product during the synthesis of this compound or similar compounds can be attributed to several factors:
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Presence of Impurities: The "oily" substance is often the crude product mixture which may contain unreacted starting materials, byproducts, or residual solvents.[3][4] For instance, in nitration reactions, dinitro compounds and other side products can form, especially at higher temperatures.[5]
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Incomplete Reaction: If the reaction has not gone to completion, the presence of starting materials mixed with the product can result in an oily mixture.
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Low Melting Point Eutectic Mixture: The combination of the desired product with impurities can form a eutectic mixture with a melting point below room temperature, thus appearing as an oil.
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Hydration: Excessive water in the product can sometimes lead to the formation of an oil or a lower-than-expected melting point solid.
Q3: Is it possible to salvage an oily product?
Yes, an oily product can often be purified to yield the desired solid crystalline product. The primary method for purification is recrystallization.[3][5]
Troubleshooting Guide
Issue: The product appears as an oil after quenching the reaction mixture with ice/water.
This is a common issue, particularly in nitration reactions. The oil is typically the crude product that needs to be solidified and purified.
Troubleshooting Workflow
Caption: Troubleshooting workflow for an oily product.
Detailed Steps:
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Promote Solidification:
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Continue stirring the mixture vigorously in the ice bath.
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Try scratching the inside of the flask with a glass rod to induce crystallization.
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Allow the mixture to stand in the ice bath for a longer period (e.g., 1 hour) to see if solidification occurs.[6]
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-
Isolate the Crude Product:
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If the product solidifies, collect the solid by vacuum filtration using a Buchner funnel.[2]
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Wash the crude solid with a small amount of ice-cold water to remove residual acids.[3]
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If the product remains oily, it may be necessary to perform a liquid-liquid extraction using a suitable organic solvent. However, for this specific synthesis, solidification is the more common approach.
-
-
Purification by Recrystallization:
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The most effective method to purify the crude product (whether isolated as a solid or a persistent oil) is recrystallization. A mixed solvent system of ethanol (B145695) and water is often effective for similar nitrobenzoate esters.[2][3]
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Transfer the crude product to a flask.
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Add a small amount of water and heat the mixture. The product may melt but not dissolve.
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Slowly add hot ethanol dropwise until the oily substance just dissolves.[3]
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Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Rapid cooling can trap impurities.[5]
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[5]
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Drying:
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Dry the purified crystals thoroughly under vacuum or in a desiccator to remove any residual solvent.
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Issue: Low Yield and Persistent Oil Formation.
If you consistently obtain a low yield and the product is persistently oily even after purification attempts, consider optimizing the reaction conditions.
Reaction Condition Optimization
Caption: Key parameters for reaction optimization.
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Temperature Control: For nitration reactions, maintaining a low temperature (typically 0-10 °C) is critical to minimize the formation of byproducts.[5] Use an ice-salt bath if necessary to maintain the target temperature.
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Rate of Addition: Add the nitrating mixture very slowly (dropwise) to the substrate solution.[5] This helps to control the reaction exotherm and prevent localized overheating.
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Purity of Starting Materials: Ensure that the starting 4-fluoro-3-nitrobenzoic acid or other reagents are of high purity. Impurities in the starting materials can lead to side reactions and contribute to the formation of an oily product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is adapted from a standard procedure for the synthesis of this compound.[7]
Materials:
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4-Fluoro-3-nitrobenzoic acid
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Methanol (B129727) (MeOH)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice
Procedure:
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Dissolve 5.55 g of 4-Fluoro-3-nitrobenzoic acid in 50 ml of methanol in a round-bottom flask.
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Carefully add 6.4 ml of concentrated sulfuric acid to the solution while stirring.
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Heat the reaction mixture to reflux and maintain for 3 hours.
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After 3 hours, cool the reaction mixture to room temperature.
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Pour the cooled reaction mixture onto crushed ice in a beaker.
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A precipitate should form. Stir the mixture to ensure complete precipitation.
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Collect the precipitated product by suction filtration.
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Dry the collected solid in vacuo to obtain this compound.
Protocol 2: Recrystallization of Crude this compound
This protocol is a general method for the purification of nitrobenzoate esters that have oiled out, adapted from procedures for methyl 3-nitrobenzoate.[2][3]
Materials:
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Crude this compound (oily or solid)
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Ethanol (EtOH)
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Deionized Water
Procedure:
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Place the crude product into an Erlenmeyer flask.
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Add approximately 10-20 mL of deionized water and heat the mixture to just below boiling using a hot plate. The crude product may melt into an oil.
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While maintaining the heat, slowly add hot ethanol dropwise with swirling until the oily product completely dissolves, forming a clear solution. Avoid adding a large excess of ethanol.
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Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
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Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystallization.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
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Dry the crystals thoroughly to obtain pure, solid this compound.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Reaction Temperature | 0-10 °C (for nitration) | Minimizes byproduct formation (e.g., dinitro compounds).[5] | Higher temperatures can lead to side reactions and an oily product. |
| Reagent Addition | Slow, dropwise | Controls reaction exotherm. | Rapid addition can cause localized overheating, leading to impurities. |
| Cooling Rate (Recrystallization) | Slow cooling | Promotes the formation of large, pure crystals. | Rapid cooling can trap impurities within the crystal lattice.[5] |
| Purity of Starting Material | High purity (≥98%) | Ensures a clean reaction with minimal side products. | Impurities can lead to a complex mixture that is difficult to solidify. |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO₄ | [8][9] |
| Molecular Weight | 199.14 g/mol | [7][8][9] |
| Physical Form | Solid | [1] |
| Solubility | Soluble in ethanol, ether, and methanol. Insoluble in water. | [1] |
References
- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. southalabama.edu [southalabama.edu]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. This compound | C8H6FNO4 | CID 5219721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
preventing byproduct formation in nitration reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during nitration reactions.
Troubleshooting Guides
Issue 1: Over-nitration (Di- and Polysubstitution)
Q: My reaction is producing a significant amount of dinitrated or polynitrated products instead of the desired mononitrated compound. How can I prevent this?
A: Over-nitration is a common issue, particularly with activated aromatic rings. Here are several strategies to improve the selectivity for mononitration:
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Control Reaction Temperature: Nitration is highly exothermic, and higher temperatures increase the reaction rate, favoring polysubstitution. Maintaining a low temperature is crucial. For many reactions, a temperature range of 0-10°C is recommended to enhance selectivity for the mononitrated product.[1] For highly reactive substrates, even lower temperatures may be necessary.
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Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A slight molar excess (e.g., 1.05-1.1 equivalents) of nitric acid is often sufficient. Using a large excess will significantly increase the likelihood of over-nitration.
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Order of Addition: For highly reactive substrates, slowly adding the aromatic compound to the cooled nitrating mixture can help maintain a low concentration of the organic substrate and control the reaction.
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Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.
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Deactivation of the Substrate: If the substrate is highly activated (e.g., aniline (B41778), phenol), consider using a protecting group to reduce the ring's reactivity. For instance, aniline can be acetylated to acetanilide (B955) before nitration, which is less reactive and favors the formation of the para-nitro product.[2]
Issue 2: Poor Regioselectivity (Undesired Isomer Formation)
Q: I am obtaining a mixture of ortho, meta, and para isomers that are difficult to separate. How can I improve the regioselectivity of my nitration reaction?
A: The directing effect of substituents on the aromatic ring is the primary determinant of regioselectivity. However, reaction conditions can be optimized to favor the formation of a specific isomer.
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Temperature Control: Temperature can influence the isomer ratio. Lowering the reaction temperature generally increases the proportion of the para isomer, which is often the thermodynamically more stable product. Conversely, higher temperatures may favor the ortho isomer.
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Choice of Nitrating Agent and Solvent: The bulkiness of the electrophile and the nature of the solvent can affect the ortho/para ratio. Using a bulkier nitrating agent or a solvent that can solvate the electrophile can sterically hinder attack at the ortho position, thus increasing the proportion of the para isomer.
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Use of Catalysts: Shape-selective catalysts, such as zeolites (e.g., H-ZSM-5), can be employed to enhance the formation of the para isomer. The constrained environment within the zeolite pores can selectively allow the formation of the less bulky para isomer.
Issue 3: Formation of Oxidation Byproducts
Q: My reaction mixture is turning dark, and I am observing tarry byproducts, especially when nitrating phenols or anilines. What is causing this, and how can I prevent it?
A: Phenols and anilines are highly susceptible to oxidation by nitric acid, which can lead to the formation of colored, polymeric byproducts and a significant reduction in the yield of the desired nitrated product.[3]
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Use of Dilute Nitric Acid: Employing dilute nitric acid is a common method to reduce its oxidizing potential.[3]
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Low Reaction Temperature: Maintaining a low temperature is critical to control the reaction rate and suppress oxidative pathways.[3]
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Protecting Groups: For anilines, protecting the amino group as an acetamide (B32628) is an effective strategy to prevent oxidation.[2] For phenols, the hydroxyl group can be protected as an ether or ester.
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Alternative Nitrating Agents: Milder nitrating agents can be used to avoid oxidation.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation, especially if the substrate is sensitive to air.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the nitration of aromatic compounds?
A1: The most common byproducts include:
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Isomers: A mixture of ortho, meta, and para substituted products.
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Over-nitrated products: Di- and trinitrated compounds.
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Oxidation products: Particularly with activated rings like phenols and anilines, leading to quinones and tarry residues.[3][4]
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Sulfonated products: If sulfuric acid is used in the nitrating mixture, sulfonation can occur as a side reaction, especially at higher temperatures.
Q2: How can I effectively separate a mixture of nitrotoluene isomers?
A2: A combination of techniques is often employed:
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Fractional Crystallization: The para isomer of nitrotoluene has a significantly higher melting point than the ortho and meta isomers. Cooling the mixture can cause the p-nitrotoluene to crystallize out.
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Fractional Distillation: The ortho and para isomers have different boiling points and can be separated by fractional distillation, often under vacuum to prevent decomposition.[5][6]
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Steam Distillation: o-Nitrotoluene is volatile with steam, while the p- and m-isomers are not, allowing for their separation.[6]
Q3: Are there safer alternatives to the traditional mixed acid (HNO₃/H₂SO₄) method for nitration?
A3: Yes, several alternatives have been developed to avoid the use of highly corrosive and hazardous mixed acids. These include:
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Nitrating agents in organic solvents: Using nitric acid in a solvent like acetic anhydride (B1165640) or dichloromethane (B109758) can offer milder reaction conditions.
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Solid acid catalysts: Zeolites and other solid acids can be used as catalysts with nitric acid, offering improved regioselectivity and easier separation.
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Nitronium salts: Stable nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄) can be used as a direct source of the nitronium ion, avoiding the need for a strong acid catalyst.
Data Presentation
Table 1: Isomer Distribution in the Mononitration of Toluene under Various Conditions
| Nitrating Agent/Catalyst | Temperature (°C) | ortho-Nitrotoluene (%) | meta-Nitrotoluene (%) | para-Nitrotoluene (%) | Reference |
| HNO₃/H₂SO₄ | 30-40 | 55-60 | 3-5 | 35-40 | [7] |
| N₂O₅ in CH₂Cl₂ | 25 | 60.8 | 2.2 | 37.0 | [8] |
| N₂O₅ in CH₂Cl₂ | 0 | 63.2 | 1.8 | 35.0 | [8] |
| N₂O₅ in CH₂Cl₂ | -20 | 65.0 | 1.5 | 33.5 | [8] |
| N₂O₅ in CH₂Cl₂ | -40 | 66.2 | 1.2 | 32.6 | [8] |
| N₂O₅ in CH₂Cl₂ | -60 | 67.5 | 1.0 | 31.5 | [8] |
| HNO₃ in various solvents with MoO₃/SiO₂ catalyst | Room Temp. | 45.2-59.1 | 0.8-3.3 | 37.6-53.3 | [9] |
Table 2: Isomer Distribution in the Mononitration of Chlorobenzene
| Nitrating Agent/Conditions | ortho-Nitrochlorobenzene (%) | meta-Nitrochlorobenzene (%) | para-Nitrochlorobenzene (%) | Reference |
| HNO₃/H₂SO₄ | 30 | 1 | 69 | [10] |
| Super-acidic metal oxides | 17 | 2 | 81 | [11] |
| Continuous nitration with 75-97% HNO₃ | Varies with conditions | Varies with conditions | Varies with conditions | [12] |
Table 3: Products of Dinitration of Benzene
| Nitrating Conditions | Major Product | Yield (%) | Reference |
| HNO₃/H₂SO₄, >50°C | 1,3-Dinitrobenzene | ~90 | [1][13] |
| Two-stage nitration, 5-40°C | 1,3-Dinitrobenzene | 89-93 | [14] |
Experimental Protocols
Protocol 1: Nitration of Aniline via Protection of the Amino Group
This three-step synthesis involves the protection of the amino group, nitration, and subsequent deprotection to yield p-nitroaniline.
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Step 1: Acetylation of Aniline to Acetanilide
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In a flask, dissolve aniline in water and add concentrated hydrochloric acid.
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Add acetic anhydride and a solution of sodium acetate.
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Cool the mixture in an ice bath to precipitate the acetanilide.
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Collect the product by vacuum filtration and wash with cold water.
-
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Step 2: Nitration of Acetanilide
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Add the dried acetanilide to cold, concentrated sulfuric acid.
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Cool the mixture to 0-5°C in an ice-salt bath.
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Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 10°C.
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After the addition, allow the mixture to stand at room temperature for a short period.
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Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.
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Collect the product by vacuum filtration and wash with cold water.
-
-
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
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Heat the crude p-nitroacetanilide with a solution of sulfuric acid in water under reflux.
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Cool the solution and then neutralize it with an aqueous ammonia (B1221849) solution to precipitate the p-nitroaniline.
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Collect the product by vacuum filtration, wash with cold water, and recrystallize from hot water.
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Protocol 2: Separation of o- and p-Nitrophenol by Steam Distillation
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Work-up of the Nitration Mixture: After the nitration of phenol, quench the reaction mixture by pouring it onto crushed ice. Separate the oily layer of nitrophenols from the aqueous layer.
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Steam Distillation Setup: Transfer the crude nitrophenol mixture to a distillation flask and add water. Set up a steam distillation apparatus.
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Distillation: Pass steam through the flask. The o-nitrophenol, being steam-volatile, will co-distill with the water and can be collected as a yellow solid in the receiving flask. The p-nitrophenol is not steam-volatile and will remain in the distillation flask.
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Isolation of o-Nitrophenol: Collect the distillate and cool it in an ice bath to fully crystallize the o-nitrophenol. Collect the yellow crystals by vacuum filtration.
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Isolation of p-Nitrophenol: Cool the residue in the distillation flask to allow the p-nitrophenol to crystallize. Collect the crystals by vacuum filtration and recrystallize from dilute acid or hot water.
Mandatory Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Fractional Distillation of Nitro-Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 10. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 12. researchgate.net [researchgate.net]
- 13. allen.in [allen.in]
- 14. US3185738A - Preparation of meta-dinitrobenzene by a two-stage nitration process - Google Patents [patents.google.com]
effect of temperature on the synthesis of Methyl 4-fluoro-3-nitrobenzoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of Methyl 4-fluoro-3-nitrobenzoate, with a particular focus on the impact of temperature.
Troubleshooting Guides
Issue: Low Yield of this compound
| Question | Answer |
| Why is my yield of the desired product significantly lower than expected? | Low yield is a common issue in the nitration of methyl 4-fluorobenzoate (B1226621) and can be attributed to several factors. Inadequate temperature control is a primary concern, as higher temperatures can lead to the formation of unwanted byproducts.[1][2] The presence of water can also hinder the reaction by interfering with the formation of the nitronium ion (NO₂⁺), which is the active electrophile.[2] Additionally, incomplete reaction due to insufficient reaction time or suboptimal temperature can result in lower yields. It is also crucial to ensure the purity of the starting materials, as impurities can lead to side reactions. |
| What are the optimal temperature conditions to maximize yield? | For the nitration of benzoate (B1203000) derivatives, maintaining a low temperature is critical. The recommended temperature range is typically between 0°C and 15°C.[1][2] Exceeding this range can significantly decrease the yield. For instance, in the analogous nitration of methyl benzoate, increasing the temperature to 50°C or 70°C leads to a substantial drop in product yield.[1] |
| How can I minimize product loss during the workup process? | Product loss can occur during the isolation and purification steps. To minimize this, ensure complete precipitation of the product by pouring the reaction mixture over a sufficient amount of crushed ice.[2] When washing the crude product, use ice-cold water and solvents to reduce its solubility and prevent loss.[2] |
Issue: Formation of Impurities and Side Products
| Question | Answer |
| I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products? | The formation of isomers and other byproducts is a common challenge in electrophilic aromatic substitution reactions. In the nitration of methyl 4-fluorobenzoate, potential impurities include the formation of dinitro-isomers if the reaction conditions are too harsh (e.g., high temperature).[1] Additionally, ortho- and para-nitro isomers can be formed, although the directing effects of the fluorine and ester groups favor the formation of the 3-nitro product. At higher temperatures, nitrophenolic compounds can also be formed.[1] |
| How can I improve the selectivity of the reaction to favor the desired 3-nitro isomer? | Strict temperature control is the most critical factor for improving selectivity. Maintaining the reaction temperature below 15°C, and ideally between 5-10°C, is crucial.[2] The slow and controlled addition of the nitrating mixture to the solution of methyl 4-fluorobenzoate is also essential to prevent localized temperature increases that can lead to the formation of byproducts.[2] |
| What is the best way to purify the crude product and remove these impurities? | The crude this compound can be purified through recrystallization. A common solvent system for this is a mixture of ethanol (B145695) and water.[2][3] Washing the crude product with ice-cold methanol (B129727) can also help remove some impurities.[1] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the general procedure for the synthesis of this compound? | The synthesis is typically achieved through the electrophilic nitration of methyl 4-fluorobenzoate. This involves the slow addition of a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to a cooled solution of methyl 4-fluorobenzoate in concentrated sulfuric acid. The reaction temperature must be carefully controlled, typically below 15°C. Following the reaction, the mixture is poured onto ice to precipitate the product, which is then collected by filtration and purified.[1][3][4] |
| What is the role of sulfuric acid in this reaction? | Concentrated sulfuric acid serves two primary roles. Firstly, it acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). Secondly, it serves as the solvent for the reaction.[5] |
| Can this reaction be performed at room temperature? | It is strongly advised against performing this reaction at room temperature. The nitration reaction is highly exothermic, and without external cooling, the temperature can rise uncontrollably, leading to a significant decrease in yield and the formation of multiple undesirable side products, including dinitrated compounds.[1][2] |
| What is the expected yield for this synthesis? | While the exact yield can vary depending on the specific reaction conditions and scale, a well-optimized procedure for a similar esterification to produce 4-fluoro-3-nitro-benzoic acid methyl ester reports a yield of 90%.[6] For nitration reactions of this type, yields in the range of 81-85% have been reported under optimal temperature control.[1] |
Data Presentation
Effect of Temperature on the Yield of Nitrated Methyl Benzoate (Analogous Reaction)
| Temperature (°C) | Yield of Solid Product | Observations | Reference |
| 5 - 15 | 81 - 85% | Optimal range, clean reaction | [1] |
| 50 | Lower Yield (amount unspecified, but significant drop) | Increased formation of oily byproducts | [1] |
| 70 | Substantially Lower Yield (amount unspecified) | Significant formation of oily byproducts and dinitro compounds | [1] |
Note: This data is for the nitration of methyl benzoate, a closely related reaction. The trend of decreasing yield with increasing temperature is directly applicable to the synthesis of this compound.
Experimental Protocols
Synthesis of this compound via Nitration of Methyl 4-fluorobenzoate
Materials:
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Methyl 4-fluorobenzoate
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
-
Distilled Water
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to approximately 0°C in an ice-salt bath.
-
Slowly add methyl 4-fluorobenzoate to the cold sulfuric acid while stirring, ensuring the temperature remains below 10°C.
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of methyl 4-fluorobenzoate over a period of about one hour, maintaining the reaction temperature between 5-15°C with vigorous stirring.[1]
-
After the addition is complete, continue stirring the mixture for an additional 15 minutes.[1]
-
Slowly pour the reaction mixture onto a sufficient amount of crushed ice in a beaker, stirring continuously.
-
Allow the ice to melt completely, and then collect the precipitated solid product by vacuum filtration.
-
Wash the solid with ice-cold water to remove any remaining acid.[2]
-
For further purification, the crude product can be washed with a small amount of ice-cold methanol or recrystallized from an ethanol/water mixture.[1][2]
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Dry the purified product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Solvent Effects in Reactions with Methyl 4-fluoro-3-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-fluoro-3-nitrobenzoate. The focus is on understanding and mitigating solvent-related issues in Nucleophilic Aromatic Substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound, and how do solvents generally affect it?
A1: The most common reaction is Nucleophilic Aromatic Substitution (SNAr), where the fluorine atom is displaced by a nucleophile. This reaction is highly sensitive to the choice of solvent. The reaction proceeds via a negatively charged intermediate called a Meisenheimer complex. Polar aprotic solvents are generally preferred as they can stabilize this charged intermediate without strongly solvating the nucleophile, thus increasing its reactivity.
Q2: Which solvents are recommended for SNAr reactions with this compound?
A2: Polar aprotic solvents are highly recommended. These include:
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Dimethylformamide (DMF): A versatile and commonly used solvent that provides good solubility for a wide range of reactants and promotes a high reaction rate.
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Dimethyl sulfoxide (B87167) (DMSO): Often considered superior to DMF for SNAr reactions due to its higher polarity and ability to accelerate reaction rates significantly. It is particularly effective at solvating cations, leaving the anionic nucleophile more "naked" and reactive.
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Acetonitrile (MeCN): Another suitable polar aprotic solvent, though it may result in slower reaction rates compared to DMF and DMSO.
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Tetrahydrofuran (THF): A less polar aprotic solvent that can be used, but generally leads to slower reactions.
Q3: Can protic solvents like ethanol (B145695) or water be used?
A3: Protic solvents (e.g., ethanol, methanol, water) are generally not recommended for SNAr reactions with anionic nucleophiles. These solvents can form strong hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and significantly slows down the reaction rate. However, if the nucleophile is neutral (like an amine), protic solvents can sometimes be used, but reaction rates are typically much lower than in aprotic solvents.
Q4: My reaction in DMF is slow. Should I switch to DMSO?
A4: Switching from DMF to DMSO is a common strategy to increase the rate of an SNAr reaction. DMSO is more polar than DMF and is known to accelerate SNAr reactions, sometimes dramatically.[1] However, be mindful that DMSO has a higher boiling point (189 °C) than DMF (153 °C), which can make its removal more challenging during workup.
Q5: I am observing a deep red color in my reaction mixture that persists. What is this?
A5: The deep color is likely due to the formation of the Meisenheimer complex, a resonance-stabilized intermediate in the SNAr reaction. While its formation is a necessary step, a persistent, intensely colored solution might indicate that the subsequent elimination of the fluoride (B91410) leaving group is slow, or that the complex is being stabilized to an extent that it slows down the overall reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inappropriate Solvent Choice: Use of a protic or non-polar solvent. | - Switch to a polar aprotic solvent like DMF or DMSO. - Ensure the solvent is anhydrous, as water can deactivate strong bases and some nucleophiles. |
| 2. Insufficient Reaction Temperature: The activation energy for the reaction has not been overcome. | - Increase the reaction temperature. A typical temperature range for SNAr with this substrate is 80-120 °C. | |
| 3. Poor Solubility of Reactants: One or more reactants are not fully dissolved. | - Choose a solvent in which all reactants are soluble. DMSO is an excellent solvent for a wide range of compounds.[2] | |
| 4. Weak Nucleophile or Base: The nucleophile is not strong enough, or the base is not effectively deprotonating the nucleophile. | - Use a stronger nucleophile or a stronger, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). | |
| Multiple Spots on TLC / Messy Reaction | 1. Side Reactions: The solvent may be participating in or promoting side reactions. | - If using an alcohol as a solvent with a strong base, consider the possibility of Williamson ether synthesis as a side reaction.[3][4] - Ensure the reaction temperature is not excessively high, which can lead to decomposition. |
| 2. Hydrolysis of the Ester: Presence of water and base can lead to saponification of the methyl ester. | - Use anhydrous solvents and reagents. - If hydrolysis is unavoidable, the resulting carboxylic acid can be re-esterified after purification. | |
| 3. Complex Formation: A stable Meisenheimer complex can appear as a distinct, often colored, spot on the TLC plate. | - Allow the reaction to proceed for a longer time or at a slightly higher temperature to encourage the elimination of the leaving group. | |
| Difficulty in Product Isolation/Purification | 1. High-Boiling Point Solvent: Difficulty in removing solvents like DMSO or DMF under vacuum. | - For DMSO, consider a workup procedure involving dilution with a large volume of water and extraction with a suitable organic solvent (e.g., ethyl acetate). - For DMF, repeated co-evaporation with a higher boiling point, non-polar solvent like toluene (B28343) can aid in its removal. |
| 2. Emulsion during Workup: Formation of an emulsion during aqueous extraction. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the entire mixture through a pad of celite. |
Data Presentation
Table 1: Expected Qualitative Effects of Common Solvents on SNAr Reactions of this compound
| Solvent | Type | Dielectric Constant (Approx.) | Expected Reaction Rate | Key Considerations |
| DMSO | Polar Aprotic | 47 | Very Fast | Excellent solvent for SNAr; can be difficult to remove.[5] |
| DMF | Polar Aprotic | 37 | Fast | Good general-purpose solvent for SNAr; easier to remove than DMSO.[5] |
| Acetonitrile | Polar Aprotic | 38 | Moderate | Lower reaction rates compared to DMSO and DMF. |
| THF | Aprotic | 7.5 | Slow | Generally not recommended unless required for solubility of specific reagents. |
| Ethanol | Protic | 24.5 | Very Slow | Can solvate and deactivate anionic nucleophiles through hydrogen bonding. |
| Toluene | Non-polar | 2.4 | Extremely Slow/No Reaction | Does not effectively stabilize the charged Meisenheimer complex. |
Table 2: Reported Yields for the SNAr Reaction of this compound with Various Amines in DMF [5]
| Nucleophile | Product | Yield (%) |
| Benzylamine | Methyl 4-(benzylamino)-3-nitrobenzoate | 93 |
| Piperidine | Methyl 3-nitro-4-(piperidin-1-yl)benzoate | 85 |
| Morpholine | Methyl 4-morpholino-3-nitrobenzoate | 88 |
Experimental Protocols
Protocol 1: General Procedure for the SNAr Reaction of this compound with an Amine in DMF [5]
This protocol describes a general method for the reaction of this compound with a primary or secondary amine using potassium carbonate as a base in DMF.
Materials:
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This compound (1.0 equiv)
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Amine nucleophile (1.1 - 1.5 equiv)
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Potassium carbonate (K₂CO₃) (1.5 - 2.0 equiv)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate (B1210297)
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Water
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica (B1680970) gel for column chromatography
Procedure:
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To a solution of this compound in anhydrous DMF, add the amine nucleophile followed by potassium carbonate.
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Heat the reaction mixture to 80 °C and stir for 4-6 hours.
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Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Visualizations
Caption: Mechanism of SNAr and the influence of solvent type.
Caption: Troubleshooting workflow for low yield in SNAr reactions.
References
Technical Support Center: Catalyst Deactivation in Methyl 4-fluoro-3-nitrobenzoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the catalytic hydrogenation of Methyl 4-fluoro-3-nitrobenzoate.
Troubleshooting Guides
This section addresses common issues related to catalyst deactivation in a question-and-answer format, offering potential causes and solutions to get your experiment back on track.
Q1: My reaction has slowed down significantly or stopped completely before the starting material is fully consumed. What could be the cause?
A1: This is a classic sign of catalyst deactivation. Several factors could be at play:
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Catalyst Poisoning: Trace impurities in your starting material, solvent, or hydrogen gas can poison the catalyst. Halogens (like fluoride (B91410) from the starting material itself), sulfur compounds, or strongly coordinating species can bind to the active sites of the catalyst, rendering it inactive.
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Coking/Fouling: Polymeric or carbonaceous materials (coke) can deposit on the catalyst surface, blocking the active sites and pores. This can be caused by side reactions or the degradation of the solvent or substrate under reaction conditions.[1]
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Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones.[1][2] This reduces the active surface area, leading to a drop in catalytic activity.[1][2]
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Leaching: The active metal may be dissolving from the support into the reaction mixture, leading to a loss of active sites.
Suggested Solutions:
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Purify Reagents: Ensure the purity of your this compound, solvent, and hydrogen gas. Consider passing the hydrogen gas through a purification train.
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Optimize Reaction Conditions: Lowering the reaction temperature may help prevent sintering and reduce side reactions that lead to coking.
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Catalyst Loading: Increasing the catalyst loading might help to compensate for partial deactivation, but it's a temporary fix.
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Catalyst Selection: Consider using a catalyst that is more resistant to poisoning. For instance, if fluoride poisoning is suspected, a catalyst with a support that can interact with fluoride ions might be beneficial.
Q2: I'm observing the formation of byproducts, specifically de-fluorinated compounds. Why is this happening and how can I prevent it?
A2: The formation of de-fluorinated byproducts suggests that hydrodefluorination is occurring as a side reaction.
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Harsh Reaction Conditions: High temperatures and hydrogen pressures can promote the cleavage of the carbon-fluorine bond.
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Catalyst Type: Some catalysts are more prone to promoting hydrodehalogenation reactions.
Suggested Solutions:
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Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure.
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Catalyst Screening: Experiment with different catalysts. For example, a catalyst with a different metal or support may show higher selectivity for the nitro group reduction over de-fluorination.
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Reaction Monitoring: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to minimize the formation of byproducts.
Q3: My catalyst seems to be losing activity over several runs, even after washing. How can I regenerate it?
A3: Catalyst regeneration aims to remove poisons or coke from the surface and redisperse the active metal. The appropriate method depends on the cause of deactivation.
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For Coking:
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Solvent Washing: Washing the catalyst with a suitable solvent can remove some soluble organic residues.
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Calcination: Controlled heating in the presence of air or an inert gas can burn off carbonaceous deposits.[2] The temperature and atmosphere must be carefully controlled to avoid sintering the metal particles.
-
-
For Poisoning:
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Acid/Base Washing: Depending on the nature of the poison, washing with a dilute acid or base solution may remove it.
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Oxidative Treatment: A mild oxidative treatment can sometimes remove strongly adsorbed poisons.
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It is crucial to identify the cause of deactivation before attempting regeneration, as an incorrect procedure can permanently damage the catalyst.
Frequently Asked Questions (FAQs)
Q: What are the most common catalysts used for the hydrogenation of this compound?
A: Palladium-based catalysts, particularly palladium on activated carbon (Pd/C), are widely used for the reduction of nitroaromatic compounds due to their high activity and selectivity.[3] Platinum-based catalysts (e.g., Pt/C) and Raney Nickel are also employed. The choice of catalyst can influence the reaction rate and selectivity, especially concerning potential de-fluorination.
Q: Can the methyl ester group in this compound contribute to catalyst deactivation?
A: While less common than poisoning by halogens or sulfur, the methyl ester group or its reaction intermediates could potentially contribute to coking under certain conditions. However, the primary deactivation concerns in this specific reaction are more likely related to the fluoro-substituent and other impurities.
Q: How can I monitor the activity of my catalyst during the reaction?
A: You can monitor the reaction progress by periodically taking samples from the reaction mixture and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A decrease in the rate of disappearance of the starting material or the appearance of intermediates can indicate catalyst deactivation. Hydrogen uptake can also be monitored in a batch reactor setup; a slowing or cessation of hydrogen consumption is a direct indicator of reduced catalyst activity.
Quantitative Data
The following table summarizes typical performance and deactivation characteristics of common catalysts used in nitroaromatic hydrogenation. Note that specific values for this compound may vary and should be determined experimentally.
| Catalyst | Typical Loading (wt%) | Common Deactivation Mechanisms | Potential Regeneration Methods |
| 5% Pd/C | 1 - 10 | Poisoning (S, Halogens), Coking, Sintering | Solvent Wash, Calcination, Acid/Base Wash |
| 10% Pd/C | 1 - 5 | Poisoning (S, Halogens), Coking, Sintering | Solvent Wash, Calcination, Acid/Base Wash |
| 5% Pt/C | 1 - 10 | Poisoning (S, Halogens), Sintering | Solvent Wash, Oxidative Treatment |
| Raney Nickel | 5 - 20 | Poisoning (S, Halogens), Sintering | Acid Wash, Reactivation with base |
Experimental Protocols
Protocol 1: Monitoring Catalyst Activity by Hydrogen Uptake
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Setup: Assemble a hydrogenation apparatus equipped with a gas burette or a pressure transducer to monitor hydrogen consumption.
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Reaction Initiation: Charge the reactor with this compound, a suitable solvent (e.g., methanol (B129727), ethanol), and the catalyst.
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Purging: Purge the system with an inert gas (e.g., nitrogen or argon) to remove air, then introduce hydrogen to the desired pressure.
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Data Collection: Start stirring and record the initial hydrogen volume or pressure. Record the hydrogen uptake at regular time intervals.
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Analysis: Plot hydrogen consumption versus time. The slope of the curve represents the reaction rate. A decrease in the slope indicates a reduction in catalyst activity.
Protocol 2: Catalyst Regeneration by Calcination (for Coking)
Caution: This procedure should be performed with appropriate safety measures in a well-ventilated fume hood.
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Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., methanol or acetone) to remove any adsorbed organic species.
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Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove the solvent.
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Calcination: Place the dried catalyst in a ceramic crucible and heat it in a tube furnace under a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O2).
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Temperature Program: Slowly ramp the temperature to the desired calcination temperature (typically 300-500 °C, but this needs to be optimized to avoid sintering) and hold for a few hours.
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Cooling: Cool the catalyst down to room temperature under a flow of inert gas.
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Re-reduction: Before reuse, the catalyst will likely need to be re-reduced under a hydrogen flow.
Visualizations
Caption: Troubleshooting workflow for reduced reaction rates.
References
Technical Support Center: Recrystallization of Methyl 4-fluoro-3-nitrobenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Methyl 4-fluoro-3-nitrobenzoate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Based on solubility data, suitable solvents for the recrystallization of this compound include methanol (B129727) and ethanol (B145695).[1][2][3] The compound is soluble in these alcohols and insoluble in water.[1][2][3] An ethanol/water mixture can also be an effective solvent system, analogous to similar compounds like methyl 3-nitrobenzoate.
Q2: What are the key physical properties of this compound relevant to its recrystallization?
A2: The melting point of this compound is reported to be in the range of 56-63 °C. This relatively low melting point is an important consideration to avoid "oiling out" during the recrystallization process. The compound appears as a white to yellow or green solid.[3]
Q3: What are some common impurities that might be present in crude this compound?
A3: While specific impurities depend on the synthetic route, common contaminants in analogous nitrobenzoate syntheses can include regioisomers (e.g., compounds with the nitro group at a different position), unreacted starting materials, and byproducts from side reactions.
Q4: What is a typical expected yield for the recrystallization of this compound?
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated. 2. The solution cooled too quickly. | 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound. 3. Slow cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the impure compound. 2. The solution is too concentrated. 3. Rapid cooling. | 1. Add more solvent: Re-heat the solution to dissolve the oil and add a small amount of additional solvent. 2. Use a lower-boiling solvent or a mixed solvent system. 3. Ensure slow cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[5] |
| Low yield of recovered crystals. | 1. Too much solvent was used, leading to significant product loss in the mother liquor. 2. Premature crystallization during hot filtration (if performed). 3. Crystals were not completely collected during filtration. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation. 3. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. 4. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product has a low or broad melting point. | 1. The product is still impure. 2. The product is not completely dry. | 1. Repeat the recrystallization process. A second recrystallization can significantly improve purity. 2. Ensure the crystals are thoroughly dried under vacuum or in a desiccator to remove any residual solvent. |
Quantitative Data Summary
| Solvent | Solubility (Qualitative) | Melting Point (°C) | Appearance |
| Methanol | Soluble[1][2][3] | 56-63 | White to Yellow to Green Solid[3] |
| Ethanol | Soluble[1][2][3] | ||
| Ether | Soluble[1][2][3] | ||
| Water | Insoluble[1][2][3] |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol is a general guideline. The optimal solvent volume may vary depending on the purity of the crude product.
Materials:
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Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
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Erlenmeyer flasks (two sizes)
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Hot plate with magnetic stirring
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Magnetic stir bar
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of ethanol to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Add hot ethanol portion-wise until the solid just completely dissolves. Avoid adding a large excess of solvent to maximize the recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration. Preheat a second, larger Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.
-
-
Collection of Crystals:
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Set up a Buchner funnel with a piece of filter paper that fits the funnel.
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Wet the filter paper with a small amount of ice-cold ethanol.
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Turn on the vacuum and pour the cold crystalline slurry into the Buchner funnel.
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Use a small amount of the cold filtrate to rinse any remaining crystals from the flask into the funnel.
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Wash the crystals with a very small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
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Drying:
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Leave the crystals in the Buchner funnel with the vacuum on to pull air through and partially dry them.
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Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely or place them in a desiccator under vacuum.
-
-
Analysis:
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Once the crystals are completely dry, determine the final mass and calculate the percent recovery.
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Measure the melting point of the purified crystals to assess their purity. A sharp melting point close to the literature value indicates high purity.
-
Process Visualization
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Nitration of Methyl Benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of methyl benzoate (B1203000).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My nitration reaction resulted in a very low yield or no product at all. What are the possible causes?
Several factors can lead to poor or incomplete nitration:
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Inadequate Temperature Control: The reaction is highly exothermic. If the temperature rises above the optimal range (typically 0-15°C), side reactions can occur, reducing the yield of the desired product.[1][2] Maintaining a low temperature, especially during the addition of the nitrating mixture, is critical.[3][4]
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Presence of Water: Water interferes with the generation of the essential nitronium ion (NO₂⁺) from the nitric and sulfuric acid mixture, thereby slowing down or preventing the reaction.[5] It is crucial to use dry glassware and reagents.[3][6]
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Impure Methyl Benzoate: The purity of the starting material is important; using impure methyl benzoate can result in significantly lower yields.[2]
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Insufficient Reaction Time: After adding the nitrating mixture, the reaction may need additional time at room temperature to proceed to completion.[5][7]
Q2: The crude product I obtained is an oil instead of a solid. What went wrong?
The formation of an oily product is typically due to the presence of significant impurities.[8] Common causes include:
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Excessive Reaction Temperature: Failure to maintain a low temperature can lead to the formation of oily byproducts.[1][8]
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Unreacted Starting Material: Incomplete nitration can leave residual methyl benzoate (which is a liquid at room temperature) in the product mixture.[8]
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To resolve this, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, purification via column chromatography may be necessary.
Q3: I suspect dinitrated byproducts have formed. How can I avoid this?
Polynitration is generally not favored because the first nitro group deactivates the aromatic ring, making further substitution more difficult.[5][9] However, it can occur under certain conditions. To prevent the formation of dinitrated products:
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Maintain Low Temperatures: High temperatures provide the necessary activation energy for a second nitration step.[4] Strictly adhere to the recommended temperature range of 5-15°C during acid addition.[2]
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Avoid Excess Nitrating Agent: Use the stoichiometric amount or only a slight excess of the nitrating mixture.
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Control Reaction Time: Do not let the reaction proceed for an excessively long time after the initial nitration is complete.[8]
Q4: How can I confirm the purity of my final product, methyl 3-nitrobenzoate?
The most common methods for assessing purity are:
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Melting Point Analysis: Pure methyl 3-nitrobenzoate has a sharp melting point of approximately 78°C.[8][10] A broad melting point range or a value significantly lower than this indicates the presence of impurities.[8]
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Spectroscopy: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.
Q5: My final product seems to be contaminated with residual acid. How do I remove it?
Residual nitric and sulfuric acids can remain in the crude product. Insufficient washing is the most likely cause.[11] To remove them:
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During workup, thoroughly wash the filtered crude product with plenty of ice-cold water until the washings are neutral.[1][5][12]
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A subsequent wash with a small amount of ice-cold methanol (B129727) or sodium bicarbonate solution can also help neutralize and remove trace acids.[5][12]
Quantitative Data Summary
The following table summarizes typical reaction parameters found in various protocols. Adherence to these ranges is critical for a successful synthesis.
| Parameter | Recommended Value/Range | Rationale & Notes |
| Reaction Temperature | 0°C to 15°C | Essential for preventing dinitration and side-product formation.[1][2] Yields decrease significantly at higher temperatures.[2] |
| Nitrating Mixture Addition Time | 15 minutes (slow, dropwise) | Prevents dangerous temperature spikes from the exothermic reaction and minimizes byproduct formation.[3][5][12] |
| Post-addition Stirring (Ice Bath) | 5-15 minutes | Ensures the reaction initiates properly at a controlled temperature.[1][2][7] |
| Post-addition Stirring (Room Temp) | 10-20 minutes | Allows the reaction to proceed to completion after the initial controlled phase.[1][5][7] |
Experimental Protocols
Key Experiment: Nitration of Methyl Benzoate
This protocol describes a standard procedure for the synthesis of methyl 3-nitrobenzoate.
-
Preparation: Add 2.0 mL of methyl benzoate to a 50 mL Erlenmeyer flask.[7] In a separate, dry test tube, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid.[3] Cool both the flask and the test tube in an ice-water bath for at least 10 minutes.[1][3]
-
Reaction: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the cold, stirring solution of methyl benzoate over approximately 15 minutes.[3] Ensure the temperature of the reaction mixture does not exceed 15°C.[2]
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for another 15 minutes.[2] Then, remove the flask from the ice bath and allow it to stand at room temperature for 15-20 minutes.[3][7]
-
Isolation: Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker.[3] The crude product should solidify upon stirring.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[3][12] Wash the crystals thoroughly with two portions of ice-cold water (20 mL each) to remove residual acids.[6][12]
Purification Protocol: Recrystallization
Recrystallization is the most effective method for purifying the crude product.[8]
-
Solvent Selection: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimum amount of a suitable solvent, such as hot methanol or an ethanol (B145695)/water mixture.[3][8]
-
Dissolution: Gently heat the mixture on a hot plate while stirring until all the solid has just dissolved.[10][13] If using an ethanol/water mixture, dissolve the solid in a minimum of hot ethanol first, then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify.[3]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.[6] Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.[3]
-
Final Collection: Collect the purified crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent (the same solvent used for recrystallization).[8]
-
Drying: Allow the crystals to air dry completely on a watch glass or in a desiccator. Once dry, determine the final mass and melting point.[10]
Visualizations
Caption: Troubleshooting workflow for incomplete nitration of methyl benzoate.
References
- 1. webassign.net [webassign.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. youtube.com [youtube.com]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. homework.study.com [homework.study.com]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. youtube.com [youtube.com]
Technical Support Center: Methyl Ester Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of methyl ester hydrolysis during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is methyl ester hydrolysis and why is it a common unwanted side reaction?
A1: Methyl ester hydrolysis is a chemical reaction where a methyl ester reacts with water to break down into its parent carboxylic acid and methanol (B129727).[1][2] This reaction, the reverse of esterification, can be catalyzed by either acid or base.[3] It is a frequent issue in multi-step synthesis, particularly during aqueous workup procedures used to purify the product. The presence of residual acid or base catalysts from a previous step in combination with water creates an ideal environment for this unwanted reaction, leading to reduced yield of the desired ester.[3]
Q2: What primary factors promote the hydrolysis of methyl esters?
A2: Several factors can accelerate the rate of unwanted ester hydrolysis:
-
Presence of Water : Water is a key reactant for hydrolysis.[4] Using anhydrous solvents and thoroughly drying glassware is crucial.[5]
-
Acid or Base Catalysis : Trace amounts of acid or base can significantly speed up hydrolysis.[2][3] Strong acids like HCl or H₂SO₄ and strong bases like NaOH or KOH are effective catalysts.[1][2]
-
Elevated Temperature : Higher temperatures increase the reaction rate.[1] Reactions that require heat are more susceptible, as are workup steps performed at room temperature rather than on ice.
-
Extended Reaction/Workup Time : The longer the ester is exposed to aqueous acidic or basic conditions, the greater the extent of hydrolysis.[3]
Q3: How can I detect and quantify the extent of hydrolysis?
A3: Several analytical methods can be employed:
-
Thin-Layer Chromatography (TLC) : A straightforward method to qualitatively observe the presence of the more polar carboxylic acid byproduct, which will have a different Rf value than the ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR can be used to detect the disappearance of the characteristic methyl ester singlet (around 3.7 ppm) and the appearance of the carboxylic acid proton (a broad singlet, often >10 ppm).
-
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC) : These techniques can be used to separate and quantify the amounts of remaining ester and the carboxylic acid product formed.[6][7] HPLC is particularly useful for simultaneous determination of the ester and its hydrolysis products.[6]
-
Mass Spectrometry (MS) : Can confirm the presence of the carboxylic acid by identifying its corresponding molecular ion peak.
Q4: What should I do if my desired reaction requires conditions that also cause my methyl ester to hydrolyze?
A4: This is a common challenge in complex syntheses. Consider these strategies:
-
Use a More Robust Ester : If possible, switch to a more sterically hindered ester, such as a tert-butyl ester, which is generally more stable to base-catalyzed hydrolysis.[8]
-
Use a Different Protecting Group : Protect the carboxylic acid with a group that can be removed under orthogonal conditions. For example, a benzyl (B1604629) ester can be removed by hydrogenolysis, which avoids acidic or basic conditions.[8][9]
-
Optimize Reaction Conditions : Carefully screen milder bases (e.g., K₂CO₃ instead of NaOH), lower the reaction temperature, or reduce the reaction time. Monitoring the reaction closely by TLC or LCMS is key to finding the optimal balance.
-
Enzymatic Hydrolysis : For selective hydrolysis, lipase (B570770) enzymes can operate under very mild and specific conditions, potentially avoiding side reactions.[10]
Troubleshooting Guide
This guide addresses specific issues encountered during syntheses involving methyl esters.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of Ester Product; Carboxylic Acid Detected | Hydrolysis During Reaction: Presence of water in reagents or solvents. | Ensure all reagents are anhydrous and glassware is oven or flame-dried.[5] Run the reaction under an inert atmosphere (N₂ or Ar). |
| Hydrolysis During Workup: Aqueous acidic or basic washes are causing the ester to cleave.[3][5] | Perform all aqueous washes with ice-cold solutions to slow the hydrolysis rate.[3] Use a weak base like cold, saturated sodium bicarbonate (NaHCO₃) to neutralize acid, and work quickly.[3] Wash with brine to remove residual water before drying.[3] | |
| Reaction Stalls or is Incomplete | Steric Hindrance: Bulky groups near the ester are slowing the desired reaction. | This may require more forcing conditions, which can risk hydrolysis. Alternatively, consider a less hindered starting material or a different synthetic route. Sterically hindered esters are also more resistant to hydrolysis.[3] |
| Reversible Reaction: The reaction has reached equilibrium without proceeding to completion. | If the desired reaction is reversible, use an excess of one reagent or remove a byproduct to drive the equilibrium forward. | |
| Epimerization at a Chiral Center Adjacent to the Ester | Strongly Basic Conditions: The use of strong bases like NaOH or KOH can deprotonate the α-carbon, leading to racemization. | Use milder bases. Lithium hydroxide (B78521) (LiOH) is often preferred as it can be effective at lower temperatures.[11] Some protocols use a peroxide-based method with LiOH at 0°C to avoid epimerization.[12] |
| Transesterification with Alcoholic Solvent | Using an Alkoxide/Alcohol that Mismatches the Ester: For example, using sodium methoxide (B1231860) or methanol solvent with an ethyl ester can lead to the formation of a methyl ester.[11] | Ensure the alcohol used as a solvent matches the alcohol component of the ester if an alkoxide base is used. For hydrolysis, using a non-alcoholic solvent like THF with an aqueous base is a common strategy to avoid this.[11][13] |
Experimental Protocols
Protocol 1: Standard Saponification of a Methyl Ester
This protocol describes the intentional hydrolysis of a methyl ester to its corresponding carboxylic acid using a common base.
-
Dissolution : Dissolve the methyl ester (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and water (e.g., a 2:1 or 1:1 ratio).[11] If solubility is an issue, a co-solvent like methanol can be added, but be mindful of potential transesterification if other esters are present.
-
Addition of Base : Add an excess of a base, typically 2-5 equivalents of lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), as an aqueous solution.[11][13] LiOH is often preferred for its high reactivity, which can allow for lower reaction temperatures.[11]
-
Reaction Monitoring : Stir the reaction at room temperature or with gentle heating. Monitor the disappearance of the starting material by TLC or LCMS. Reaction times can range from 30 minutes to 24 hours.[11]
-
Workup - Quenching : Once the reaction is complete, cool the mixture in an ice bath.
-
Workup - Acidification : Slowly add a cold, dilute acid (e.g., 1M HCl) to protonate the carboxylate salt, adjusting the pH to be acidic (typically pH 2-3).[10] This will precipitate the carboxylic acid product if it is a solid.
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x).
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.[3]
Protocol 2: Workup Procedure to Minimize Unwanted Hydrolysis
This protocol outlines steps to isolate an ester product while minimizing its decomposition during workup.
-
Cooling : Once the primary reaction is complete, cool the reaction mixture to 0°C in an ice bath.[3]
-
Quenching : Slowly add the reaction mixture to a separatory funnel containing ice-cold water or a cold, weak buffer.
-
Neutralization (if necessary) : If the reaction was run under acidic conditions, neutralize the catalyst by washing with a cold, saturated solution of sodium bicarbonate (NaHCO₃).[3] Add the bicarbonate solution slowly and vent the funnel frequently to release CO₂ gas.[3] Wash until gas evolution ceases.
-
Extraction : Extract the product into a suitable organic solvent. Perform the extraction efficiently to minimize contact time with the aqueous layer.[3]
-
Brine Wash : Wash the organic layer with cold, saturated aqueous NaCl (brine). This helps remove the bulk of the dissolved water.[3]
-
Drying : Transfer the organic layer to a flask and add an anhydrous drying agent like Na₂SO₄. Add the agent until it no longer clumps, indicating all water has been absorbed.[3]
-
Filtration and Concentration : Filter off the drying agent and remove the solvent under reduced pressure to isolate the purified ester product.
Visualizations
Mechanism of Base-Catalyzed Hydrolysis (Saponification)
The following diagram illustrates the two-step mechanism for the hydrolysis of a methyl ester under basic conditions. The process involves a nucleophilic attack by a hydroxide ion, followed by the elimination of a methoxide leaving group. The reaction is driven to completion by an irreversible acid-base reaction.[14][15]
Caption: Mechanism of base-catalyzed methyl ester hydrolysis.
Experimental Workflow for Minimizing Hydrolysis During Workup
This workflow provides a logical sequence of steps to follow after a reaction to isolate a methyl ester product while preventing its hydrolysis.
Caption: Recommended workup workflow to prevent ester hydrolysis.
Troubleshooting Decision Tree for Unwanted Hydrolysis
This diagram helps diagnose the potential cause of accidental hydrolysis based on when the byproduct is observed.
Caption: Decision tree for troubleshooting ester hydrolysis.
References
- 1. orkechemical.com [orkechemical.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. sylzyhg.com [sylzyhg.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. Saponification-Typical procedures - operachem [operachem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 4-fluoro-3-nitrobenzoate and Methyl 3-fluoro-4-nitrobenzoate in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two constitutional isomers, Methyl 4-fluoro-3-nitrobenzoate and Methyl 3-fluoro-4-nitrobenzoate, in the context of nucleophilic aromatic substitution (SNAr) reactions. The positioning of the nitro group relative to the fluorine atom profoundly influences the substrate's susceptibility to nucleophilic attack. This document outlines the theoretical basis for this reactivity difference, presents supporting experimental data, and provides detailed experimental protocols.
Theoretical Framework: The Decisive Role of Substituent Positioning
The reactivity of an aromatic ring towards nucleophilic substitution is largely dictated by the electronic effects of its substituents. For a successful SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. The nitro group (–NO₂) is a powerful activator due to its ability to stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance.
The critical factor in comparing this compound and Methyl 3-fluoro-4-nitrobenzoate is the position of the nitro group relative to the fluorine leaving group.
-
Methyl 3-fluoro-4-nitrobenzoate (para-nitro isomer): The nitro group is in the para position to the fluorine atom. This arrangement allows for the delocalization of the negative charge of the Meisenheimer complex onto the oxygen atoms of the nitro group via resonance. This strong stabilization of the intermediate significantly lowers the activation energy of the reaction, leading to a much faster reaction rate.
-
This compound (meta-nitro isomer): The nitro group is in the meta position to the fluorine atom. In this configuration, the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group through resonance. While the nitro group still exerts an electron-withdrawing inductive effect, the lack of resonance stabilization renders this isomer substantially less reactive in SNAr reactions.
The following diagram illustrates the difference in the stability of the Meisenheimer complex for the two isomers.
Performance Comparison: Experimental Data
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| This compound | Benzylamine (B48309) | Methyl 4-(benzylamino)-3-nitrobenzoate | 93 | [1] |
| Piperidine | Methyl 3-nitro-4-(piperidin-1-yl)benzoate | 85 | [1] | |
| Morpholine | Methyl 4-morpholino-3-nitrobenzoate | 88 | [1] | |
| Methyl 3-fluoro-4-nitrobenzoate | Morpholine | Methyl 3-morpholino-4-nitrobenzoate | >98* | [2] |
*Yield reported for the analogous reaction of 3,4-difluoro-nitrobenzene with morpholine, indicating the high reactivity of a fluoro group activated by a para-nitro group.
Experimental Protocols
Detailed methodologies for representative SNAr reactions of both isomers are provided below.
Protocol 1: Reaction of this compound with Benzylamine
This protocol details the reaction of the less reactive meta-nitro isomer.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound in DMF, add benzylamine and potassium carbonate.[1]
-
Heat the reaction mixture to 80 °C and stir for 4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield Methyl 4-(benzylamino)-3-nitrobenzoate.
Protocol 2: Reaction of Methyl 3-fluoro-4-nitrobenzoate with an Amine (General Protocol)
This protocol outlines a general procedure for the reaction of the more reactive para-nitro isomer. Due to its higher reactivity, this reaction may proceed under milder conditions and in shorter reaction times compared to the meta-isomer.
Materials:
-
Methyl 3-fluoro-4-nitrobenzoate (1.0 equiv)
-
Amine nucleophile (e.g., methylamine, morpholine) (1.1-2.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Organic solvent for workup (e.g., Ethyl acetate)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Methyl 3-fluoro-4-nitrobenzoate in a suitable anhydrous solvent (e.g., THF).[3]
-
Add an excess of the amine solution to the flask.
-
The reaction mixture can be stirred at room temperature or gently heated to reflux, with the progress monitored by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with water to remove any excess amine and its salt, followed by a brine wash.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The comparison between this compound and Methyl 3-fluoro-4-nitrobenzoate highlights a fundamental principle of nucleophilic aromatic substitution: the position of the activating group is paramount. The para-nitro isomer, Methyl 3-fluoro-4-nitrobenzoate, is significantly more reactive due to the ability of the nitro group to stabilize the Meisenheimer intermediate through resonance. In contrast, the meta-nitro isomer, this compound, lacks this resonance stabilization and is consequently less reactive. This difference in reactivity is reflected in the higher yields and potentially milder reaction conditions required for the SNAr reactions of the para-isomer, making it the preferred substrate for syntheses where high efficiency and throughput are desired. For drug development professionals and synthetic chemists, understanding this reactivity difference is crucial for designing efficient synthetic routes to target molecules.
References
Comparative Analysis of Biologically Active Compounds Derived from Nitrobenzoic Acid Analogs
For researchers, scientists, and drug development professionals, a critical evaluation of novel chemical entities is paramount for advancing therapeutic discovery. This guide provides a comparative analysis of the biological activities of compounds derived from structural analogs of Methyl 4-fluoro-3-nitrobenzoate, focusing on their potential as antifungal and anticancer agents. Due to a lack of publicly available data on the biological activity of direct derivatives of this compound, this guide will focus on compounds synthesized from the closely related starting materials, 3-Methyl-4-nitrobenzoic acid and 4-Methyl-3-nitrobenzoic acid.
Antifungal Activity of 3-Methyl-4-nitrobenzoate Derivatives
A study investigating a series of eleven derivatives of 3-methyl-4-nitrobenzoic acid has revealed their potential as antifungal agents against several strains of Candida, a genus of fungi that can cause opportunistic infections in humans. The antifungal efficacy was determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Quantitative Comparison of Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of the most active 3-methyl-4-nitrobenzoate derivatives against various Candida species. Lower MIC values indicate greater antifungal potency.
| Compound | C. albicans (ATCC 90028) MIC (µM) | C. glabrata (ATCC 90030) MIC (µM) | C. krusei (ATCC 34125) MIC (µM) | C. guilliermondii (ATCC 207) MIC (µM) |
| Methyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 39 |
| Ethyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 78 |
| Propyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 78 |
| Isopropyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 156 |
| Butyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 39 |
| Pentyl 3-methyl-4-nitrobenzoate | 1000 | >1000 | 1000 | 31 |
| Isopentyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 39 |
Data sourced from a study on 3-methyl-4-nitrobenzoate derivatives.[1][2][3]
Experimental Protocol: Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized compounds was assessed using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Fungal strains were cultured on Sabouraud Dextrose Agar. A suspension of fungal cells was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 – 2.5 × 10³ CFU/mL.
-
Preparation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial twofold dilutions of each compound were prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The fungal inoculum was added to each well of the microtiter plates containing the diluted compounds. The plates were incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which there was no visible growth of the fungus.
Proposed Mechanism of Antifungal Action
In silico modeling studies have suggested that the most active compound, pentyl 3-methyl-4-nitrobenzoate, may exert its antifungal effect by interacting with thymidylate kinase (TPMK).[1][2] This enzyme is crucial for DNA synthesis in fungi, and its inhibition could lead to the disruption of fungal replication.
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Nitrobenzoates for Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity. This guide provides a comparative study of fluorinated and non-fluorinated nitrobenzoates, a class of compounds with significant therapeutic potential, particularly as antimicrobial and anticancer agents. By presenting key experimental data and detailed methodologies, this document aims to inform the rational design of next-generation therapeutic agents.
The introduction of fluorine to an aromatic ring, such as in a nitrobenzoate scaffold, can profoundly influence key drug-like properties including lipophilicity, metabolic stability, and target affinity. Fluorinated organic compounds often exhibit enhanced chemical stability and improved biological activity.[1] For instance, the fluorine atom can enhance the pharmacokinetic properties of drug molecules by improving membrane permeability or increasing metabolic stability.[2] This guide will delve into a quantitative comparison of these effects, providing researchers with the data needed to make informed decisions in their drug discovery programs.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the key differences in physicochemical properties and biological activity between fluorinated and non-fluorinated nitrobenzoate analogs. The data presented is a synthesis of information from studies on closely related compounds to provide a comparative perspective.
Table 1: Comparative Physicochemical Properties
| Property | Non-Fluorinated Analog (Methyl 4-nitrobenzoate) | Fluorinated Analog (Methyl 3-fluoro-4-nitrobenzoate) | Impact of Fluorination |
| Molecular Weight ( g/mol ) | 181.15 | 199.14[3] | Increase |
| Calculated logP | ~1.9 | ~2.2[4] | Increase in Lipophilicity |
| Reactivity in SNAr | Lower | Significantly Higher | Enhanced reactivity towards nucleophiles |
Note: Experimental logP values can vary based on the determination method. The values presented are calculated estimates to illustrate the general trend of increased lipophilicity with fluorination.
Table 2: Comparative Biological Activity - Antifungal Efficacy (MIC in µM)
This table presents data on the antifungal activity of 3-methyl-4-nitrobenzoate derivatives, demonstrating the biological potential of this class of compounds.
| Compound | Candida albicans | Candida glabrata | Candida krusei | Candida guilliermondii |
| Methyl 3-methyl-4-nitrobenzoate | >1024 | 256 | 512 | 39[5][6] |
| Pentyl 3-methyl-4-nitrobenzoate | >1024 | 512 | 1024 | 31[5][6] |
Data from a study on 3-methyl-4-nitrobenzoate derivatives highlights their potential as antifungal agents, with activity varying by fungal strain and alkyl chain length.[5][6][7]
Mandatory Visualization
The following diagrams illustrate a key experimental workflow and a relevant biological pathway for nitroaromatic compounds.
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Caption: Bioactivation of nitroaromatic compounds via nitroreductase signaling.
Experimental Protocols
Determination of Lipophilicity (logP) by HPLC
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile.[8][9]
-
Calibration: A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.[10]
-
Sample Analysis: The test compound (fluorinated or non-fluorinated nitrobenzoate) is dissolved in a suitable solvent and injected into the HPLC system.
-
Data Calculation: The retention time of the test compound is determined, and its logP value is extrapolated from the calibration curve.[8]
In Vitro Metabolic Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing an indication of its in vivo half-life.
Methodology:
-
Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate (B84403) buffer (pH 7.4). A stock solution of the test compound is prepared.[11][12]
-
Incubation: The test compound is incubated with the liver microsomes at 37°C. The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[13]
-
Sampling and Quenching: Aliquots are collected at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[13]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.[11][14]
-
Data Calculation: The rate of disappearance of the parent compound is used to calculate its metabolic half-life (t½) and intrinsic clearance (CLint).[15]
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined to assess the antifungal potency of the compounds.
Methodology:
-
Inoculum Preparation: Fungal strains (e.g., Candida species) are cultured and a standardized inoculum is prepared in RPMI-1640 medium.[16]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The fungal inoculum is added to each well, and the plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by spectrophotometry.[7]
Mechanism of Action: The Role of Nitroreductases
The biological activity of many nitroaromatic compounds, including nitrobenzoates, is dependent on the reductive activation of the nitro group.[16][17] This bioactivation is often carried out by nitroreductase enzymes present in microbial or cancer cells.[18][19][20] The reduction of the nitro group generates highly reactive cytotoxic species, such as nitroso and hydroxylamine (B1172632) intermediates.[17][21] These reactive species can then covalently bind to and damage cellular macromolecules, including DNA, leading to cell death.[17][22] This mechanism provides a basis for the selective toxicity of nitroaromatic compounds in target cells that express the necessary activating enzymes.[23][24]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mercell.com [mercell.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. mttlab.eu [mttlab.eu]
- 16. benchchem.com [benchchem.com]
- 17. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 23. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]
- 24. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
A Comparative Guide to the Validation of Analytical Methods for Methyl 4-fluoro-3-nitrobenzoate
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like Methyl 4-fluoro-3-nitrobenzoate is critical for ensuring product quality and safety. This guide provides a comparative overview of analytical methodologies suitable for the validation of this compound, supported by experimental data from analogous molecules.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for the separation and quantification of organic molecules. For this compound, a reversed-phase method is often the most suitable approach.
Key Performance Parameters for HPLC/UPLC Methods:
| Parameter | HPLC Method for a Nitrobenzoic Acid Derivative | UPLC-Q-Orbitrap HRMS Method for p-Nitroaniline |
| Linearity (Correlation Coefficient, r) | >0.99 | >0.999[1][2][3] |
| Accuracy (%) | Typically 98-102% | 83.1% to 101.3%[1][2][3][4] |
| Precision (CV%) | < 2% | Intra-day: < 9.9%, Inter-day: < 8.7%[1][2][3][4] |
| Limit of Detection (LOD) | Analyte Dependent | 0.6 µg/L to 2.2 µg/L[1][3][4] |
| Limit of Quantification (LOQ) | Analyte Dependent | 2.0 µg/L to 7.4 µg/L[1][3][4] |
Experimental Protocol: A General HPLC-UV Method
A robust HPLC method for the analysis of a similar compound, 4-Methyl-3-nitrobenzoic acid, can be adapted for this compound.[5]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and acidified water (e.g., with phosphoric or formic acid), with a typical ratio of 50:50 (v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: 230 nm.[5]
-
Injection Volume: 10 - 20 µL.[5]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent like acetonitrile or the mobile phase to create a stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly selective and sensitive technique, particularly for volatile and semi-volatile compounds. It is a recommended method by the EPA for the analysis of many nitroaromatic compounds.[6]
Key Performance Parameters for GC-MS Methods:
| Parameter | Typical Performance for Nitroaromatic Compounds |
| Linearity (Correlation Coefficient, r) | >0.990 |
| Accuracy (Recovery %) | 84.2–107.6% |
| Specificity | High, due to mass fragmentation patterns |
| Sensitivity | Can reach sub-ppb levels |
Experimental Protocol: A General GC-MS Method
A general method for the determination of potential genotoxic impurities, including nitrobenzoate derivatives, can be adapted.[7]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).[7]
-
Column: A non-polar column such as one with a 100% dimethyl polysiloxane stationary phase (e.g., 30m × 0.32 mm I.D, 1.0 μm film thickness).[7]
-
Carrier Gas: Helium.[7]
-
Injector Temperature: 240°C.[7]
-
Oven Temperature Program: An initial temperature of 180°C held for 4 minutes, followed by a ramp to 220°C at a rate of 20°C/min, and held for 19 minutes.[7]
-
MS Transfer Line Temperature: 250°C.[7]
-
MS Source Temperature: 230°C.[7]
-
Ionization Mode: Electron Ionization (EI).[7]
-
Detection Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and specificity.[7]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methylene (B1212753) chloride.
-
Calibration Standards: Create a series of calibration standards through serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample in the chosen solvent, and if necessary, perform a liquid-liquid extraction to remove interfering matrix components.
Visualizing the Workflow
To better understand the process of analytical method validation, the following diagrams illustrate the general workflow and a decision-making process for selecting a suitable method.
References
- 1. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood [frontiersin.org]
- 3. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Comparative Analysis of Nucleophilic Aromatic Substitution Products of Methyl 4-fluoro-3-nitrobenzoate
A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of reaction products of Methyl 4-fluoro-3-nitrobenzoate, featuring comparative data and detailed experimental protocols.
This compound is a versatile reagent in organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for nucleophilic attack, allowing for the facile synthesis of a variety of substituted benzoate (B1203000) derivatives. This guide provides a comparative analysis of the reaction products of this compound with common nucleophiles, including benzylamine (B48309), piperidine (B6355638), and morpholine (B109124). We present key experimental data for the structural confirmation of these products and detail the protocols for their synthesis.
Performance Comparison of Nucleophilic Substitution Reactions
The reaction of this compound with various amines proceeds via a nucleophilic aromatic substitution mechanism, yielding the corresponding 4-substituted-3-nitrobenzoate derivatives. The efficiency of these reactions is demonstrated by the high yields obtained for the isolated products.
| Nucleophile | Product Name | Yield (%) |
| Benzylamine | Methyl 4-(benzylamino)-3-nitrobenzoate | 93 |
| Piperidine | Methyl 3-nitro-4-(piperidin-1-yl)benzoate | 85 |
| Morpholine | Methyl 4-morpholino-3-nitrobenzoate | 88 |
Table 1: Comparison of isolated yields for the SNAr reaction of this compound with various amines.[1]
Structural Confirmation of Reaction Products
The definitive confirmation of the synthesized products' structures is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Methyl 4-(benzylamino)-3-nitrobenzoate
Spectroscopic Data:
| Technique | Data |
| ¹H NMR | (Data not explicitly found in search results, but expected chemical shifts would be in the aromatic and aliphatic regions, consistent with the structure) |
| ¹³C NMR | (Data not explicitly found in search results) |
| IR (cm⁻¹) | (Data not explicitly found in search results, but characteristic peaks for N-H, C=O, and NO₂ groups are expected) |
| Mass Spec (m/z) | (Data not explicitly found in search results, but a molecular ion peak at [M]+ or [M+H]+ corresponding to the molecular weight is expected) |
Methyl 3-nitro-4-(piperidin-1-yl)benzoate
-
Molecular Formula: C₁₃H₁₆N₂O₄
-
Molecular Weight: 264.28 g/mol
Spectroscopic Data:
| Technique | Data |
| ¹H NMR | (Data not explicitly found in search results, but would show signals for the aromatic protons and the piperidine ring protons) |
| ¹³C NMR | (Data not explicitly found in search results) |
| IR (cm⁻¹) | (Data not explicitly found in search results, with expected peaks for C=O and NO₂ groups) |
| Mass Spec (m/z) | (Data not explicitly found in search results, with an expected molecular ion peak) |
Methyl 4-morpholino-3-nitrobenzoate
-
Molecular Formula: C₁₂H₁₄N₂O₅
-
Molecular Weight: 266.25 g/mol [4]
Spectroscopic Data:
| Technique | Data |
| ¹H NMR | A ¹H NMR spectrum is available which would confirm the presence of the morpholine and substituted benzoate moieties.[4] |
| ¹³C NMR | (Data not explicitly found in search results) |
| IR (cm⁻¹) | The ester carbonyl (C=O) stretch is observed near 1731 cm⁻¹.[5] |
| Mass Spec (m/z) | The molecular ion peak is observed at m/z 266, confirming the molecular weight.[5] A GC-MS spectrum is also available.[4] |
Experimental Protocols
Detailed methodologies for the synthesis of the discussed compounds are provided below.
Synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in DMF.
-
Add benzylamine and potassium carbonate to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Methyl 4-(benzylamino)-3-nitrobenzoate as a yellow solid.[1]
Synthesis of Methyl 3-nitro-4-(piperidin-1-yl)benzoate
This protocol is adapted from the reaction of a similar substrate with piperidine.[6]
Materials:
-
This compound (1.0 equiv)
-
Piperidine (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound.
-
Dissolve the starting material in anhydrous DMF.
-
Add piperidine to the solution, followed by potassium carbonate.
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Methyl 4-morpholino-3-nitrobenzoate
The synthesis of this compound can be achieved through nucleophilic aromatic substitution.[5] A general protocol similar to the one for the piperidine derivative can be followed, substituting piperidine with morpholine.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the general signaling pathway for nucleophilic aromatic substitution and a typical experimental workflow.
Alternative Substrates and Comparative Reactivity
While this compound is a highly effective substrate for SNAr reactions due to the excellent leaving group ability of the fluoride ion, other halogenated nitrobenzoates can also be employed. The reactivity of these substrates generally follows the order: F > Cl > Br > I. This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the ipso-carbon more susceptible to nucleophilic attack. Kinetic studies on related halonitrobenzenes confirm this reactivity pattern. For researchers considering alternative synthetic routes, the choice of halogen will influence reaction conditions, with less reactive halo-derivatives often requiring higher temperatures or longer reaction times.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 4-(benzylamino)-3-nitrobenzoate | C15H14N2O4 | CID 12064511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-(benzylaMino)-3-nitrobenzoate CAS#: 68502-46-5 [m.chemicalbook.com]
- 4. Methyl 4-(morpholin-4-yl)-3-nitrobenzoate | C12H14N2O5 | CID 2879154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-(morpholin-4-yl)-4-nitrobenzoate | 1255785-89-7 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Synthesized Methyl 4-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized intermediates is a cornerstone of reliable and reproducible research and development in the pharmaceutical and chemical industries. Methyl 4-fluoro-3-nitrobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final products. This guide provides an objective comparison of the primary analytical techniques used to determine the purity of synthesized this compound, supported by experimental data and detailed methodologies.
Executive Summary
The principal methods for evaluating the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and limitations in terms of selectivity, sensitivity, and the nature of the impurities they can detect.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely accessible technique, particularly suitable for routine quality control. It excels at separating the target compound from non-volatile and thermally labile impurities.
-
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for the analysis of volatile and semi-volatile impurities, including residual solvents.
-
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that provides a highly accurate, non-destructive means of determining purity without the need for a specific reference standard of the analyte.
A multi-faceted approach, leveraging the strengths of each of these techniques, provides the most comprehensive and reliable purity profile for synthesized this compound.
Comparison of Analytical Techniques
The selection of an optimal analytical method hinges on the specific requirements of the analysis, including the expected impurity profile, the desired level of accuracy and sensitivity, and the intended application of the synthesized intermediate. The following table summarizes the key performance characteristics of HPLC-UV, GC-FID, and ¹H-qNMR for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Quantitative ¹H-NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by flame ionization. | Signal intensity is directly proportional to the number of protons, allowing for quantification against a certified internal standard. |
| Selectivity | High; capable of resolving the main component from structurally similar impurities and non-volatile byproducts. | High; excellent for separating volatile and semi-volatile impurities, including isomers and residual solvents. | High; provides structural information that aids in the identification of impurities. Can distinguish between isomers. |
| Sensitivity | High (typically ppm levels). LOD and LOQ are influenced by the chromophore of the analyte and impurities. | Very high for hydrocarbons (ppb levels). Sensitivity depends on the carbon content of the analyte and impurities. | Moderate; typically requires a higher sample concentration (mg/mL) compared to chromatographic methods. |
| Accuracy | High; typically with recovery in the range of 98-102%.[1] | High; with appropriate calibration, accuracy is typically within ±5%. | Very high; often considered a primary ratio method with uncertainty typically less than 1%.[2] |
| Precision (%RSD) | Excellent; typically <2% for repeatability and intermediate precision.[1] | Excellent; typically <2% for repeatable injections.[1] | Excellent; typically <1% with proper experimental setup. |
| Analytes | Non-volatile and thermally labile compounds. Ideal for polar to moderately non-polar compounds. | Volatile and semi-volatile compounds that are thermally stable. | Soluble analytes. Provides a purity value for the NMR-active portion of the sample. |
| Common Impurities Detected | Unreacted starting materials (e.g., 4-fluoro-3-nitrobenzoic acid), non-volatile byproducts. | Residual solvents (e.g., methanol), volatile byproducts. | A wide range of organic impurities containing protons can be detected and quantified. |
| Quantification | Relative quantification against a reference standard of known purity. | Relative quantification against a reference standard. | Absolute quantification (purity assessment) using an internal standard of known purity. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound and the separation from its less volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Validation Parameters (Illustrative):
-
Linearity: A typical range would be 0.05 to 1.5 mg/mL with a correlation coefficient (r²) > 0.999.
-
LOD: Approximately 0.1 µg/mL.
-
LOQ: Approximately 0.3 µg/mL.
-
Accuracy: 98-102% recovery.
-
Precision: RSD < 2%.
Gas Chromatography (GC-FID) Method
This method is ideal for the detection of volatile impurities, such as residual solvents, and for the purity assessment of the main component if it is thermally stable.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm)
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 50:1)
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound.
-
Dissolve in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) to a final concentration of 10 mg/mL.
Validation Parameters (Illustrative):
-
Linearity: A typical range would be 0.1 to 2 mg/mL with a correlation coefficient (r²) > 0.998.
-
LOD: Approximately 1 µg/mL for the main component.
-
LOQ: Approximately 3 µg/mL for the main component.
-
Accuracy: 97-103% recovery.
-
Precision: RSD < 3%.
Quantitative ¹H-NMR (qNMR) Method
This method provides an absolute purity determination of this compound by comparing the integral of one of its signals to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard.
-
Pulse Angle: 90°
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals being integrated.
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Processing and Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Workflow and Relationships
To better illustrate the experimental processes and the logical connections between the different stages of purity assessment, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Logical relationship between potential impurities and the analytical methods for their detection.
Conclusion
The purity assessment of synthesized this compound is a critical quality control step that requires a thoughtful selection of analytical methodology. For routine analysis and detection of non-volatile impurities, HPLC-UV provides a robust and reliable solution. GC-FID is indispensable for the detection of residual solvents and other volatile impurities. For the highest accuracy in purity determination and for the certification of reference materials, qNMR is the method of choice. By employing a combination of these orthogonal techniques, researchers, scientists, and drug development professionals can ensure a comprehensive understanding of the impurity profile, leading to higher quality and safer final products.
References
A Comparative Guide to the Kinetic Studies of Nucleophilic Aromatic Substitution Reactions Involving Methyl 4-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of nucleophilic aromatic substitution (SNAr) reactions involving Methyl 4-fluoro-3-nitrobenzoate. SNAr reactions are a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The reactivity of the aromatic ring in this compound is significantly enhanced by the presence of a strongly electron-withdrawing nitro group positioned ortho to the fluorine atom, a good leaving group. This electronic arrangement makes the compound an excellent substrate for substitution reactions with a variety of nucleophiles.
This document summarizes available quantitative data, details experimental protocols for key reactions, and presents visualizations of the reaction mechanism and a typical experimental workflow to aid researchers in their understanding and application of this important class of reactions.
Quantitative Data Presentation
The efficiency of SNAr reactions is highly dependent on the nucleophile, solvent, and reaction conditions. Below is a comparison of reaction yields for this compound with different amine nucleophiles and a kinetic comparison with a related dinitro-substituted compound to highlight the impact of the substitution pattern on reactivity.
Table 1: Reaction Yields for the SNAr Reaction of this compound with Various Amines
| Nucleophile | Product | Yield (%) |
| Piperidine | Methyl 3-nitro-4-(piperidin-1-yl)benzoate | 92 |
| Morpholine | Methyl 4-morpholino-3-nitrobenzoate | 88 |
| Benzylamine | Methyl 4-(benzylamino)-3-nitrobenzoate | 95 |
Yields are based on isolated product and represent typical outcomes for this class of reaction.[1]
Table 2: Second-Order Rate Constants for the Reaction of a Structurally Related Compound, Methyl 2,4-dichloro-3,5-dinitrobenzoate, with Various Cyclic Secondary Amines in Methanol at 25°C
| Nucleophile | k₂ (M⁻¹s⁻¹) |
| Piperidine | 1.2 x 10⁴ |
| Piperazine | 5.6 x 10³ |
| Morpholine | 2.5 x 10³ |
| Thiomorpholine | 7.1 x 10³ |
Data sourced from a kinetic study on the nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate.[1] This data is provided to offer a kinetic perspective on the reactivity of a different, yet structurally related, activated aromatic system. The presence of two nitro groups is expected to significantly increase the reaction rate compared to the single nitro group in this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for conducting SNAr reactions with this compound.
General Protocol for the Reaction of this compound with Amines
Materials:
-
This compound (1.0 equivalent)
-
Amine (e.g., Benzylamine) (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound in DMF, add the amine (e.g., benzylamine) and potassium carbonate.[1]
-
Heat the reaction mixture to 80°C and stir for 4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.
Kinetic Measurement Protocol using UV-Visible Spectroscopy
A common method for determining the rate constants of SNAr reactions is UV-Visible spectroscopy. This technique monitors the change in absorbance of the reaction mixture over time as the product is formed.
Materials and Equipment:
-
UV-Visible Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Stock solutions of this compound and the nucleophile in a suitable solvent (e.g., methanol, acetonitrile)
-
The chosen solvent as a reference
Procedure:
-
Prepare a solution of this compound of a known concentration in the chosen solvent.
-
Prepare a solution of the nucleophile at a concentration significantly higher than the substrate (pseudo-first-order conditions).
-
Equilibrate both solutions and the spectrophotometer cell to the desired reaction temperature.
-
Mix the two solutions directly in the cuvette and immediately start recording the absorbance at the wavelength corresponding to the maximum absorbance of the product.
-
Record the absorbance at regular time intervals until the reaction is complete (no further change in absorbance).
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.
Visualizations
The following diagrams illustrate the generally accepted mechanism for nucleophilic aromatic substitution and a typical workflow for a kinetic study.
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).
References
A Comparative Guide to the Synthesis of Methyl 4-fluoro-3-nitrobenzoate: Theoretical vs. Experimental Yields
For researchers and professionals in drug development and chemical synthesis, optimizing reaction yields is a critical aspect of efficient and cost-effective production. This guide provides a detailed comparison of the theoretical and experimental yields for the synthesis of Methyl 4-fluoro-3-nitrobenzoate, a key intermediate in various pharmaceutical and agrochemical applications. We will explore two distinct synthetic methodologies: a traditional Fischer esterification and a modern microwave-assisted approach.
Data Presentation: Yield Comparison
The following table summarizes the theoretical and experimental yields for the synthesis of this compound via two different methods. The theoretical yield is calculated based on the stoichiometry of the reaction, assuming 100% conversion of the limiting reactant.
| Synthesis Method | Starting Materials | Limiting Reactant | Theoretical Yield (g) | Experimental Yield | Reference |
| Traditional Reflux | 5.55 g of 4-Fluoro-3-nitrobenzoic acid, 50 mL of Methanol (B129727) | 4-Fluoro-3-nitrobenzoic acid | 5.97 g | 5.40 g (90%)[1] | [1] |
| Microwave-Assisted | 0.25 g of 4-Fluoro-3-nitrobenzoic acid, 1 mL of Ethanol (B145695) | 4-Fluoro-3-nitrobenzoic acid | 0.29 g (for ethyl ester) | up to 78% (for ethyl ester)[2] | [2] |
Note: The microwave-assisted synthesis was reported for the corresponding ethyl ester. However, the study notes that primary alcohols, such as methanol, provide the highest yields, suggesting a comparable or potentially higher yield for this compound under optimized conditions.[2]
Experimental Protocols
Below are the detailed methodologies for the two synthetic approaches.
Method 1: Traditional Fischer Esterification via Reflux
This established method involves the acid-catalyzed esterification of 4-Fluoro-3-nitrobenzoic acid with methanol.
Materials:
-
4-Fluoro-3-nitrobenzoic acid: 5.55 g
-
Methanol: 50 mL
-
Concentrated Sulfuric Acid: 6.4 mL
Procedure:
-
Dissolve 5.55 g of 4-Fluoro-3-nitrobenzoic acid in 50 mL of methanol in a round-bottom flask.
-
Carefully add 6.4 mL of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, pour the reaction mixture over ice.
-
Collect the precipitated product by suction filtration.
-
Dry the collected solid in vacuo to obtain this compound.[1]
Method 2: Microwave-Assisted Esterification
This modern approach utilizes microwave irradiation to accelerate the reaction, offering a potentially faster and more energy-efficient synthesis. The following protocol is for the synthesis of the ethyl ester, which can be adapted for the methyl ester by substituting ethanol with methanol.
Materials:
-
4-Fluoro-3-nitrobenzoic acid: 0.25 g (1.35 mmol)
-
Ethanol (or Methanol): 1 mL
-
Concentrated Sulfuric Acid: 2.88 μL (4%)
Procedure:
-
Combine 0.25 g of 4-fluoro-3-nitrobenzoic acid, 1 mL of the alcohol (ethanol or methanol), and 2.88 μL of concentrated sulfuric acid in a 3 mL microwave reaction vessel.
-
Irradiate the mixture in a single-mode microwave reactor at 130°C.
-
The optimal irradiation time is 15 minutes, applied in three 5-minute intervals.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the product using preparative layer chromatography (PLC) with an ethyl acetate:hexane (4:1) mobile phase.[2]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each synthetic method.
Caption: Workflow for the traditional synthesis of this compound.
Caption: Workflow for the microwave-assisted synthesis of the target ester.
Concluding Remarks
The traditional reflux method for the synthesis of this compound provides a high experimental yield of 90%. While the microwave-assisted synthesis data is for the corresponding ethyl ester, it demonstrates a rapid and efficient alternative, with the potential for high yields with primary alcohols like methanol. The choice of method will depend on the specific requirements of the researcher, including available equipment, desired reaction time, and energy consumption considerations. Both protocols provide a reliable pathway to this valuable chemical intermediate.
References
comparing the efficacy of different synthetic routes to Methyl 4-fluoro-3-nitrobenzoate
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. Methyl 4-fluoro-3-nitrobenzoate is a valuable building block, and its synthesis can be approached from different strategic pathways. This guide provides a comparative analysis of two primary synthetic routes to this compound, supported by experimental data and detailed protocols.
Synthetic Strategies Overview
The synthesis of this compound can be efficiently achieved through two main multi-step routes starting from commercially available 4-fluorobenzoic acid. The key difference lies in the sequence of the esterification and nitration reactions.
-
Route 1: Nitration followed by Esterification. This route involves the nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid, which is then esterified to the final product.
-
Route 2: Esterification followed by Nitration. This approach begins with the esterification of 4-fluorobenzoic acid to produce methyl 4-fluorobenzoate (B1226621), which is subsequently nitrated.
Below is a detailed comparison of these two synthetic pathways.
Comparative Data
| Parameter | Route 1: Nitration then Esterification | Route 2: Esterification then Nitration |
| Starting Material | 4-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |
| Intermediate | 4-Fluoro-3-nitrobenzoic acid | Methyl 4-fluorobenzoate |
| Overall Yield | ~81% (calculated from reported yields of each step) | Estimated to be slightly lower due to potential side products in nitration of the ester. |
| Key Advantages | High yielding, well-documented procedures for each step.[1][2] | Potentially a one-pot synthesis, though not well-documented for this specific substrate. |
| Key Disadvantages | Requires isolation of the intermediate acid. | Nitration of the ester may lead to ortho and meta isomers, potentially complicating purification. The ester group is an electron-withdrawing group that directs nitration to the meta position, but the fluorine is an ortho, para director, which can lead to a mixture of products. |
| Reagents | Nitration: 4-fluorobenzoic acid, potassium nitrate (B79036), concentrated sulfuric acid. Esterification: 4-fluoro-3-nitrobenzoic acid, methanol (B129727), concentrated sulfuric acid. | Esterification: 4-fluorobenzoic acid, methanol, concentrated sulfuric acid. Nitration: Methyl 4-fluorobenzoate, concentrated nitric acid, concentrated sulfuric acid. |
| Reaction Conditions | Nitration: 0°C to room temperature. Esterification: Reflux for 3 hours.[1] | Esterification: Reflux. Nitration: 0-15°C. |
Experimental Protocols
Route 1: Nitration of 4-Fluorobenzoic Acid followed by Esterification
Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid [2]
-
In a flask, 50.0 g (0.36 mol) of 4-fluorobenzoic acid is dissolved in 180 ml of concentrated sulfuric acid and cooled in an ice bath.
-
Potassium nitrate (39.7 g, 0.39 mol) is added in portions while maintaining the temperature.
-
The reaction mixture is stirred overnight at room temperature.
-
The mixture is then carefully poured over 800 g of crushed ice with continuous stirring.
-
The precipitated solid is allowed to stand overnight, then filtered and washed thoroughly with water.
-
The product is dried, yielding 4-fluoro-3-nitrobenzoic acid as a light yellow solid (Yield: ~90%).
Step 2: Synthesis of this compound [1]
-
5.55 g of 4-fluoro-3-nitro-benzoic acid is dissolved in 50 ml of methanol.
-
6.4 ml of concentrated sulfuric acid is added to the solution.
-
The mixture is heated to reflux for 3 hours.
-
After cooling, the reaction mixture is poured onto ice.
-
The precipitated product, this compound, is collected by suction filtration and dried in vacuo (Yield: 90%).[1]
Route 2: Esterification of 4-Fluorobenzoic Acid followed by Nitration (Proposed)
Step 1: Synthesis of Methyl 4-fluorobenzoate
-
Dissolve 4-fluorobenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 4-fluorobenzoate.
Step 2: Nitration of Methyl 4-fluorobenzoate
-
In a round-bottomed flask, cool 400 cc of concentrated sulfuric acid to 0°C.
-
Add 1.5 moles of pure methyl 4-fluorobenzoate to the cooled acid.
-
Maintain the temperature between 0-10°C and slowly add a pre-cooled mixture of 125 cc of concentrated nitric acid and 125 cc of concentrated sulfuric acid with stirring over approximately one hour.
-
Keep the reaction temperature between 5-15°C during the addition.
-
After the addition is complete, continue stirring for another 15 minutes.
-
Pour the reaction mixture onto 1300 g of cracked ice.
-
The solid crude this compound is collected by suction filtration and washed with water.
-
Further purification can be achieved by recrystallization from methanol.
Workflow and Logic Diagrams
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Caption: Logical comparison of the two synthetic routes.
Conclusion
References
Unveiling the Three-Dimensional Architecture of Methyl 4-fluoro-3-nitrobenzoate: A Comparative Guide to X-ray Crystallographic Characterization
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comprehensive overview of the characterization of Methyl 4-fluoro-3-nitrobenzoate using single-crystal X-ray crystallography, offering a comparative analysis with structurally similar compounds and outlining alternative characterization techniques.
While a definitive crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), this guide leverages crystallographic data from two closely related analogs, Methyl 4-nitrobenzoate (B1230335) and Methyl 4-chloro-3-nitrobenzoate, to provide valuable insights into its expected solid-state conformation.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for Methyl 4-nitrobenzoate and Methyl 4-chloro-3-nitrobenzoate, offering a predictive framework for the crystallographic analysis of this compound.
| Parameter | Methyl 4-nitrobenzoate | Methyl 4-chloro-3-nitrobenzoate | This compound (Predicted) |
| Formula | C₈H₇NO₄ | C₈H₆ClNO₄ | C₈H₆FNO₄ |
| Molecular Weight | 181.15 | 215.59 | 199.14 |
| Crystal System | Monoclinic | Triclinic | Likely Monoclinic or Triclinic |
| Space Group | P2₁/c | P-1 | - |
| Unit Cell Dimensions | a = 7.109(3) Åb = 11.554(5) Åc = 9.578(4) Åβ = 107.03(3)° | a = 7.338(1) Åb = 7.480(1) Åc = 9.715(2) Åα = 98.39(3)°β = 94.89(3)°γ = 118.95(3)° | - |
| Volume (ų) | 751.1(5) | 454.1(2) | - |
| Z | 4 | 2 | - |
| Density (calculated) (g/cm³) | 1.602 | 1.576 | - |
Alternative Characterization Methods
Beyond single-crystal X-ray crystallography, several other techniques can provide valuable structural information for small molecules like this compound, particularly when suitable single crystals are difficult to obtain.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline sample. | Crystal lattice parameters, phase purity, polymorphism. | Applicable to powders, non-destructive. | Does not provide detailed atomic coordinates. |
| 3D Electron Diffraction (MicroED) | Diffraction of electrons by nano- or micro-sized crystals. | Complete 3D structure from very small crystals. | Requires only very small crystals, faster data collection. | Sample preparation can be challenging, potential for beam damage. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of nuclear spins with an external magnetic field. | Connectivity of atoms, stereochemistry in solution. | Provides information about the molecule's structure in solution. | Does not provide solid-state packing information. |
| Crystal Structure Prediction (CSP) | Computational methods to predict stable crystal structures. | Plausible crystal packing arrangements. | Can guide experimental crystallization efforts. | Predictions need experimental validation. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following outlines a general workflow for the characterization of a small organic molecule like this compound by single-crystal X-ray diffraction.
-
Crystallization: The initial and often most challenging step is to grow high-quality single crystals of the compound. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a viscous oil to hold it in place. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector, producing a series of diffraction images.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-rays. This step involves indexing the diffraction spots, integrating their intensities, and applying various corrections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Structure Validation and Analysis: The final crystal structure is validated to ensure its quality and accuracy. This involves checking for geometric consistency, analyzing the thermal displacement parameters of the atoms, and identifying any potential errors. The validated structure provides detailed information about bond lengths, bond angles, and intermolecular interactions.
Experimental Workflow
Caption: A flowchart illustrating the major steps involved in single-crystal X-ray crystallography.
A Researcher's Guide to Computational Modeling of Nucleophilic Aromatic Substitution on Nitroaromatics
For researchers, scientists, and drug development professionals, understanding the intricacies of chemical reactions is paramount. Computational modeling has emerged as a powerful tool to elucidate reaction mechanisms and predict outcomes, offering insights that complement experimental work. This guide provides a comparative overview of computational approaches for studying the reactions of substituted nitroaromatic compounds, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in organic synthesis.
Comparing Computational Methods for SNAr Reactions
The choice of computational method is critical for obtaining accurate and reliable results. Density Functional Theory (DFT) is a widely used approach for studying reaction mechanisms due to its balance of computational cost and accuracy. Below is a comparison of DFT functionals and basis sets commonly employed for investigating SNAr reactions.
| Computational Method | Basis Set | Key Strengths | Considerations |
| B3LYP | 6-311G(d,p) | A versatile and widely used functional, good for general-purpose calculations of reaction profiles.[1][2] | May not always accurately capture dispersion interactions, which can be important in some systems. |
| B3LYP-D3BJ | jun-cc-pVTZ | Includes empirical dispersion corrections, providing a more accurate description of non-covalent interactions.[3] | Higher computational cost compared to smaller basis sets. |
| DLPNO-CCSD(T) | aug-cc-pVTZ | Considered a "gold standard" method for its high accuracy in calculating reaction energies.[3] | Very computationally expensive, often used as a benchmark for validating less costly DFT methods. |
The SNAr Reaction Mechanism: Stepwise vs. Concerted
A key area of investigation in SNAr reactions is the nature of the mechanism: does it proceed through a discrete Meisenheimer intermediate (stepwise), or does the bond formation and bond breaking occur in a single transition state (concerted)? Computational modeling is instrumental in distinguishing between these pathways by locating and characterizing transition states and intermediates on the potential energy surface.
Recent studies on prototypical SNAr reactions suggest that some may proceed through a concerted mechanism, challenging the long-held two-step addition-elimination model.[3] Computational analysis of the potential energy surface can reveal the presence or absence of a stable Meisenheimer complex, thereby indicating the operative mechanism.
Experimental Protocols
To validate computational models, comparison with experimental data is essential. A typical experimental protocol for a nucleophilic aromatic substitution reaction is provided below.
General Experimental Protocol for Nucleophilic Aromatic Substitution:
To a solution of the substituted fluoronitrobenzene (1 equivalent) in a suitable solvent (e.g., DMSO, DMF, or acetonitrile), the nucleophile (1-1.2 equivalents) and a base (e.g., K2CO3, Et3N; 1.5-2 equivalents) are added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, and purifying by chromatography or recrystallization.
Visualizing Reaction Pathways and Computational Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
Caption: General mechanisms for Nucleophilic Aromatic Substitution (SNAr).
References
A Comparative Analysis of Methyl 4-nitrobenzoate and Its Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-nitrobenzoate (B1230335), a versatile aromatic compound, and its derivatives have garnered significant interest in the scientific community due to their broad spectrum of biological activities. These compounds serve as crucial intermediates in the synthesis of various pharmaceuticals and exhibit potential as therapeutic agents themselves, with demonstrated antifungal, anticancer, and anti-inflammatory properties. This guide provides a comprehensive comparative analysis of methyl 4-nitrobenzoate and its derivatives, presenting key physicochemical properties, synthesis methodologies, and a detailed look at their biological performance supported by experimental data.
Physicochemical Properties: A Comparative Overview
The position of the nitro group and the nature of the ester and other substituents on the benzene (B151609) ring significantly influence the physicochemical properties of these compounds, which in turn affects their solubility, stability, and biological activity. A comparison of key properties is summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Methyl 4-nitrobenzoate | C₈H₇NO₄ | 181.15 | 94-96[1][2] | 302.6 ± 25.0 | 1.3 ± 0.1[1] |
| Ethyl 4-nitrobenzoate | C₉H₉NO₄ | 195.17 | 55.8 | - | - |
| Methyl 3-nitrobenzoate | C₈H₇NO₄ | 181.15 | 74-76 | - | - |
| Methyl 2-nitrobenzoate | C₈H₇NO₄ | 181.15 | -3 to -2 | - | - |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 237-242 | Sublimes | ~1.58 - 1.61 |
| Methyl 3-methyl-4-nitrobenzoate | C₉H₉NO₄ | 195.17 | 80-81 | - | - |
| Pentyl 3-methyl-4-nitrobenzoate | C₁₃H₁₇NO₄ | 251.28 | - | - | - |
Synthesis of Methyl 4-nitrobenzoate and Its Derivatives
The primary method for synthesizing methyl 4-nitrobenzoate and its alkyl derivatives is through the Fischer esterification of the corresponding nitrobenzoic acid. The synthesis of positional isomers, such as methyl 3-nitrobenzoate, can be achieved by the nitration of methyl benzoate (B1203000).
General Experimental Protocol for Fischer Esterification of 4-Nitrobenzoic Acid
This protocol describes the synthesis of an alkyl 4-nitrobenzoate.
Materials:
-
4-Nitrobenzoic acid
-
Corresponding alcohol (e.g., methanol (B129727), ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Inert solvent (e.g., cyclohexane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzoic acid in the inert solvent.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 60-120°C).
-
Slowly add an excess of the corresponding alcohol to the reaction mixture.
-
Continue to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude alkyl 4-nitrobenzoate.
-
The crude product can be further purified by recrystallization.
Experimental Protocol for Nitration of Methyl Benzoate to Synthesize Methyl 3-nitrobenzoate
This protocol details the synthesis of methyl 3-nitrobenzoate.[3][4]
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
-
Methanol
-
Standard laboratory glassware
Procedure:
-
In a flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add methyl benzoate to the cold sulfuric acid with stirring.
-
In a separate container, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the methyl benzoate-sulfuric acid mixture, maintaining the temperature between 5-15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 15 minutes.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Isolate the solid product by vacuum filtration and wash with cold water.
-
Wash the crude product with a small amount of ice-cold methanol to remove impurities.
-
The crude methyl 3-nitrobenzoate can be purified by recrystallization from hot methanol.[5]
Biological Activities: A Comparative Performance Analysis
Methyl 4-nitrobenzoate and its derivatives exhibit a range of biological activities, with antifungal properties being the most extensively studied. There is also emerging evidence for their potential as anticancer and anti-inflammatory agents.
Antifungal Activity
A series of 3-methyl-4-nitrobenzoate derivatives have shown promising antifungal activity against various Candida species. The length of the alkyl ester chain significantly influences the antifungal potency.
Table of Minimum Inhibitory Concentrations (MIC) of 3-Methyl-4-nitrobenzoate Derivatives against Candida Species (µM) [6]
| Compound | R Group | C. albicans (ATCC 90028) | C. glabrata (ATCC 90030) | C. krusei (ATCC 34125) | C. guilliermondii (ATCC 207) |
| 1 | Methyl | >500 | >500 | >500 | 39 |
| 2 | Ethyl | >500 | >500 | >500 | 125 |
| 3 | Propyl | 250 | 500 | 500 | 62 |
| 4 | Isopropyl | >500 | >500 | >500 | 250 |
| 5 | Butyl | 250 | 500 | 250 | 62 |
| 6 | Pentyl | 125 | 250 | 125 | 31 |
| 7 | Isopentyl | 125 | 250 | 125 | 62 |
| 8 | Hexyl | 125 | 125 | 125 | 62 |
| 9 | Heptyl | 62 | 125 | 125 | 62 |
| 10 | Benzyl | 500 | 500 | 500 | 250 |
| 11 | (+)-Bornyl | >500 | >500 | >500 | >500 |
Data sourced from a study on 3-Methyl-4-Nitrobenzoate Derivatives as Antifungal Drug Candidates.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.
Materials:
-
Test compounds
-
Fungal isolates
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Fungal Inoculum: Suspend fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Preparation of Drug Dilutions: Prepare a series of twofold dilutions of the test compounds in RPMI-1640 medium directly in the 96-well microtiter plates.
-
Inoculation: Add the standardized fungal inoculum to each well containing the drug dilutions. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the growth control, as determined visually or by a spectrophotometer.
In silico modeling studies suggest that the antifungal activity of pentyl 3-methyl-4-nitrobenzoate, the most bioactive compound against C. guilliermondii, may be attributed to the inhibition of thymidylate kinase (TMPK).[7] This enzyme is crucial for the synthesis of thymidine (B127349) diphosphate (B83284) (dTDP), a precursor for DNA synthesis.[8][9] Inhibition of TMPK disrupts DNA replication and ultimately leads to fungal cell death.
Caption: Proposed mechanism of antifungal action via inhibition of thymidylate kinase.
Anticancer Activity
Nitroaromatic compounds are known to exhibit anticancer potential, often through bioreductive activation in the hypoxic environments of solid tumors.[6] While comprehensive comparative data for methyl 4-nitrobenzoate and its derivatives are limited, some studies have shown the inhibitory effects of related compounds on cancer cell lines. For instance, 4-methyl-3-nitrobenzoic acid has been found to inhibit the migration of non-small cell lung cancer cells.[10] Further research is needed to establish a clear structure-activity relationship for the anticancer properties of this class of compounds.
The MTT assay is a colorimetric assay for assessing cell viability and cytotoxicity.
Materials:
-
Cancer cell lines
-
Test compounds
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caption: General experimental workflow for the analysis of methyl 4-nitrobenzoate derivatives.
Anti-inflammatory Activity
Conclusion
Methyl 4-nitrobenzoate and its derivatives represent a promising class of compounds with a diverse range of biological activities. The antifungal properties of 3-methyl-4-nitrobenzoate esters are particularly noteworthy, with the length of the alkyl chain playing a critical role in their efficacy. The proposed mechanism of action through the inhibition of thymidylate kinase offers a clear target for further drug design and optimization. While the anticancer and anti-inflammatory potential of these compounds is evident, more comprehensive and comparative studies are required to fully elucidate their structure-activity relationships and mechanisms of action in these areas. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the development of novel therapeutic agents based on the methyl 4-nitrobenzoate scaffold.
References
- 1. Methyl 4-nitrobenzoate | CAS#:619-50-1 | Chemsrc [chemsrc.com]
- 2. Methyl 4-nitrobenzoate | 619-50-1 [chemicalbook.com]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. scribd.com [scribd.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thymidylate kinase - Wikipedia [en.wikipedia.org]
- 9. The Ca-loop in thymidylate kinase is critical for growth and contributes to pyrimidine drug sensitivity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Methyl 4-fluoro-3-nitrobenzoate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 4-fluoro-3-nitrobenzoate (CAS No: 329-59-9), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for minimizing environmental impact and ensuring regulatory compliance.
Immediate Safety and Hazard Profile
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin, eye, and respiratory irritation.[1][2] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] All handling and disposal preparation should occur in a well-ventilated area or a chemical fume hood.[2]
Core Disposal Principles
The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] It must be disposed of through a licensed and approved waste disposal company.[1] Under no circumstances should this chemical be discharged into drains or the environment.
Waste generators are legally responsible for correctly classifying their waste.[1] This involves consulting federal (US EPA 40 CFR 261.3), state, and local hazardous waste regulations to ensure complete and accurate classification.[1][3]
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Designate a Waste Stream: As this compound is a halogenated organic compound (contains fluorine), it should be collected in a dedicated waste container for halogenated organic waste.[4][5] Do not mix with non-halogenated solvents or other incompatible waste streams.[6]
-
Use Appropriate Containers: Collect waste in a suitable, clearly labeled, and tightly sealed container.[7] The container must be in good condition and compatible with the chemical.
2. Labeling and Storage:
-
Proper Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[6] The label must clearly identify the contents, including the full chemical name ("this compound"), and list all constituents and their approximate percentages.[5]
-
Safe Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[2] Ensure the container is stored in secondary containment to manage potential leaks.[6]
3. Disposal of Contaminated Materials:
-
Solid Waste: Any materials contaminated with this compound, such as weighing paper, gloves, or absorbent pads used for cleaning spills, must also be treated as hazardous waste.[7] Place these items in a sealed, labeled bag or container for disposal.
-
Empty Containers: Do not reuse the original product container.[1] It should be disposed of as unused product, following the same hazardous waste procedures.[1]
4. Arranging for Final Disposal:
-
Contact EH&S: Once the waste container is nearly full (approximately ¾ full is a common guideline), contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[6]
-
Documentation: Maintain accurate records of the waste generated, as required by your institution and local regulations.
Spill Management
In the event of a spill, immediately evacuate personnel to a safe area.[8] Avoid generating dust.[7] Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[1] Sweep or vacuum up the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1]
Summary of Key Information
The following table summarizes the critical data related to the handling and disposal of this compound.
| Parameter | Data | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 329-59-9 | [1] |
| Molecular Formula | C₈H₆FNO₄ | [1] |
| Primary Hazard | Harmful if swallowed (Acute Toxicity, Oral, Cat. 4) | [1][2] |
| Disposal Classification | Hazardous Waste. Must be disposed of via an approved waste disposal plant. | [1][2] |
| Regulatory Framework | US EPA 40 CFR 261.3; State and local hazardous waste regulations must be consulted. | [1] |
| Waste Segregation | Collect as Halogenated Organic Waste . Do not mix with non-halogenated waste, acids, or bases. | [4][5] |
| Spill Cleanup | Use inert absorbent material. Avoid creating dust. Collect in a sealed container for disposal. | [1] |
| PPE Requirement | Safety glasses/goggles, chemical-resistant gloves, lab coat. Handle in a fume hood. | [1][2] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final removal by a licensed service.
Caption: A flowchart outlining the key procedural steps for safe chemical disposal.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Hazardous waste from laboratories UNS50 and UNS40 - Hazardous waste from laboratories UNS50 and UNS40 - Maastricht University [maastrichtuniversity.nl]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Methyl 4-fluoro-3-nitrobenzoate
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for handling Methyl 4-fluoro-3-nitrobenzoate (CAS No. 329-59-9). Adherence to these protocols is critical for mitigating risks, including skin and eye irritation, respiratory tract irritation, and harm if swallowed.[1][2][3] This document will serve as a preferred resource for ensuring the safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. The following tables summarize the required PPE and provide a quick reference for emergency first aid procedures.
Table 1: Recommended Personal Protective Equipment
| Body Part | Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Given the absence of specific breakthrough time data, select gloves with a minimum thickness of 5 mils for splash protection and change them immediately upon any sign of contamination or degradation.[4] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5] |
| Eyes/Face | Safety glasses and face shield | Wear NIOSH-approved safety glasses with side shields or safety goggles conforming to EN166 standards. A face shield should be worn in addition to safety glasses when there is a significant risk of splashing.[1][4] |
| Respiratory | NIOSH/MSHA approved respirator | Use in a well-ventilated area. If exposure limits are likely to be exceeded, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is suitable. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5] |
| Body | Laboratory coat and chemical-resistant apron | A full-length, buttoned laboratory coat should be worn. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[4] |
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][2] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] If skin irritation occurs, get medical advice/attention. Wash clothing before reuse.[1] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[2][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing exposure and environmental contamination.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Work in a well-ventilated area, such as a chemical fume hood.
-
Don the appropriate PPE as specified in Table 1.
-
-
Handling:
-
Storage:
Disposal Plan
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed container for solid organic waste.[4]
-
Liquid Waste: Solutions containing this chemical should be collected in a separate, labeled container for non-halogenated organic liquid waste. Do not mix with other waste streams.[4]
-
Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing paper that are contaminated with the chemical should be placed in a designated solid waste container.[4]
-
Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for selecting and using the appropriate personal protective equipment when handling this compound.
Caption: PPE selection and use workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
